molecular formula C11H14O2 B085764 Benzyl isobutyrate CAS No. 103-28-6

Benzyl isobutyrate

Cat. No.: B085764
CAS No.: 103-28-6
M. Wt: 178.23 g/mol
InChI Key: UIKJRDSCEYGECG-UHFFFAOYSA-N
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Description

Phenylmethyl 2-methylpropanoate, also known as benzyl 2-methyl propionate or benzyl isobutanoate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. Phenylmethyl 2-methylpropanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phenylmethyl 2-methylpropanoate is primarily located in the membrane (predicted from logP). Phenylmethyl 2-methylpropanoate is a sweet, fruity, and jasmine tasting compound that can be found in alcoholic beverages, fruits, and spearmint. This makes phenylmethyl 2-methylpropanoate a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-methylpropanoate
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InChI

InChI=1S/C11H14O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
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InChI Key

UIKJRDSCEYGECG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
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DSSTOX Substance ID

DTXSID6047602
Record name Benzyl 2-methylpropanoate
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Molecular Weight

178.23 g/mol
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Physical Description

Liquid, colourless liquid with a fresh, fruity-floral odour
Record name Phenylmethyl 2-methylpropanoate
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Record name Benzyl isobutyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

229.00 to 230.00 °C. @ 760.00 mm Hg
Record name Phenylmethyl 2-methylpropanoate
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Solubility

insoluble in water and glycerin, soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl isobutyrate
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Density

1.000-1.006
Record name Benzyl isobutyrate
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CAS No.

103-28-6
Record name Benzyl isobutyrate
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Record name Propanoic acid, 2-methyl-, phenylmethyl ester
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Record name Benzyl 2-methylpropanoate
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Record name BENZYL ISOBUTYRATE
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Record name Phenylmethyl 2-methylpropanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Isobutyrate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) isobutyrate (CAS No. 103-28-6) is an organic ester recognized for its characteristic fruity, floral aroma.[1] Beyond its prevalent use in the fragrance and flavor industries, its chemical properties make it a subject of interest in organic synthesis and as a potential building block for more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of benzyl isobutyrate, its molecular structure, detailed spectroscopic analysis, and a robust experimental protocol for its synthesis via Fischer esterification.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C₁₁H₁₄O₂.[2][3] It is characterized by its insolubility in water and glycerin, while being soluble in organic solvents and oils.[4] This solubility profile makes it a versatile ingredient in various formulations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[2][3]
Molecular Weight 178.23 g/mol [2][3][4]
Appearance Colorless liquid[2]
Boiling Point 228 - 238 °C[2][3][5]
Density 1.003 g/mL at 25 °C[2][3][5]
Refractive Index (n20/D) 1.488 - 1.492[2][4]
Solubility Insoluble in water and glycerin; soluble in organic solvents and oils[4]
Odor Fresh, floral, fruity, jasmine-like[1]
Taste Sweet, strawberry-like[1]

Chemical Structure and Identifiers

The structural framework of this compound consists of a benzyl group ester-linked to an isobutyric acid moiety. Its formal IUPAC name is benzyl 2-methylpropanoate.[4]

Table 2: Structural Identifiers for this compound

IdentifierValueReference
IUPAC Name benzyl 2-methylpropanoate[4]
Synonyms Benzyl 2-methylpropionate, Phenylmethyl 2-methylpropanoate[2][4]
CAS Number 103-28-6[2][3]
SMILES CC(C)C(=O)OCC1=CC=CC=C1[3][4]
InChI InChI=1S/C11H14O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3[3][4]
InChIKey UIKJRDSCEYGECG-UHFFFAOYSA-N[3][4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of benzyl alcohol with isobutyric acid, catalyzed by a strong acid.[6] This reversible reaction is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.[6]

Fischer Esterification Reaction Mechanism

The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, subsequent proton transfer, and the elimination of water to form the ester.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products IsobutyricAcid Isobutyric Acid (CH3)2CHCOOH ProtonatedAcid Protonated Isobutyric Acid IsobutyricAcid->ProtonatedAcid + H+ BenzylAlcohol Benzyl Alcohol C6H5CH2OH H_plus H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Benzyl Alcohol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer WaterElimination Intermediate after Water Elimination ProtonatedIntermediate->WaterElimination - H2O Water Water H2O ProtonatedIntermediate->Water BenzylIsobutyrate This compound WaterElimination->BenzylIsobutyrate - H+ H_plus_regenerated H+ (regenerated) WaterElimination->H_plus_regenerated

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from benzyl alcohol and isobutyric acid using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.

Materials and Reagents:

  • Benzyl alcohol

  • Isobutyric acid

  • p-Toluenesulfonic acid monohydrate

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add benzyl alcohol (1.0 eq.), isobutyric acid (1.2 eq.), p-toluenesulfonic acid monohydrate (0.05 eq.), and toluene (approximately 2 mL per gram of benzyl alcohol).

  • Azeotropic Distillation: Heat the reaction mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap (typically 3-5 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess reactants.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Spectroscopic Data and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons in the benzyl and isobutyrate moieties.

Table 3: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.38 - 7.28m5HAr-H
5.10s2H-O-CH₂ -Ph
2.58septet1H-CH (CH₃)₂
1.17d6H-CH(C H₃)₂

Data sourced from spectral databases.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the isobutyrate group.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~177C =O (ester carbonyl)
~136C -ipso (aromatic)
~128.5C -ortho/meta (aromatic)
~128.1C -para (aromatic)
~66-O-C H₂-Ph
~34-C H(CH₃)₂
~19-CH(C H₃)₂

Predicted values based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by a strong carbonyl stretch and absorptions corresponding to the aromatic ring and alkyl groups.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumC-H stretch (aromatic)
~2970, 2870Medium-StrongC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1605, 1495Medium-WeakC=C stretch (aromatic ring)
~1250, 1150StrongC-O stretch (ester)

Values are typical for this class of compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] Use in a well-ventilated area and avoid contact with skin and eyes.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7] Store in a tightly closed container in a cool, dry place away from ignition sources.[7]

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. The information presented, including the comprehensive tables and detailed experimental protocol, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The methodologies and data herein are intended to facilitate further research and application of this versatile ester.

References

An In-depth Technical Guide to Benzyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Benzyl (B1604629) Isobutyrate, including its chemical identifiers, physicochemical properties, synthesis protocols, and key applications relevant to research and development.

Chemical Identification

  • IUPAC Name: benzyl 2-methylpropanoate[1][2]

  • CAS Number: 103-28-6[1][2][3][4][5][6]

  • Synonyms: Isobutyric acid benzyl ester, Benzyl isobutanoate, Phenylmethyl 2-methylpropanoate[1][5][6][7]

Physicochemical Properties

Benzyl isobutyrate is an aromatic ester recognized for its pleasant fruity and floral aroma.[5][8] It is a clear, colorless to pale yellow liquid at room temperature.[5]

Table 1: Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[4]
Molecular Weight 178.23 g/mol [4][7]
Boiling Point 238 °C (lit.)[3][4]
Density 1.003 g/mL at 25 °C (lit.)[3][4]
Refractive Index n20/D 1.49 (lit.)[3][4]
Flash Point 59 °C (closed cup)[4]
Melting Point -25 °C[5]

Experimental Protocol: Synthesis via Fischer Esterification

The following is a representative protocol for the synthesis of this compound via Fischer esterification of isobutyric acid and benzyl alcohol, a common and established method.[3]

Materials and Reagents:

  • Isobutyric acid

  • Benzyl alcohol

  • Sulfuric acid (concentrated, as catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Ethyl acetate (B1210297) (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine isobutyric acid (1.0 eq.), benzyl alcohol (1.2 eq.), and toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) to the reaction mixture while stirring.

  • Azeotropic Distillation: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Monitor the reaction progress by the amount of water collected.

  • Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

This compound's properties make it a valuable compound in several scientific and industrial fields:

  • Flavor and Fragrance Research: It is extensively used as a fragrance ingredient in perfumes and cosmetics due to its sweet, fruity-floral aroma.[5][8][9] It is also employed as a flavoring agent in the food industry.[5][10]

  • Pharmaceutical Formulations: In pharmaceuticals, this compound can serve as an excipient. Its functions include masking unpleasant tastes or odors in medications and acting as a solvent to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[5][9][10]

  • Organic Synthesis: In a laboratory setting, it is utilized as a solvent and a reagent in organic synthesis, aiding in the creation of more complex molecules.[9][10]

  • Polymer Science: It can act as a plasticizer in the manufacturing of polymers, improving the flexibility and durability of materials.[9]

Diagrams

Synthesis_Workflow Reagents Reactants (Isobutyric Acid, Benzyl Alcohol) Reaction Fischer Esterification (H₂SO₄ Catalyst, Toluene) Reagents->Reaction Reflux with Azeotropic Removal of H₂O Workup Aqueous Work-up (Neutralization, Washing) Reaction->Workup Crude Product Purification Purification (Vacuum Distillation) Workup->Purification Dried Organic Phase Product Pure this compound Purification->Product Final Product

Caption: Workflow for the synthesis and purification of this compound.

References

Benzyl isobutyrate physical properties (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Benzyl (B1604629) Isobutyrate

This technical guide provides a comprehensive overview of the key physical properties of benzyl isobutyrate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis who require precise data and methodologies for handling this compound. This document outlines the established values for these properties and details the experimental protocols for their determination.

Physical Properties of this compound

This compound (CAS No: 103-28-6) is an ester recognized for its fruity, floral aroma.[1] Accurate knowledge of its physical properties is crucial for its application in various scientific and industrial fields, including as a flavoring agent, in perfumery, and as a reagent in organic synthesis.[1][2]

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. The data, including the conditions under which they were measured, are summarized in the table below. Variations in reported values can be attributed to differences in experimental methods, pressure, and sample purity.

Physical PropertyReported ValueConditions
Boiling Point 229-230 °C@ 760 mmHg[3][4]
238 °C(literature value)[5][6]
229 °CNot specified[2]
230 °CNot specified[7]
Density 1.003 g/mL@ 25 °C (literature value)[5][6][8]
1.01 g/mLSpecific Gravity (20/20)[7]

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the boiling point and density of a liquid compound such as this compound.

Workflow for Physical Property Determination

The logical workflow for experimentally determining the boiling point and density of a liquid sample is illustrated below. This diagram outlines the key steps from sample preparation to final calculation for each property.

G cluster_0 Boiling Point Determination cluster_1 Density Determination bp_start Start: Obtain Liquid Sample bp_method Select Method bp_start->bp_method bp_capillary Capillary Method bp_method->bp_capillary Micro Scale bp_distill Distillation Method bp_method->bp_distill Macro Scale bp_setup_cap Prepare Sample in Fusion Tube with Inverted Capillary bp_capillary->bp_setup_cap bp_setup_distill Assemble Distillation Apparatus bp_distill->bp_setup_distill bp_heat Heat Sample Gently bp_setup_cap->bp_heat bp_setup_distill->bp_heat bp_observe Observe for Steady Bubbles (Capillary) or Stable Vapor Temp (Distill) bp_heat->bp_observe bp_record Record Temperature bp_observe->bp_record bp_end Result: Boiling Point bp_record->bp_end d_start Start: Obtain Liquid Sample d_mass_empty Measure Mass of Empty Pycnometer (m1) d_start->d_mass_empty d_fill Fill Pycnometer with Known Volume of Liquid (V) d_mass_empty->d_fill d_mass_full Measure Mass of Filled Pycnometer (m2) d_fill->d_mass_full d_calc_mass Calculate Mass of Liquid (m = m2 - m1) d_mass_full->d_calc_mass d_calc_density Calculate Density (ρ = m / V) d_calc_mass->d_calc_density d_end Result: Density d_calc_density->d_end

Caption: Workflow for experimental determination of boiling point and density.

Boiling Point Determination Protocols

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] It is a crucial indicator of purity.

Method 1: Micro-Boiling Point Determination (Capillary Method) This method is suitable when only a small sample volume is available.[10]

  • Apparatus: Thiele tube or similar heating block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[10][11]

  • Procedure:

    • A few milliliters of the this compound sample are placed into the fusion tube.

    • The sealed capillary tube is placed into the fusion tube with its open end submerged in the liquid.[11]

    • The apparatus is heated gently. Initially, air trapped in the capillary tube will be expelled.[10]

    • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature recorded the moment the stream of bubbles stops and the liquid begins to enter the capillary tube.[10][11]

Method 2: Simple Distillation This method is used for larger sample volumes and can also serve as a purification step.[12]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating mantle.[9]

  • Procedure:

    • At least 5 mL of the this compound sample is placed in the distillation flask.[9]

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

    • The liquid is heated to a gentle boil. As the vapor rises, it will condense on the thermometer.

    • The temperature will stabilize as the vapor passes into the condenser. This stable temperature reading is the boiling point of the liquid.[10][12]

    • It is important to record the atmospheric pressure, as boiling point varies with pressure.[9]

Density Determination Protocol

Density is the mass of a substance per unit volume (ρ = m/V).[13] Its determination requires precise measurement of both mass and volume.

  • Apparatus: A digital balance, and a vessel for accurate volume measurement such as a graduated cylinder, pipette, or a pycnometer (density bottle) for higher precision.[13][14]

  • Procedure:

    • Place the clean, dry measuring vessel (e.g., a 10 mL graduated cylinder or a pycnometer) on the digital balance and tare the balance to zero.[13] Alternatively, record the mass of the empty vessel (m1).[15]

    • Carefully add a specific volume of this compound to the vessel (e.g., 10 mL). Ensure the reading is taken at eye level from the bottom of the meniscus to avoid parallax error.[13]

    • Place the filled vessel on the balance and record the mass of the liquid directly (if tared) or the total mass of the vessel plus liquid (m2).[13]

    • If not tared, calculate the mass of the liquid by subtracting the mass of the empty vessel from the total mass (mass of liquid = m2 - m1).[15]

    • Calculate the density using the formula: Density = Mass of liquid / Volume of liquid.[16]

    • For enhanced accuracy, the procedure should be repeated multiple times, and the average value should be reported.[13] The determination should be performed at a constant, recorded temperature, as density is temperature-dependent.

References

The Ubiquitous Presence of Benzyl Isobutyrate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzyl (B1604629) isobutyrate, a volatile organic compound prized for its sweet, fruity, and floral aroma, is a naturally occurring ester found across a diverse range of plant species. This technical guide delves into the core of its natural occurrence, biosynthetic origins, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of drug development, food science, and fragrance chemistry who are interested in the comprehensive understanding of this significant plant metabolite.

Natural Occurrence of Benzyl Isobutyrate

This compound has been identified as a component of the essential oils and volatile profiles of various plants. Its presence contributes to the characteristic aroma of many flowers and fruits. The concentration of this compound can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions.

Quantitative Data on this compound in Plants

The following table summarizes the available quantitative data for the concentration of this compound in different plant species. It is important to note that the concentration of volatile compounds can be influenced by the extraction method and the part of the plant analyzed.

Plant SpeciesCommon NamePlant PartConcentration (% of essential oil)
Anthemis nobilisRoman ChamomileFlower0.10[1]

Note: While this compound is reported to be present in other plants such as feverfew (Tanacetum parthenium), spearmint (Mentha spicata), cherimoya (Annona cherimola), and passion fruit (Passiflora edulis), specific quantitative data for its concentration in these species was not available in the reviewed literature.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a fascinating interplay of primary and secondary metabolic pathways, involving precursors from both the shikimic acid pathway and branched-chain amino acid metabolism. The formation of this ester is a two-part process: the synthesis of its alcohol and acid moieties, followed by their enzymatic condensation.

The benzyl alcohol component is derived from the shikimic acid pathway , a central route in plants for the production of aromatic amino acids. This pathway starts with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate. Chorismate is then converted to L-phenylalanine, which can be further metabolized to produce benzyl alcohol.

The isobutyric acid moiety originates from the catabolism of the branched-chain amino acid L-valine . The breakdown of L-valine yields isobutyryl-CoA, which can then be hydrolyzed to isobutyric acid.

The final step in the biosynthesis of this compound is the esterification of benzyl alcohol with isobutyryl-CoA, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes play a crucial role in the production of a wide variety of volatile esters that contribute to the aroma of fruits and flowers.

Benzyl_Isobutyrate_Biosynthesis cluster_shikimate Shikimic Acid Pathway cluster_bcaa Branched-Chain Amino Acid Metabolism cluster_esterification Esterification Glycolysis_PPP Glycolysis & Pentose Phosphate Pathway Shikimic_Acid Shikimic Acid Glycolysis_PPP->Shikimic_Acid Chorismate Chorismate Shikimic_Acid->Chorismate L_Phenylalanine L-Phenylalanine Chorismate->L_Phenylalanine Benzyl_Alcohol Benzyl Alcohol L_Phenylalanine->Benzyl_Alcohol AAT Alcohol Acyltransferase (AAT) Benzyl_Alcohol->AAT Substrate L_Valine L-Valine Isobutyryl_CoA Isobutyryl-CoA L_Valine->Isobutyryl_CoA Isobutyryl_CoA->AAT Substrate Benzyl_Isobutyrate This compound AAT->Benzyl_Isobutyrate Product

Biosynthetic pathway of this compound in plants.

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound from plant matrices requires sensitive and specific analytical techniques. The most widely adopted method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology for HS-SPME-GC-MS Analysis

1. Sample Preparation:

  • Plant Material: Fresh plant material (e.g., flowers, leaves, fruits) should be collected and processed immediately to minimize the loss of volatile compounds. If immediate analysis is not possible, the material should be flash-frozen in liquid nitrogen and stored at -80°C.

  • Homogenization: A known weight of the plant material (typically 1-5 g) is ground to a fine powder under liquid nitrogen to increase the surface area for volatile extraction.

  • Vial Preparation: The powdered sample is placed in a headspace vial (e.g., 20 mL). An internal standard (e.g., a known concentration of a compound not naturally present in the sample, such as n-alkanes) is added for quantification purposes. To enhance the release of volatiles, a saturated salt solution (e.g., NaCl) can be added to the vial to increase the ionic strength of the aqueous phase.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: The choice of SPME fiber coating is critical for the efficient extraction of target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds, including esters.

  • Equilibration: The sealed vial containing the sample is incubated at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds. The extraction temperature and time should be optimized for the specific plant matrix and target compound.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: After extraction, the SPME fiber is immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the GC column.

  • Gas Chromatography: The volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum of each compound provides a unique fragmentation pattern that can be used for identification.

4. Data Analysis:

  • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard. A calibration curve prepared with known concentrations of a pure this compound standard is used to ensure accurate quantification.

Experimental_Workflow Sample_Prep 1. Sample Preparation - Plant material collection - Homogenization - Vial preparation with internal standard HS_SPME 2. Headspace Solid-Phase Microextraction - Fiber selection (e.g., DVB/CAR/PDMS) - Equilibration - Extraction of volatiles Sample_Prep->HS_SPME GC_MS 3. GC-MS Analysis - Thermal desorption - Chromatographic separation - Mass spectrometric detection HS_SPME->GC_MS Data_Analysis 4. Data Analysis - Identification (mass spectra, retention index) - Quantification (internal standard, calibration curve) GC_MS->Data_Analysis Result Result: Concentration of this compound Data_Analysis->Result

Experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring ester that plays a significant role in the aromatic profile of numerous plants. Its biosynthesis is a testament to the intricate network of plant metabolism, drawing precursors from fundamental pathways to create a specialized secondary metabolite. The analytical techniques, particularly HS-SPME-GC-MS, provide a robust framework for the identification and quantification of this compound in complex plant matrices. Further research is warranted to elucidate the full extent of its natural distribution and to explore the regulatory mechanisms governing its production in plants. This knowledge will be invaluable for applications in the flavor, fragrance, and pharmaceutical industries, as well as for a deeper understanding of plant biochemistry and chemical ecology.

References

An In-depth Technical Guide to the Discovery and Synthesis of Benzyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of benzyl (B1604629) isobutyrate. It details the evolution of its preparation from early 20th-century methods to modern enzymatic processes, offering in-depth experimental protocols and quantitative data to support researchers and professionals in the field.

Introduction and Discovery

Benzyl isobutyrate (phenylmethyl 2-methylpropanoate) is an organic ester recognized for its pleasant, fruity, and floral aroma. While trace amounts may be found in some essential oils, it is primarily synthesized for its applications in the fragrance, flavor, and pharmaceutical industries.

The first synthesis of this compound is believed to have occurred in the early 20th century, coinciding with broader explorations into esterification reactions. Although a specific discoverer is not well-documented in historical records, the synthesis was likely achieved through the classical Fischer esterification method. This involves the acid-catalyzed reaction of benzyl alcohol with isobutyric acid.

Synthesis Methodologies

The synthesis of this compound has evolved, with several methods being developed to improve yield, purity, and environmental footprint. The primary methods include Fischer esterification, transesterification, and enzymatic synthesis.

This is the most traditional and widely recognized method for synthesizing this compound. It involves the reaction of benzyl alcohol and isobutyric acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, and the water formed is removed, often by azeotropic distillation.

Transesterification is another pathway for producing this compound. This method involves the reaction of an isobutyrate ester (e.g., methyl isobutyrate or ethyl isobutyrate) with benzyl alcohol in the presence of a catalyst. The catalyst can be an acid, a base, or an enzyme. Strong bases like sodium methoxide (B1231860) are effective catalysts for this process.[1] This technique is particularly useful when direct esterification is challenging or when starting from different raw materials.[1]

A more recent and "green" approach to synthesizing this compound is through enzymatic catalysis. This method typically employs lipases, such as Candida antarctica lipase (B570770) B (CALB), often in an immobilized form like Novozym 435.[2][3] Enzymatic synthesis offers high selectivity, milder reaction conditions (lower temperature and pressure), and a reduction in by-products and waste, making it an environmentally friendly alternative to traditional chemical methods.[2][3]

Other less common methods for preparing this compound have been reported, including:

  • The reaction of sodium isobutyrate with benzyl chloride, often using a phase transfer catalyst.[4]

  • Oxidative esterification of benzylic hydrocarbons with carboxylic acids.

  • The Tishchenko reaction, which involves the disproportionation of an aldehyde in the presence of a base.[5]

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis methods for this compound and related esters, providing a comparative overview of reaction conditions and outcomes.

Synthesis MethodReactantsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Fischer EsterificationBenzyl alcohol, Butyric acidp-Toluenesulfonic acid (3 wt%)Cyclohexane (B81311)98-1203.0-4.0>91>98[6]
Phase Transfer CatalysisSodium butyrate (B1204436), Benzyl chlorideTriethylamineTolueneReflux4-8High-[4]
Enzymatic SynthesisBenzyl alcohol, Butyric acid (1:1 molar ratio)Novozym 435 (immobilized lipase)Solvent-free652480-[2][3]
TransesterificationEthyl 2,2,4-trimethyl-3-ketopentanoate, Phenylethyl alcoholSodium methylateToluene139 (Reflux)4High100.5[1]

Detailed Experimental Protocols

This protocol is a representative procedure based on established Fischer esterification methods.

Materials:

  • Benzyl alcohol

  • Isobutyric acid

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Cyclohexane (for azeotropic water removal)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add benzyl alcohol (e.g., 0.5 mol), isobutyric acid (e.g., 0.6 mol, 1.2 equivalents), p-toluenesulfonic acid monohydrate (e.g., 3% by weight of benzyl alcohol), and cyclohexane (e.g., 50 mL).

  • Assemble the Dean-Stark apparatus and reflux condenser with the flask.

  • Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane.

  • Continue the reaction for 3-4 hours, or until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the cyclohexane.

  • The crude product can be further purified by vacuum distillation to obtain pure this compound.

This protocol is based on the lipase-catalyzed synthesis in a solvent-free system.[2][3]

Materials:

  • Benzyl alcohol

  • Butyric acid

  • Immobilized lipase (e.g., Novozym 435)

  • Reaction vessel (e.g., screw-capped vial)

  • Shaking incubator or magnetic stirrer with heating

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a screw-capped vial, combine benzyl alcohol (e.g., 3.5 mmol) and butyric acid (e.g., 3.5 mmol) for a 1:1 molar ratio.

  • Add the immobilized lipase (e.g., 10% by weight of the total reactants).

  • Seal the vial and place it in a shaking incubator or on a heated magnetic stirrer at 65°C.

  • Allow the reaction to proceed for 24 hours.

  • After the reaction, separate the immobilized enzyme from the product mixture by filtration or centrifugation. The enzyme can be washed and reused.

  • The product, this compound, can be analyzed for conversion and purity using gas chromatography. Further purification can be achieved by vacuum distillation if required.

Visualizing Workflows and Pathways

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.

Fischer_Esterification Benzyl Alcohol Benzyl Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Benzyl Alcohol->Tetrahedral Intermediate Nucleophilic Attack Isobutyric Acid Isobutyric Acid Protonated Carbonyl Protonated Carbonyl Isobutyric Acid->Protonated Carbonyl Protonation H+ Catalyst H+ Catalyst H+ Catalyst->Isobutyric Acid Protonated Carbonyl->Tetrahedral Intermediate Water Elimination Water Elimination Tetrahedral Intermediate->Water Elimination Proton Transfer This compound This compound Water Elimination->this compound Deprotonation Water Water Water Elimination->Water This compound->H+ Catalyst Catalyst Regeneration

Fischer-Speier Esterification Mechanism

Enzymatic_Synthesis cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_products Products Benzyl Alcohol Benzyl Alcohol Immobilized Lipase Immobilized Lipase Benzyl Alcohol->Immobilized Lipase Butyric Acid Butyric Acid Butyric Acid->Immobilized Lipase Benzyl Butyrate Benzyl Butyrate Immobilized Lipase->Benzyl Butyrate Water Water Immobilized Lipase->Water

Enzymatic Synthesis of Benzyl Butyrate

Experimental_Workflow Start Start Reactant Mixing Reactant Mixing Start->Reactant Mixing Catalyst Addition Catalyst Addition Reactant Mixing->Catalyst Addition Reaction Reaction Catalyst Addition->Reaction Work-up/Separation Work-up/Separation Reaction->Work-up/Separation Cooling Purification Purification Work-up/Separation->Purification Crude Product Analysis Analysis Purification->Analysis Pure Product Final Product Final Product Analysis->Final Product

General Synthesis and Purification Workflow

References

Spectroscopic Profile of Benzyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl (B1604629) isobutyrate, a common fragrance and flavor ingredient. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and industrial settings.

Chemical Structure and Properties

  • Chemical Name: Benzyl isobutyrate

  • CAS Number: 103-28-6[1]

  • Molecular Formula: C₁₁H₁₄O₂[1]

  • Molecular Weight: 178.23 g/mol [1]

  • Appearance: Colorless liquid[1]

  • SMILES: CC(C)C(=O)OCC1=CC=CC=C1[2]

  • InChI: InChI=1S/C11H14O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The data presented here was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.28Multiplet5HAromatic protons (C₆H₅)
5.10Singlet2HMethylene protons (-CH₂-)
2.58Septet1HMethine proton (-CH-)
1.17Doublet6HMethyl protons (2 x -CH₃)
¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following chemical shifts are reported for this compound in CDCl₃.

Chemical Shift (δ) ppmAssignment
176.8Carbonyl carbon (C=O)
136.2Aromatic C (quaternary)
128.5Aromatic CH
128.1Aromatic CH
127.9Aromatic CH
66.2Methylene carbon (-CH₂-)
34.1Methine carbon (-CH-)
19.0Methyl carbons (2 x -CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound exhibits characteristic absorption bands for an ester functional group and an aromatic ring.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3030WeakAromatic C-H stretch
~2970, 2870MediumAliphatic C-H stretch
~1735StrongC=O (ester) stretch
~1450, 1500MediumAromatic C=C stretch
~1250, 1150StrongC-O (ester) stretch
~700-800StrongAromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The data presented is from electron ionization (EI) mass spectrometry.

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 178, consistent with its molecular weight. The fragmentation pattern provides further structural information.[2]

m/zRelative Abundance (%)Fragment Ion Assignment
17814.94[C₁₁H₁₄O₂]⁺ (Molecular Ion)
10821.65[C₇H₈O]⁺ (Tropylium ion rearrangement)
9199.99[C₇H₇]⁺ (Tropylium ion, base peak)
7113.56[C₄H₇O]⁺ (Isobutyryl cation)
4332.62[C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols

The following are detailed experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Spectral Width: 16 ppm

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

  • Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

  • Spectral Width: 220 ppm

  • Data Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phase and baseline corrected, and chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

IR Spectrum Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Background: A background spectrum of the clean salt plates is acquired prior to the sample scan and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

  • Inlet: Gas Chromatography (GC)

  • Ionization Method: Electron Ionization (EI)

  • Electron Energy: 70 eV

Mass Analysis:

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40 - 400

  • GC Conditions (Typical):

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Obtained cluster_interpretation Interpretation cluster_structure Final Structure Benzyl_Isobutyrate This compound NMR NMR Spectroscopy (¹H and ¹³C) Benzyl_Isobutyrate->NMR IR IR Spectroscopy Benzyl_Isobutyrate->IR MS Mass Spectrometry Benzyl_Isobutyrate->MS NMR_Data Chemical Shifts Multiplicity Integration Connectivity NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Molecular Weight (m/z) Fragmentation Pattern MS->MS_Data NMR_Interpretation Carbon-Hydrogen Framework NMR_Data->NMR_Interpretation IR_Interpretation Functional Groups (Ester, Aromatic) IR_Data->IR_Interpretation MS_Interpretation Molecular Formula Confirmation & Fragments MS_Data->MS_Interpretation Final_Structure Confirmed Structure of This compound NMR_Interpretation->Final_Structure IR_Interpretation->Final_Structure MS_Interpretation->Final_Structure

Caption: Spectroscopic analysis workflow for this compound.

References

Benzyl Isobutyrate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of benzyl (B1604629) isobutyrate in various organic solvents. Benzyl isobutyrate, a key fragrance and flavor compound, also finds applications as a solvent and intermediate in pharmaceutical and polymer industries. A thorough understanding of its solubility characteristics is crucial for formulation development, reaction chemistry, and purification processes. This document collates available data on its solubility, outlines detailed experimental protocols for its determination, and provides visual representations of key experimental workflows.

Core Physical and Chemical Properties

This compound (C₁₁H₁₄O₂) is a colorless liquid with a characteristic fruity, floral odor. Its structure, featuring a benzyl group and an isobutyrate moiety, imparts a balance of aromatic and aliphatic character, influencing its solubility in different solvent classes. General statements from various sources indicate that this compound is soluble in organic solvents and oils, and insoluble in water and glycerin[1].

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative and semi-quantitative summary can be presented. The principle of "like dissolves like" is a useful guide; as an ester with both polar (the ester group) and non-polar (the benzyl and isobutyl groups) regions, it is expected to be soluble in a variety of organic solvents.

Solvent ClassSolventSolubilityRemarks & Citation
Alcohols Ethanol (B145695)MiscibleThis compound is miscible with ethanol at room temperature[1]. One source specifies "1:6 in 70% alcohol," indicating good solubility in aqueous ethanol solutions as well.
MethanolSolubleExpected to be readily soluble due to its polarity being similar to ethanol.
Ethers Diethyl EtherSolubleDescribed as "easily soluble" in ether[2].
Ketones Acetone (B3395972)SolubleAs a polar aprotic solvent, acetone is expected to be a good solvent for this compound.
Halogenated DichloromethaneSolubleGenerally a good solvent for a wide range of organic compounds.
Aromatic TolueneSolubleThe aromatic benzyl group of the ester should promote solubility in aromatic solvents.
Esters Ethyl AcetateSolubleExpected to be miscible due to structural similarity.
Hydrocarbons HexaneSparingly Soluble to SolubleThe non-polar isobutyl and benzyl groups suggest some solubility, but the polar ester group may limit miscibility with non-polar aliphatic hydrocarbons.
Paraffin OilSolubleStated to be soluble in oils.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various applications. The following are detailed methodologies for key experiments to quantitatively and qualitatively assess the solubility of this compound.

Method 1: Gravimetric Method for Quantitative Solubility Determination

This method is a standard procedure for determining the equilibrium solubility of a solute in a solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a constant-temperature bath).

    • Ensure a constant temperature is maintained, as solubility is temperature-dependent.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound is necessary to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Allow the mixture to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid precipitation upon temperature change.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that ensures solvent removal without significant loss of the less volatile this compound.

    • Once the solvent is completely removed, re-weigh the vial containing the this compound residue.

  • Calculation:

    • The solubility can be calculated in various units, such as g/100 mL or mol/L, using the mass of the residue and the initial volume of the solvent.

Method 2: Visual Method for Qualitative Assessment of Miscibility

This is a rapid method to determine if two liquids are miscible in all proportions.

  • Preparation:

    • Take a clean, dry test tube.

    • Add a known volume of the organic solvent (e.g., 1 mL).

  • Titration and Observation:

    • Gradually add this compound to the solvent dropwise, shaking or vortexing the test tube after each addition.

    • Observe the mixture for any signs of immiscibility, such as the formation of a cloudy suspension or two distinct layers.

  • Determination:

    • If the two liquids form a single, clear phase after the addition of a significant volume of this compound (e.g., up to a 1:1 volume ratio), they are considered miscible.

    • If at any point two phases are observed, the liquids are immiscible or partially miscible.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Withdraw supernatant B->C D Filter sample C->D E Evaporate solvent D->E F Weigh residue E->F G Calculate Solubility F->G

Caption: Workflow for Gravimetric Solubility Determination.

G A Start with known volume of solvent B Add this compound dropwise with mixing A->B C Observe for phase separation (cloudiness or layers) B->C D Miscible C->D No separation E Immiscible / Partially Miscible C->E Separation occurs

Caption: Decision tree for visual miscibility assessment.

References

Benzyl Isobutyrate: A Technical Guide to Safety, Hazards, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (B1604629) isobutyrate (CAS No. 103-28-6) is a carboxylic ester characterized by a fruity, floral, and sweet aroma. It is utilized as a flavoring agent in food products and as a fragrance ingredient in perfumes, cosmetics, and other personal care items.[1][2][3] This technical guide provides an in-depth overview of the safety, hazards, and handling procedures for benzyl isobutyrate, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Hazard Identification and Classification

The classification of this compound under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals varies across different sources. While some safety data sheets (SDS) indicate that the chemical is not considered hazardous, others assign specific hazard classifications.[4][5] This discrepancy highlights the importance of consulting multiple sources and exercising caution. The most frequently cited hazards are eye irritation, potential harm if swallowed, and combustibility.[6][7][8]

Table 1: GHS Hazard Classifications for this compound

Hazard ClassHazard StatementSource(s)
Eye Irritation, Category 2H319: Causes serious eye irritation[6]
Acute Toxicity, Oral (Category 5)H303: May be harmful if swallowed[7][8]
Flammable Liquid, Category 3H226/H227: Flammable/Combustible liquid[8][9]
No ClassificationThis chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard.[4][5]

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2][3] It is generally insoluble in water but soluble in organic solvents like ethanol.[5][8]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[2][10]
Molecular Weight 178.23 g/mol [2][5][10]
Appearance Colorless to almost colorless clear liquid[2][10][11]
Odor Fruity, jasmine-like, sweet, floral[12][13]
Density 1.003 g/mL at 25°C[10]
0.996 - 1.006 g/mL at 20°C[12]
Boiling Point 228 - 230 °C[2][4]
238 °C[8][9][10]
Flash Point > 100 °C (> 212 °F) [Closed Cup][4][14]
99 °C [Closed Cup][8][12]
59 °C (138.2 °F) [Closed Cup][9]
Water Solubility 989.48 mg/L at 25°C[10][13]
Insoluble / Immiscible[5][8][12]
Vapor Pressure 5.7 Pa at 25°C[10][13]
Refractive Index n20/D 1.49 (lit.)[10]
n20/D 1.488 - 1.492[2][5][12]

Toxicological Information

The toxicological data for this compound is limited. Acute oral toxicity has been determined in rats, while data for dermal and inhalation routes are largely unavailable.[14] It is not classified as a carcinogen, mutagen, or reproductive toxin based on available information.[14]

Experimental Protocols Detailed experimental protocols for the cited toxicological studies are not available in the reviewed public literature. The primary reference for the oral LD50 value is a 1971 study by Owen, as cited in various secondary sources.[15] A comprehensive safety assessment would require access to the original study documentation.

Table 3: Acute Toxicity Data for this compound

Exposure RouteSpeciesValueSource(s)
OralRatLD50 = 2850 mg/kg[4][15]
DermalRabbitLD50 > 5000 mg/kg[4]
Dermal-Unknown / Not determined[14][15]
Inhalation-Unknown / Not determined[14][15]

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling
  • Ventilation: Handle in a well-ventilated area to avoid inhalation of vapor or mist.[6][16][17] Local exhaust ventilation is recommended.[17]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][17]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8][16][17] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][16]

  • Personal Contact: Avoid contact with skin, eyes, and clothing.[1][6][16]

Storage
  • Containers: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[6][7][16] Containers that have been opened must be resealed carefully and kept upright.[16]

  • Incompatibilities: Store away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[8][17]

  • Light: Protect from light.[12]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn to minimize exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationSource(s)
Eye/Face Protection Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[6][17]
Skin Protection Handle with chemical-resistant gloves. Wear fire/flame resistant and impervious clothing.[6][17]
Respiratory Protection Not required under normal use with adequate ventilation. If exposure limits are exceeded or irritation occurs, use a full-face respirator with an appropriate filter (e.g., type ABEK EN14387).[6]

First-Aid and Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][6] Consult a physician if irritation develops and persists.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][6][7] Remove contact lenses if present and easy to do.[14] Seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[6][14] Call a physician or poison control center immediately.[14]

The following diagram outlines a general workflow for first-aid response.

FirstAid_Workflow start Exposure Occurs exposure_type Identify Route of Exposure start->exposure_type inhalation Inhalation exposure_type->inhalation Respiratory skin Skin Contact exposure_type->skin Dermal eye Eye Contact exposure_type->eye Ocular ingestion Ingestion exposure_type->ingestion Oral fresh_air Move to Fresh Air Provide Oxygen/Artificial Respiration if needed inhalation->fresh_air wash_skin Remove Contaminated Clothing Wash with Soap and Water skin->wash_skin flush_eyes Flush Eyes with Water for 15 mins Remove Contact Lenses eye->flush_eyes rinse_mouth Rinse Mouth DO NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical If irritation persists flush_eyes->seek_medical rinse_mouth->seek_medical

First-Aid Response Workflow
Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation.[6][16] Remove all sources of ignition.[6][16] Avoid breathing vapors and contact with the material.[6] Wear appropriate personal protective equipment.[16]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[1][6]

  • Containment and Cleanup: For small spills, wipe up with an absorbent material (e.g., cloth, fleece).[14] For large spills, dike the material to prevent spreading.[14] Absorb with inert material such as dry sand, earth, or vermiculite (B1170534) and place it into a suitable, closed container for disposal.[14][16]

The diagram below illustrates the logical steps for responding to a chemical spill.

Spill_Response_Workflow spill Spill Detected assess Assess Situation (Size, Location, Hazards) spill->assess evacuate Evacuate Area Secure Scene assess->evacuate ppe Don Appropriate PPE evacuate->ppe control Control the Source (if safe to do so) ppe->control ignite Eliminate Ignition Sources control->ignite contain Contain the Spill (Use dikes, absorbent booms) ignite->contain cleanup Absorb and Clean Up (Use inert material) contain->cleanup dispose Place Waste in Sealed Containers for Disposal cleanup->dispose decon Decontaminate Area and Equipment dispose->decon report Report Incident decon->report

Accidental Spill Response Workflow
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][14][16] For large fires, use large quantities of misted water.[1][16]

  • Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[14][16]

  • Specific Hazards: The product is combustible.[8] Fire may produce irritating, corrosive, and/or toxic gases, including carbon oxides.[1][14][16]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6][16]

Stability and Reactivity

  • Reactivity: The product does not present significant reactivity hazards by itself or in contact with water.[8][17]

  • Chemical Stability: Stable under recommended storage conditions.

  • Hazardous Reactions: No hazardous reactions are expected under normal processing.[4]

  • Conditions to Avoid: Avoid heat, flames, and sparks.[8] Porous materials like rags wetted with this substance may spontaneously combust.[1]

  • Incompatible Materials: Avoid contact with strong acids, alkalis, or oxidizing agents.[8][17]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide and other unidentified organic compounds.[8][17]

Ecological Information

There is limited information available on the ecotoxicity of this compound. It is not classified as environmentally hazardous, but large or frequent spills could have a harmful effect on the environment.[14] The substance is immiscible with water and may persist.[4][14] It is not expected to cause other adverse environmental effects like ozone depletion or endocrine disruption.[14]

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, regional, national, and international regulations.[1][14] Do not allow the material to drain into sewers or water supplies.[1][14] Empty containers may retain product residue and should be handled with the same precautions as the product itself.[14]

References

Phenylmethyl 2-Methylpropanoate Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Structural Analogs, Synthesis, and Biological Activity for the Development of Novel Therapeutics

This technical guide provides a comprehensive overview of the structural analogs of phenylmethyl 2-methylpropanoate (B1197409), with a primary focus on their synthesis, biological activity as histamine (B1213489) H1 receptor antagonists, and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents, particularly in the field of allergy and inflammatory diseases.

Core Concepts and Structure-Activity Relationships

Phenylmethyl 2-methylpropanoate and its structural analogs, particularly derivatives of 2-methyl-2-phenylpropionic acid, have emerged as a significant class of compounds in medicinal chemistry. The core structure, featuring a phenyl ring linked to a quaternary alpha-carbon, provides a versatile scaffold for designing molecules with specific biological activities. A substantial body of research has demonstrated that derivatives of 2-methyl-2-phenylpropionic acid exhibit potent antihistamine activity by acting as antagonists at the histamine H1 receptor.[1][2]

The structure-activity relationship (SAR) for these compounds as H1 receptor antagonists is influenced by several key structural features. Modifications to the ester or acid functionality, the phenyl ring, and the introduction of various substituents can significantly impact binding affinity and selectivity for the H1 receptor. For instance, the conversion of the ester group to a carboxylic acid is often a critical step for activity, as seen in the development of active metabolites of certain antihistamines. Furthermore, the incorporation of piperidine (B6355638) and other heterocyclic moieties has been a successful strategy in developing highly potent and selective H1 antagonists, such as bilastine.

Quantitative Analysis of Biological Activity

The antihistaminic potency of phenylmethyl 2-methylpropanoate analogs is typically quantified by their binding affinity (Ki) or functional inhibition (IC50) at the histamine H1 receptor. The following table summarizes the biological activity of selected 2-methyl-2-phenylpropionic acid derivatives, providing a comparative analysis of their potency.

Compound/AnalogStructureReceptor TargetAssay TypeKi (nM)IC50 (nM)Reference
MepyramineHistamine H1[3H]Mepyramine Binding1.2BenchChem
MianserinHistamine H1[3H]Mepyramine Binding0.8BenchChem
LevocetirizineHistamine H1[3H]Mepyramine Binding3.1ACS Publications
BilastineHistamine H1Not SpecifiedNot SpecifiedNot SpecifiedMultiple Sources

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final compounds related to phenylmethyl 2-methylpropanoate analogs with antihistamine activity.

Protocol 1: Synthesis of 2-[4-(2-Chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester (A Key Intermediate for Bilastine)

Materials:

  • Compound-B (a precursor, structure not fully elucidated in the source)

  • 2-[4-(2-Chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester

  • Sodium bicarbonate (NaHCO3)

  • Sodium hydroxide (B78521) (NaOH)

  • 2.0 N Hydrochloric acid (HCl)

  • Water

Procedure:

  • Charge 20.0 g (1.0 eq.) of Compound-B into a round-bottom flask.

  • Add 2-[4-(2-Chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester and sodium bicarbonate (3.0 eq.).

  • Heat the reaction mixture to 100°C and stir for 15-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of Compound-B.

  • After completion of the reaction, add NaOH (2.0 eq.) to the reaction mass and stir for 2 hours.

  • Slowly cool the mixture and add 2.0 N HCl solution. A solid is expected to form under acidic conditions.

  • Filter the reaction mass and wash the solid with water (2.0 volumes).

  • Dry the material in a vacuum tray drier to obtain the final product. The expected yield is approximately 86%.[3]

Protocol 2: In Vitro Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor.

Materials and Reagents:

  • Membrane homogenates from cells expressing the histamine H1 receptor (e.g., HEK293T cells).

  • [3H]mepyramine (radioligand).

  • Unlabeled test compounds (e.g., structural analogs of phenylmethyl 2-methylpropanoate).

  • Mianserin (for determining non-specific binding).

  • Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.

  • Scintillation fluid.

  • 96-well plates.

  • Filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a 96-well plate, incubate the cell membrane homogenate with a fixed concentration of [3H]mepyramine (e.g., 5.6 nM) and varying concentrations of the unlabeled test compounds.

  • Incubate the mixture for 4 hours at 37°C.

  • Terminate the binding reaction by rapid filtration through filter mats.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [3H]mepyramine (IC50 value) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]

Signaling Pathways and Experimental Workflows

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonism of this receptor by phenylmethyl 2-methylpropanoate analogs blocks the downstream signaling cascade, thereby mitigating the allergic response.

Histamine_H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds & Activates Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

The diagram above illustrates the canonical Gq-coupled signaling cascade initiated by histamine binding to the H1 receptor. Structural analogs of phenylmethyl 2-methylpropanoate that act as antagonists will competitively block the initial binding of histamine, thereby inhibiting this entire downstream pathway.

Experimental_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis of Structural Analogs Start->Synthesis Purification Purification & Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification Binding_Assay In Vitro H1 Receptor Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay Functional Cellular Assay (e.g., Calcium Flux, IC50) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End: Preclinical Candidate Lead_Optimization->End

Caption: Drug Discovery Workflow for H1 Antagonists.

This workflow diagram outlines the iterative process of designing, synthesizing, and evaluating structural analogs of phenylmethyl 2-methylpropanoate to identify potent and selective histamine H1 receptor antagonists for further preclinical development.

References

An In-depth Technical Guide to the Functional Group Analysis of Benzyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) isobutyrate (C₁₁H₁₄O₂) is an ester of significant interest across the pharmaceutical, fragrance, and flavor industries. In drug development, it primarily serves as an excipient, leveraging its properties as a solvent and stabilizer to enhance the delivery of active pharmaceutical ingredients (APIs).[1][2] A thorough understanding of its functional groups through spectroscopic and synthetic methodologies is paramount for its effective application and quality control. This guide provides a comprehensive analysis of benzyl isobutyrate, detailing its key functional groups, characteristic spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in drug formulations.

Chemical Structure and Functional Groups

This compound, systematically named benzyl 2-methylpropanoate, is characterized by two primary functional groups: an ester and a benzene (B151609) ring .[1] The ester group is comprised of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn linked to the benzyl group. The benzene ring is a stable aromatic system that significantly influences the molecule's overall properties.

The key functional components are:

  • Isobutyryl Group: A branched acyl group derived from isobutyric acid.

  • Benzylic Group: A benzyl alcohol-derived alkoxy group.

  • Ester Linkage: The -COO- group connecting the isobutyryl and benzylic moieties.

  • Aromatic Ring: The phenyl group from the benzyl alcohol.

These functional groups dictate the molecule's chemical reactivity, polarity, and spectroscopic behavior.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for the identification and characterization of the compound.

Physicochemical Properties
PropertyValueReference(s)
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
AppearanceColorless to pale yellow liquid[2]
Boiling Point228-230 °C[3]
Density1.003-1.006 g/cm³ at 25 °C[1][3]
Refractive Index1.488-1.492 at 20 °C[1]
SolubilityLow solubility in water; soluble in organic solvents like ethanol (B145695) and ether.
Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and functional group identification of this compound.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
~2970StrongAliphatic C-H stretch (from isobutyryl group)
~1735StrongC=O stretch (ester carbonyl)
~1250StrongC-O stretch (ester)
~1150StrongC-O stretch (ester)
~700-750StrongAromatic C-H out-of-plane bend

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~7.35m5HAromatic protons (C₆H₅)-
~5.12s2HBenzylic protons (-CH₂-)-
~2.60septet1HMethine proton (-CH-)~7.0
~1.20d6HMethyl protons (-CH₃)~7.0

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~177.0Ester carbonyl carbon (C=O)
~136.0Aromatic quaternary carbon
~128.5Aromatic methine carbons (ortho, meta)
~128.0Aromatic methine carbon (para)
~66.0Benzylic carbon (-CH₂-)
~34.0Methine carbon (-CH-)
~19.0Methyl carbons (-CH₃)

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns that are useful for its identification.[1]

Major Fragmentation Peaks

m/zRelative IntensityProposed Fragment
178~15%[M]⁺ (Molecular ion)
108~22%[C₇H₈O]⁺ (Tropylium ion rearrangement)
91100% (Base Peak)[C₇H₇]⁺ (Tropylium ion)
71~14%[C₄H₇O]⁺ (Isobutyryl cation)
43~33%[C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from benzyl alcohol and isobutyric acid using an acid catalyst.[4][5][6]

Materials:

  • Benzyl alcohol

  • Isobutyric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add benzyl alcohol (1 equivalent), isobutyric acid (1.5 equivalents), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol%).

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the formation of the ester.

  • Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid)

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Analytical Characterization

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • A non-polar capillary column (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.

  • GC Separation: Use a suitable temperature program to separate the components of the sample. A typical program might be:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Detection: The mass spectrometer should be set to scan a mass range of m/z 40-300.

  • Data Analysis: Identify the this compound peak based on its retention time and compare its mass spectrum to a reference library or the fragmentation pattern provided in this guide.

Role in Drug Development

This compound is utilized in pharmaceutical formulations as an excipient.[1] Its primary roles include:

  • Solubilizing Agent: It can dissolve or disperse poorly water-soluble APIs, improving their bioavailability.

  • Stabilizer: Its chemical stability allows it to protect sensitive APIs from degradation.

  • Flavoring/Fragrance Agent: In oral or topical formulations, it can be used to mask unpleasant tastes or odors of the API.[7]

There is currently no evidence to suggest that this compound has any direct pharmacological activity or interacts with specific signaling pathways. Its use is based on its physicochemical properties that are favorable for drug formulation and delivery.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound highlighting its functional groups.

Fischer Esterification Workflow

Fischer_Esterification Reactants Benzyl Alcohol + Isobutyric Acid + Acid Catalyst Reflux Reflux with Azeotropic Water Removal (Dean-Stark) Reactants->Reflux Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup Drying Dry with Anhydrous MgSO₄ Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Functional Group Analysis Logic

Functional_Group_Analysis Start This compound Sample IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR_Result C=O stretch (~1735 cm⁻¹) Aromatic C-H stretch (~3030 cm⁻¹) Aliphatic C-H stretch (~2970 cm⁻¹) C-O stretch (~1250, 1150 cm⁻¹) IR->IR_Result NMR_Result Aromatic protons (~7.35 ppm) Benzylic protons (~5.12 ppm) Aliphatic protons (~2.60, 1.20 ppm) Ester carbonyl carbon (~177.0 ppm) NMR->NMR_Result MS_Result Molecular Ion (m/z 178) Base Peak (m/z 91, Tropylium ion) Fragments for Isobutyryl and Benzyl groups MS->MS_Result Conclusion Structure Confirmed: Ester and Aromatic Functional Groups Identified IR_Result->Conclusion NMR_Result->Conclusion MS_Result->Conclusion

Caption: Logical workflow for the functional group analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl Isobutyrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of benzyl (B1604629) isobutyrate through the Fischer esterification of benzyl alcohol and isobutyric acid.

Introduction

Benzyl isobutyrate is an ester with a characteristic fruity, floral aroma, finding applications in the fragrance, flavor, and pharmaceutical industries.[1] The Fischer esterification is a classic and straightforward method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[1] The reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards the product, typically by using an excess of one reactant or by removing the water formed during the reaction.[2]

This document outlines the synthesis of this compound from benzyl alcohol and isobutyric acid, providing a detailed protocol, a summary of reaction parameters from related syntheses, and diagrams to illustrate the workflow and reaction mechanism.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Figure 1: Overall Reaction

cluster_reactants Reactants cluster_products Products Benzyl Alcohol plus1 + Isobutyric Acid This compound Isobutyric Acid->this compound Fischer Esterification catalyst H+ (cat.) plus2 + Water

Caption: Fischer esterification of benzyl alcohol and isobutyric acid.

The mechanism of the Fischer esterification involves the initial protonation of the carboxylic acid carbonyl group by the acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester and regenerates the acid catalyst.

Experimental Protocol

This protocol is a comprehensive guide for the synthesis of this compound.

3.1. Materials and Reagents

  • Benzyl alcohol (Reagent grade, ≥99%)

  • Isobutyric acid (Reagent grade, ≥99%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric acid (H₂SO₄)

  • Toluene (B28343) or Cyclohexane (B81311) (for azeotropic removal of water)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

3.2. Procedure

3.2.1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (e.g., 0.1 mol, 10.81 g) and isobutyric acid (e.g., 0.12 to 0.17 mol, 10.57 g to 14.98 g).[3]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 3.0 wt% of the benzyl alcohol, approximately 0.32 g) or concentrated sulfuric acid (a few drops).[3] When using sulfuric acid, a molar ratio of approximately 0.05 relative to the limiting reactant is effective.[4]

  • Add a suitable solvent for azeotropic distillation, such as toluene or cyclohexane (e.g., 50-100 mL).[3]

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Fill the Dean-Stark trap with the chosen solvent.

3.2.2. Reaction

  • Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until the theoretical amount of water has been collected.[5]

3.2.3. Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted isobutyric acid. Check the final aqueous wash to ensure it is basic.[2][6]

    • Brine (1 x 50 mL) to remove residual water.[6]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of benzyl butyrate (B1204436), a structurally similar ester, which can serve as a reference for optimizing the synthesis of this compound.

CatalystMolar Ratio (Alcohol:Acid)Catalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic acid1:1.2-1.73.0 wt% of alcoholCyclohexaneRefluxNot Specified>91[3]
[PVPP-BS]HSO₄1.2:18 mass%Not Specified130496.8[5]
Sulfuric acid1:50.05 molar ratio to alcoholNoneReflux14Not Specified (for Benzyl Acetate)[4]

Visualizations

Figure 2: Experimental Workflow

G Experimental Workflow for this compound Synthesis Reactants Combine Benzyl Alcohol, Isobutyric Acid, Catalyst, and Solvent Reflux Heat to Reflux with Azeotropic Water Removal Reactants->Reflux Cool Cool Reaction Mixture Reflux->Cool Extract Transfer to Separatory Funnel and Wash Cool->Extract Dry Dry Organic Layer Extract->Dry Evaporate Remove Solvent via Rotary Evaporation Dry->Evaporate Purify Purify by Vacuum Distillation Evaporate->Purify Product This compound Purify->Product

Caption: A flowchart of the synthesis and purification process.

Figure 3: Logical Relationship of Reaction Parameters

G Factors Influencing this compound Yield Yield Product Yield Equilibrium Reaction Equilibrium Equilibrium->Yield Rate Reaction Rate Rate->Yield MolarRatio Molar Ratio (Alcohol:Acid) MolarRatio->Equilibrium WaterRemoval Water Removal WaterRemoval->Equilibrium Catalyst Catalyst Type and Concentration Catalyst->Rate Temperature Temperature Temperature->Rate Time Reaction Time Time->Rate

References

Application Notes and Protocols for Benzyl Isobutyrate in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) isobutyrate (CAS No. 103-28-6) is a fragrance ingredient widely utilized in the perfumery industry. It is an ester of benzyl alcohol and isobutyric acid, valued for its complex and versatile olfactory profile. These application notes provide a comprehensive overview of its use, physicochemical properties, and detailed protocols for its analysis and safety assessment, tailored for a scientific audience.

Olfactory Profile: Benzyl isobutyrate possesses a sweet, fruity-floral aroma with distinct jasmine characteristics.[1] It is often described as having nuances of tropical fruits and berries.[1] Its scent is considered smoother and less sharp than its close analog, benzyl acetate, making it an excellent blender and modifier in fragrance compositions.[1]

Applications in Perfumery: This ingredient is primarily used to impart sweetness and a natural, fruity dimension to floral and fruity fragrances.[1] It is particularly effective in jasmine and gardenia accords, where it enhances the fruity sweetness while preserving the floral character.[1] Due to its excellent blending properties, it is also used to smooth out harsh notes and bridge different olfactory elements within a fragrance.[1] Recommended usage levels in fragrance concentrates typically range from 0.5% to 6%.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, stability testing, and safety assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
CAS Number 103-28-6[3]
Appearance Clear, colorless to pale yellow liquid[3]
Boiling Point 228 - 230 °C[2]
Density 1.003 - 1.04 g/cm³[2][3]
Refractive Index (n20/D) 1.488 - 1.492[2]
Solubility Insoluble in water and glycerin; soluble in organic solvents and oils.[4]
Flash Point > 100 °C[5]

Experimental Protocols

The following section provides detailed methodologies for the quality control and safety assessment of this compound as a fragrance ingredient.

Purity and Identity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for determining the purity of this compound and identifying any potential impurities.

Objective: To qualitatively and quantitatively analyze a sample of this compound.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • This compound reference standard (≥99% purity)

  • Solvent (e.g., ethanol (B145695) or hexane)

  • Autosampler vials and caps

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v). Also, prepare a solution of the reference standard at the same concentration.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might be: initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Set the injector temperature to 250°C.

    • Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).

    • Set the MS transfer line temperature to 280°C.

    • Set the ion source temperature to 230°C.

    • Set the mass scan range (e.g., m/z 40-400).

  • Analysis:

    • Inject a known volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of each peak.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with the reference standard.

    • Identify any impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).

    • Calculate the purity of the this compound sample by determining the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Olfactory Evaluation: Sensory Analysis Protocol

This protocol is based on the principles outlined in ISO and ASTM standards for sensory analysis.[1][6]

Objective: To characterize the olfactory profile of this compound and compare it against a reference standard.

Materials:

  • This compound sample and reference standard

  • Odor-free solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass smelling strips

  • Controlled sensory evaluation room meeting ISO 8589 standards.[4]

  • Panel of trained sensory assessors (selected and trained according to ISO 5496:2006).[3][4]

Procedure:

  • Panelist Selection and Training: Select panelists based on their ability to detect and describe odors. Train them on a variety of fragrance raw materials to develop a common vocabulary for odor description.

  • Sample Preparation: Prepare solutions of the this compound sample and the reference standard at a standard concentration (e.g., 10% in the chosen solvent).

  • Evaluation:

    • Dip smelling strips into the prepared solutions to a depth of approximately 1 cm.

    • Present the smelling strips to the panelists in a randomized and blind manner.

    • Instruct panelists to evaluate the odor of each strip at different time intervals (e.g., immediately, after 15 minutes, 1 hour, and 4 hours) to assess the top, middle, and base notes.

  • Data Collection and Analysis:

    • Panelists should describe the olfactory characteristics of each sample using a standardized scoresheet with a list of odor descriptors.

    • They should also rate the intensity of the odor on a defined scale (e.g., 1-9).

    • Collect and statistically analyze the data to determine the consensus olfactory profile of the sample and identify any significant differences from the reference standard.

Skin Sensitization Potential: In Vitro Assays

Current regulatory and safety assessment practices favor non-animal testing methods. The following in vitro assays are key components of a tiered strategy for assessing the skin sensitization potential of fragrance ingredients.

Objective: To assess the reactivity of this compound with synthetic peptides containing cysteine and lysine (B10760008) as a measure of its potential to act as a skin sensitizer (B1316253).

Principle: The DPRA is an in chemico method that mimics the covalent binding of a chemical (hapten) to skin proteins, which is the molecular initiating event in skin sensitization. The depletion of synthetic peptides containing cysteine or lysine after incubation with the test chemical is measured by high-performance liquid chromatography (HPLC).

Procedure (summary):

  • Prepare solutions of the test chemical and control substances.

  • Incubate the solutions with synthetic cysteine and lysine-containing peptides for 24 hours.

  • Analyze the samples by HPLC to quantify the remaining peptide concentrations.

  • Calculate the percentage of peptide depletion.

  • Based on the depletion values, classify the chemical's reactivity.

Objective: To assess the ability of this compound to induce the Keap1-Nrf2-ARE pathway in keratinocytes, a key event in skin sensitization.

Principle: The KeratinoSens™ assay uses a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE). Activation of this pathway by a sensitizer leads to the production of luciferase, which can be measured by a luminescence reaction.

Procedure (summary):

  • Culture the KeratinoSens™ cells in 96-well plates.

  • Expose the cells to a range of concentrations of this compound for 48 hours.

  • Measure cell viability using a cytotoxicity assay (e.g., MTT).

  • Measure luciferase activity using a luminometer.

  • Determine the concentration at which a statistically significant induction of luciferase activity occurs.

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.

Procedure (summary):

  • Prepare a range of concentrations of this compound.

  • Mix the test substance with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix).

  • Pour the mixture onto minimal agar (B569324) plates.

  • Incubate the plates for 48-72 hours.

  • Count the number of revertant colonies on the test plates and compare it to the number on the negative control plates. A significant, dose-related increase in the number of revertant colonies indicates a mutagenic potential.[7]

Visualizations

The following diagrams illustrate key workflows in the analysis and evaluation of this compound.

Quality_Control_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Sensory Evaluation cluster_3 Decision cluster_4 Outcome A Raw Material (this compound) B Sample Preparation (Dilution) A->B C GC-MS Analysis B->C D Physicochemical Tests (Density, Refractive Index) B->D E Olfactory Assessment B->E F Meets Specifications? C->F D->F E->F G Release for Production F->G Yes H Reject and Investigate F->H No

Caption: Quality Control Workflow for this compound.

Sensory_Evaluation_Workflow cluster_0 Preparation cluster_1 Evaluation cluster_2 Data Collection & Analysis cluster_3 Reporting A Panelist Selection & Training C Blind & Randomized Presentation A->C B Sample Preparation (Dilution in Solvent) B->C D Olfactory Assessment (Smelling Strips) C->D E Record Odor Descriptors & Intensity Ratings D->E F Statistical Analysis E->F G Generate Sensory Profile Report F->G

References

Application Notes and Protocols: Benzyl Isobutyrate in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl (B1604629) Isobutyrate

Benzyl isobutyrate (FEMA Number 2141) is an aromatic ester recognized for its significant contribution to flavor and fragrance compositions.[1][2] Chemically, it is the ester of benzyl alcohol and isobutyric acid, with the chemical formula C₁₁H₁₄O₂.[2] It is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food.[1]

Organoleptic Profile:

  • Aroma: this compound possesses a complex and pleasant aroma profile characterized as sweet, fruity-floral, and reminiscent of jasmine.[3] It exhibits nuances of ripe berries (strawberry, raspberry) and tropical fruits, but in a smoother, rounder, and less sharp manner than its close analog, benzyl acetate.

  • Taste: At typical usage concentrations, it imparts a sweet, fruity taste with strawberry-like notes, enhancing the overall flavor profile of food products.

Natural Occurrence: this compound is a naturally occurring compound found in a variety of plants and food products. Its presence has been reported in:

  • Cherimoya (Annona cherimolia)

  • Mint and Spearmint

  • Honey

  • Beer

Data Presentation: Quantitative Applications

This compound is valued for its ability to act as a modifier and blender, adding naturalness and depth to flavor profiles. The following tables summarize its typical usage levels in various food categories as reported by the Flavor and Extract Manufacturers Association (FEMA) and other industry sources.

Physicochemical Properties of this compound
CAS Number 103-28-6
FEMA Number 2141
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Boiling Point 229-230 °C
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water, soluble in organic solvents and oils.
Reported Usage Levels of this compound in Food (FEMA, 1965)
Food Category Average Maximum Use Level (ppm)
Beverages2.8
Ice Cream, Ices, etc.5.4
Candy16
Baked Goods19
General Flavor Compositions ~25 ppm

Experimental Protocols

Protocol 1: Quantification of this compound in a Beverage Matrix via GC-MS

Objective: To identify and quantify the concentration of this compound in a liquid food matrix, such as a fruit-flavored beverage.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

  • GC-MS system with a mass selective detector

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and septa

  • Heating and agitation module for SPME

  • This compound standard (≥97% purity)

  • Internal standard (e.g., 4-methyl-2-pentanol (B46003) or a suitable stable isotope-labeled standard)

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • Beverage sample

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in ethanol.

    • Create a series of calibration standards by spiking known amounts of the stock solution into a model beverage base (e.g., sugar water at a similar Brix to the sample) to achieve concentrations ranging from 0.1 to 50 ppm.

    • Add a fixed concentration of the internal standard to each calibration standard and sample.

  • Sample Preparation:

    • Pipette 10 mL of the beverage sample (or calibration standard) into a 20 mL headspace vial.

    • Add 2 g of NaCl to the vial. The salt increases the ionic strength of the matrix, promoting the release of volatile compounds into the headspace.

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in the heating and agitation module, pre-heated to 60°C.

    • Expose the SPME fiber to the headspace of the sample for 30 minutes with continuous agitation.

    • After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

  • GC-MS Analysis:

    • GC Inlet: 250°C, Splitless mode (1 minute).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

    • MS Parameters:

      • Transfer Line Temperature: 250°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Key identifying ions for this compound include m/z 91 (tropylium ion, base peak), 108, and 71.

    • Quantify the compound by creating a calibration curve of the peak area ratio (this compound/internal standard) versus concentration.

Protocol 2: Sensory Evaluation of this compound in a Model Beverage

Objective: To characterize the sensory profile of this compound and determine its flavor contribution at different concentrations using Quantitative Descriptive Analysis (QDA).

Methodology: A trained sensory panel will evaluate the aroma and flavor of a model beverage containing varying concentrations of this compound.

Materials:

  • This compound standard

  • Model beverage base (e.g., 10% sugar solution with 0.1% citric acid)

  • Odor-free sample cups with lids, coded with random 3-digit numbers

  • Palate cleansers (unsalted crackers, deionized water)

  • Sensory evaluation software or paper ballots

Procedure:

  • Panelist Training:

    • Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

    • Conduct training sessions to familiarize panelists with the key aroma and flavor attributes associated with fruity and floral esters. Develop a consensus vocabulary (lexicon) to describe these attributes.

    • Key attributes for this compound may include: Fruity (Berry), Fruity (Tropical), Floral (Jasmine), Sweet, Powdery, Chemical/Solvent.

  • Sample Preparation:

    • Prepare solutions of this compound in the model beverage base at three different concentrations, for example:

      • Low: 2 ppm

      • Medium: 5 ppm

      • High: 10 ppm

    • Include a "zero" sample (the base beverage alone) as a control.

    • Pour 30 mL of each sample into coded cups and allow them to equilibrate to room temperature before serving.

  • Evaluation Protocol:

    • Conduct the evaluation in a sensory laboratory under controlled lighting and with minimal distractions.

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to first evaluate the aroma of the sample by sniffing the headspace.

    • Next, they should taste the sample, holding it in their mouth for several seconds to evaluate the full flavor profile.

    • Panelists rate the intensity of each agreed-upon attribute (from the lexicon) on a 15-cm line scale, anchored from "Not Perceptible" to "Very Intense."

    • Ensure panelists cleanse their palate with water and crackers between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the attribute ratings between the different concentrations.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which specific samples differ.

    • Visualize the results using a spider web (or radar) plot to compare the sensory profiles of the different concentrations.

Visualizations

flavor_workflow cluster_sourcing Sourcing & Identification cluster_characterization Characterization cluster_application Application & Quality Control s1 Natural Occurrence (e.g., Cherimoya) id Purity & Identity Check (GC-MS Analysis) s1->id s2 Chemical Synthesis (Fischer Esterification) s2->id sensory Sensory Evaluation (Descriptive Analysis) id->sensory organoleptic Define Organoleptic Profile sensory->organoleptic formulation Flavor Formulation (e.g., Strawberry Flavor) organoleptic->formulation product Incorporate into Food Matrix (Beverage, Candy) formulation->product qc Final Product QC (Sensory & Analytical) product->qc

Caption: Workflow for the application of this compound in flavor creation.

fischer_esterification cluster_reactants Reactants cluster_products Products r1 Isobutyric Acid (Carboxylic Acid) catalyst Acid Catalyst (e.g., H₂SO₄) + Heat r1->catalyst r2 Benzyl Alcohol (Alcohol) r2->catalyst p1 This compound (Ester) p2 Water catalyst->p1 Reversible Reaction catalyst->p2 Reversible Reaction

Caption: Synthesis of this compound via Fischer esterification.

References

Application Note: Identification of Benzyl Isobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl (B1604629) isobutyrate is a chemical compound used as a fragrance and flavoring agent. Its accurate identification and quantification in various matrices are crucial for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like benzyl isobutyrate.[1][2] This application note provides a detailed protocol for the identification of this compound using GC-MS. The principle of GC-MS involves the separation of compounds in a sample based on their boiling points and interactions with a stationary phase in a gas chromatograph, followed by ionization and fragmentation in a mass spectrometer.[3] The resulting mass spectrum serves as a unique molecular fingerprint for identification.[3]

Experimental Protocols

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to extract this compound and remove interfering compounds.

a. Liquid Samples (e.g., beverages, liquid drug formulations)

  • Direct Injection: For clean samples with this compound concentrations in the µg/mL range, a simple dilution with a suitable volatile organic solvent like dichloromethane (B109758), hexane, or ethyl acetate (B1210297) may be sufficient.[4]

  • Liquid-Liquid Extraction (LLE): This technique is used to separate analytes based on their solubility in different immiscible solvents.[1]

    • Mix the sample with an equal volume of a volatile organic solvent (e.g., dichloromethane or hexane).[1]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Allow the layers to separate. The organic layer containing this compound is typically the top layer.

    • Carefully collect the organic layer.[1]

    • The collected organic layer can be concentrated by blowing down with a gentle stream of inert gas (e.g., nitrogen) if necessary.[1]

    • Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.

b. Solid Samples (e.g., powders, plant material)

  • Solvent Extraction:

    • Weigh a known amount of the homogenized solid sample into a clean glass container.[1]

    • Add a measured volume of a suitable organic solvent (e.g., methanol, dichloromethane).[5]

    • Sonication can be used to enhance the extraction efficiency.

    • Centrifuge the mixture to pellet the solid particles.[4]

    • Filter the supernatant through a 0.45 µm syringe filter before injection to remove any remaining particulates.[3]

c. Headspace Analysis for Volatile Compounds

For analyzing volatile compounds in a liquid or solid matrix, headspace sampling can be employed.[2]

  • Place the sample in a sealed vial and heat it.[1]

  • The volatile compounds, including this compound, will vaporize and collect in the headspace above the sample.[1]

  • A sample of the headspace gas is then directly injected into the GC-MS.[1]

2. GC-MS Instrumentation and Conditions

The following parameters are a recommended starting point and may require optimization based on the specific instrument and sample.

Parameter Condition
GC System Standard Gas Chromatograph
Column DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]
Injector Temperature 250 °C[3]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 100 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold at 280 °C for 5 minutes.[3]
MS System Mass Selective Detector
MS Transfer Line Temperature 280 °C[3]
Ion Source Temperature 230 °C[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Mass Range m/z 40-500[3]
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Table 1: Quantitative Data for this compound Identification

Parameter Value Source
Molecular Formula C₁₁H₁₄O₂[6]
Molecular Weight 178.23 g/mol [6]
CAS Number 103-28-6[6]
Retention Time Dependent on the specific GC conditions, but will be consistent under the same method.N/A
Key Mass Fragments (m/z) 91 (Base Peak), 43, 108, 178 (Molecular Ion), 71[6]
Relative Abundance of Key Fragments m/z 91 (100%), m/z 43 (~33%), m/z 108 (~22%), m/z 178 (~15%), m/z 71 (~14%)[6]

The mass spectrum of this compound is characterized by a base peak at m/z 91, which corresponds to the stable tropylium (B1234903) cation (C₇H₇⁺) formed by the cleavage of the benzyl group.[7] The molecular ion peak at m/z 178 confirms the molecular weight of the compound.[6] Other significant fragments include m/z 43 due to the isobutyryl cation (C₃H₇CO⁺) and m/z 108.[6][8]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Receipt extraction Extraction (LLE, SPE, or Solvent Extraction) sample->extraction cleanup Cleanup (Filtration/Centrifugation) extraction->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection processing Data Acquisition & Processing detection->processing identification Compound Identification (Mass Spectrum & Retention Time) processing->identification quantification Quantification (Peak Area) identification->quantification report report quantification->report Final Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical_Relationship cluster_input Analytical Inputs cluster_process Analytical Process cluster_output Expected Outputs sample Prepared Sample analysis GC-MS Analysis sample->analysis method GC-MS Method method->analysis chromatogram Total Ion Chromatogram (TIC) analysis->chromatogram spectrum Mass Spectrum analysis->spectrum data Quantitative Data chromatogram->data spectrum->data

Caption: Logical relationship between analytical steps and expected outcomes.

References

Application Notes and Protocols: Benzyl Isobutyrate as a Plasticizer in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) isobutyrate is a versatile ester compound recognized for its utility as a plasticizer in polymer chemistry.[1] Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials.[2] This is achieved by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg).[2] Benzyl isobutyrate, a colorless to pale yellow liquid with a fruity, floral odor, serves as an effective plasticizer, particularly for polymers like polyvinyl chloride (PVC), enhancing their processability and end-product performance.[1] Beyond polymer science, it also finds applications in the fragrance, flavor, and pharmaceutical industries.[1]

This document provides detailed application notes and experimental protocols for utilizing this compound and related benzyl esters as plasticizers. It includes quantitative data from a study on a bio-based benzyl ester, methodologies for polymer testing, and visual workflows to guide researchers in their investigations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Synonyms Isobutyric acid benzyl ester, Benzyl 2-methylpropanoate[1]
CAS Number 103-28-6[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 229-230 °C[1][3]
Density 1.003 g/mL at 25 °C
Refractive Index n20/D 1.49
Solubility in Water 157.2 mg/L at 25 °C[4]

Application Data: Mechanical Properties of Plasticized PVC

Table 1: Formulation of PVC/Plasticizer Blends

Sample IDPVC (phr)DOP (phr)Benzyl Ester (BE) (phr)ESBO (phr)
PPVC 11005003
PPVC 210037.512.53
PPVC 310025253
PPVC 410012.537.53
PPVC 51000503

Source: Adapted from a study on a bio-based benzyl ester co-plasticizer for PVC.[5]

Table 2: Mechanical Properties of PVC/Plasticizer Blends

Sample IDTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
PPVC 115.228085
PPVC 216.531086
PPVC 317.833087
PPVC 416.130588
PPVC 514.927589

Source: Data adapted from a study on a bio-based benzyl ester co-plasticizer for PVC. The study noted a non-linear trend in tensile strength and elongation, with an optimal performance at a certain BE concentration. Shore hardness showed a slight increase with higher BE content but was not considered significant.[5]

Table 3: Exudation (Leaching) Test of Plasticized PVC Samples

Sample ID% Weight Loss after 48 hrs
PPVC 10
PPVC 20
PPVC 30
PPVC 43.18
PPVC 57.27

Source: Adapted from a study on a bio-based benzyl ester co-plasticizer for PVC. No significant plasticizer migration was observed for samples with up to 25 phr of the benzyl ester.[5]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of polymer films plasticized with this compound, based on standard industry and academic practices.

Protocol 1: Preparation of Plasticized PVC Films by Solvent Casting

Objective: To prepare flexible PVC films with varying concentrations of this compound for subsequent characterization.

Materials:

  • Polyvinyl chloride (PVC) resin

  • This compound

  • Tetrahydrofuran (THF) or other suitable solvent

  • Glass petri dishes or flat glass plates

  • Film casting knife (optional)

  • Drying oven

Procedure:

  • Prepare solutions of PVC in THF at a concentration of 20% (w/v).

  • To separate PVC solutions, add the desired amount of this compound (e.g., 10, 20, 30, 40, 50 phr - parts per hundred of resin).

  • Thoroughly mix the solutions until the plasticizer is completely dissolved and the solution is homogeneous.

  • Pour the solutions into clean, dry glass petri dishes or onto a level glass plate. If using a film casting knife, apply the solution evenly across the plate.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

  • Transfer the cast films to a vacuum oven and dry at 40-50°C until a constant weight is achieved to ensure complete removal of the solvent.

  • Carefully peel the films from the glass substrate for characterization.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the effect of this compound on the tensile strength, elongation at break, and modulus of the polymer.

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Equipment:

  • Universal Testing Machine (UTM) with appropriate load cells and grips

  • Extensometer (for precise strain measurement)

  • Die cutter for preparing dumbbell-shaped specimens

Procedure:

  • Cut dumbbell-shaped specimens from the prepared plasticized films according to the dimensions specified in ASTM D638.

  • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% RH) for at least 40 hours as per ASTM D618.

  • Measure the width and thickness of the narrow section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the specimen.

  • Apply a tensile load at a constant crosshead speed until the specimen fails.

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength, elongation at break, and tensile modulus from the stress-strain curve.

Protocol 3: Hardness Measurement

Objective: To measure the indentation hardness of the plasticized polymer.

Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.

Equipment:

  • Shore A or Shore D Durometer

Procedure:

  • Place the plasticized film on a hard, flat surface. The film thickness should be at least 6 mm; if necessary, stack multiple layers of the film.

  • Press the durometer indenter firmly and vertically onto the specimen surface.

  • Read the hardness value on the durometer scale within one second of firm contact.

  • Take multiple readings at different locations on the specimen and calculate the average.

Protocol 4: Thermal Analysis - Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the plasticized film into an aluminum DSC pan.

  • Seal the pan and place it in the DSC cell. An empty, sealed pan is used as a reference.

  • Heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Cool the sample back to a low temperature.

  • Perform a second heating scan at the same rate. The Tg is determined from the second heating curve to eliminate the effects of thermal history.

  • The Tg is identified as the midpoint of the step change in the heat flow curve.

Visualizations

Experimental Workflow for Evaluating this compound as a Plasticizer```dot

G cluster_prep 1. Sample Preparation cluster_char 2. Characterization cluster_data 3. Data Analysis A PVC Resin D Mixing & Dissolution A->D B This compound B->D C Solvent (THF) C->D E Solvent Casting D->E F Drying & Film Formation E->F G Mechanical Testing (ASTM D638) F->G H Hardness Testing (ASTM D2240) F->H I Thermal Analysis (DSC) F->I J Tensile Strength Elongation at Break Modulus G->J K Shore Hardness H->K L Glass Transition Temperature (Tg) I->L

Caption: Mechanism of action of this compound as a plasticizer.

References

Application Notes and Protocols for Benzyl Isobutyrate as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of benzyl (B1604629) isobutyrate as a non-conventional, green solvent in organic synthesis, with a particular focus on biocatalytic reactions. While its primary applications to date have been in the fragrance and flavor industries, its physicochemical properties suggest its utility as a reaction medium.[1][2] This document offers detailed protocols for evaluating benzyl isobutyrate as a solvent in a model enzymatic reaction, intended to guide researchers in exploring its potential in their own work.

Physicochemical Properties and Potential Advantages as a Solvent

This compound is a colorless to pale yellow liquid with a fruity, floral odor.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₂[4]
Molecular Weight 178.23 g/mol [4]
Boiling Point 229-238 °C[4]
Density ~1.003 g/mL at 25 °C[4]
Refractive Index ~1.49 at 20 °C[4]
Solubility Insoluble in water; soluble in organic solvents and oils.[1]
Flash Point 138 °F (59 °C)[4]

The high boiling point of this compound makes it suitable for reactions requiring elevated temperatures, while its low volatility reduces solvent loss and workplace exposure. Its ester functionality suggests compatibility with a range of organic compounds and biocatalysts, such as lipases. Furthermore, as an ester, it represents a potentially more environmentally benign alternative to conventional volatile organic solvents.

Application in Biocatalysis: A Model Reaction

The use of enzymes in organic synthesis is a cornerstone of green chemistry. Lipases, in particular, are widely used for the synthesis of esters due to their high selectivity and mild reaction conditions.[5] While many lipase-catalyzed reactions are performed in common organic solvents or solvent-free systems, the use of ester-based solvents like this compound is an area of active research interest.[6] An ester solvent could potentially enhance substrate solubility and modify enzyme activity and stability.

The following section provides a model protocol for the lipase-catalyzed synthesis of isoamyl acetate (B1210297), a common flavor ester, using this compound as the solvent. This protocol is intended as a starting point for researchers to evaluate the performance of this compound in their own systems.

Model Reaction: Lipase-Catalyzed Synthesis of Isoamyl Acetate

Reaction Scheme:

Experimental Protocol

Materials:

  • Immobilized Lipase (B570770) B from Candida antarctica (Novozym 435)

  • This compound (synthesis grade)

  • Isoamyl Alcohol (≥98%)

  • Glacial Acetic Acid (≥99.7%)

  • Anhydrous Sodium Sulfate

  • Molecular Sieves (3Å)

  • Hexane (for GC analysis)

  • Internal Standard (e.g., decane, for GC analysis)

Equipment:

  • Magnetic stirrer with heating plate

  • Reaction vials with screw caps

  • Thermostatically controlled oil bath or heating block

  • Gas chromatograph (GC) with a suitable column (e.g., HP-5) and FID detector

  • Standard laboratory glassware

Procedure:

  • Preparation of Reaction Mixture:

    • To a 10 mL reaction vial, add this compound (5 mL).

    • Add isoamyl alcohol (e.g., 1 mmol).

    • Add glacial acetic acid (e.g., 1 mmol).

    • Add molecular sieves (approx. 10% w/v) to remove water produced during the reaction.[1]

    • Add a magnetic stir bar.

  • Enzyme Addition and Reaction:

    • Add immobilized lipase (e.g., 10-50 mg, to be optimized).

    • Seal the vial and place it in a pre-heated oil bath or heating block at the desired temperature (e.g., 50-70 °C).

    • Stir the reaction mixture at a constant rate (e.g., 200 rpm).

  • Reaction Monitoring:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., 1 mL of hexane) containing an internal standard.

    • Analyze the sample by GC to determine the conversion of reactants and the yield of isoamyl acetate.

  • Product Isolation (for preparative scale):

    • After the reaction reaches the desired conversion, remove the immobilized enzyme by filtration.

    • The enzyme can be washed with a solvent and dried for potential reuse.

    • The reaction mixture can be washed with a saturated sodium bicarbonate solution to remove unreacted acetic acid.

    • The organic layer can be dried over anhydrous sodium sulfate, filtered, and the solvent (this compound) can be removed under reduced pressure to isolate the product.

Data Presentation: Evaluating Solvent Performance

To assess the efficacy of this compound as a solvent, its performance should be compared against a conventional solvent (e.g., hexane) and a solvent-free system. The following table provides a template for presenting such comparative data.

Reaction SystemReaction Time (h)Conversion of Isoamyl Alcohol (%)Yield of Isoamyl Acetate (%)
This compound 24Experimental DataExperimental Data
Hexane 24Experimental DataExperimental Data
Solvent-Free 24Experimental DataExperimental Data

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the lipase-catalyzed synthesis of isoamyl acetate in this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Add this compound B Add Reactants (Isoamyl Alcohol, Acetic Acid) A->B C Add Molecular Sieves B->C D Add Immobilized Lipase C->D E Incubate with Stirring (50-70 °C) D->E F Monitor by GC E->F G Filter to Remove Enzyme F->G H Aqueous Wash G->H I Isolate Product H->I

Caption: Experimental workflow for lipase-catalyzed esterification.

Rationale for Using this compound in Biocatalysis

The suitability of this compound as a solvent in biocatalysis is based on a combination of its physical and chemical properties.

solvent_rationale cluster_properties Physicochemical Properties cluster_advantages Potential Advantages in Biocatalysis Solvent This compound P1 High Boiling Point P2 Low Volatility P3 Ester Functionality P4 Good Solubilizing Power A1 Suitable for High-Temp Reactions P1->A1 A2 Reduced Solvent Loss P2->A2 A3 Compatibility with Lipases P3->A3 A4 Enhanced Substrate Solubility P4->A4

Caption: Rationale for selecting this compound as a solvent.

Conclusion

This compound presents an intriguing, yet underexplored, option as a green solvent for organic reactions, particularly in the field of biocatalysis. The provided model protocol for the synthesis of isoamyl acetate serves as a robust starting point for researchers to investigate its performance. Further studies are warranted to fully characterize the effects of this compound on enzyme activity, stability, and selectivity, and to expand its application to a broader range of organic transformations.

References

Benzyl Isobutyrate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Benzyl (B1604629) isobutyrate, a fragrant ester commonly found in the flavor and fragrance industry, also serves as a valuable and versatile building block in organic synthesis.[1] Its unique chemical structure, possessing both a reactive ester functional group and a readily cleavable benzyl protecting group, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of benzyl isobutyrate in key synthetic organic reactions, highlighting its utility in the synthesis of more complex molecules.

General Workflow for Utilizing this compound

The application of this compound as a synthetic building block typically follows a logical progression of bond-forming and bond-cleaving reactions to generate new molecular architectures.

G start This compound reaction_type Reaction at Ester Carbonyl (e.g., Grignard, Reduction) start->reaction_type C-C or C-H bond formation deprotection Deprotection of Benzyl Group (Hydrolysis/Hydrogenolysis) start->deprotection C-O bond cleavage transesterification Transesterification start->transesterification Ester exchange new_molecule New Functionalized Molecule reaction_type->new_molecule isobutyric_acid Isobutyric Acid / Isobutyrate Derivative deprotection->isobutyric_acid new_ester New Isobutyrate Ester transesterification->new_ester

Caption: General workflow for the synthetic application of this compound.

Deprotection: Liberation of Isobutyric Acid

The benzyl group in this compound can be selectively removed to yield isobutyric acid. This is a crucial step when this compound is used as a protecting group for the isobutyrate moiety during a multi-step synthesis. The most common and efficient method for this transformation is catalytic hydrogenolysis.[2][3][4]

Signaling Pathway for Catalytic Hydrogenolysis

G sub This compound cat Pd/C Catalyst sub->cat Adsorption prod1 Isobutyric Acid cat->prod1 Hydrogenolysis prod2 Toluene cat->prod2 Hydrogenolysis h2 H₂ Gas h2->cat Adsorption

Caption: Catalytic hydrogenolysis of this compound.

Experimental Protocol: Catalytic Hydrogenolysis of this compound

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) (or Ethanol (B145695), Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol to a concentration of approximately 0.1 M.[2]

  • Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[2]

  • Seal the flask and flush the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.[2]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for small-scale reactions).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield crude isobutyric acid.

  • The crude product can be purified by distillation or crystallization if necessary.

ParameterValue/ConditionReference
SubstrateBenzyl Ester[2]
ReagentsH₂, 10% Pd/C[2]
SolventMethanol, Ethanol, or Ethyl Acetate[2]
TemperatureRoom Temperature[2][5]
Reaction TimeTypically 1-16 hours[2][5]
YieldGenerally high (>90%)[5]

Reduction to Alcohols

The ester functionality of this compound can be reduced to yield a mixture of two alcohols: 2-methyl-1-propanol (B41256) (from the isobutyrate moiety) and benzyl alcohol (from the benzyl group). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation.[6][7]

Reaction Pathway for Ester Reduction

G start This compound intermediate Tetrahedral Intermediate start->intermediate Hydride attack reagent 1. LiAlH₄, THF 2. H₃O⁺ workup aldehyde Isobutyraldehyde intermediate->aldehyde Elimination of BnO⁻ alkoxide2 Alkoxide 2 intermediate->alkoxide2 Protonation of BnO⁻ alkoxide1 Alkoxide 1 aldehyde->alkoxide1 Hydride attack product1 2-Methyl-1-propanol alkoxide1->product1 Protonation product2 Benzyl Alcohol alkoxide2->product2

Caption: Reduction of this compound with LiAlH₄.

Experimental Protocol: Reduction of this compound with LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard anhydrous reaction setup (flame-dried glassware, inert atmosphere)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, carefully add LiAlH₄ (1.5-2.0 eq) to anhydrous THF in the flask to create a suspension.

  • Cool the flask to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add the this compound solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Caution: This is a highly exothermic reaction that generates hydrogen gas.

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the mixture and wash the solid with THF or ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting mixture of 2-methyl-1-propanol and benzyl alcohol can be separated by fractional distillation or column chromatography.

ParameterValue/ConditionReference
SubstrateThis compoundGeneral
ReagentLiAlH₄[6][7][8]
SolventAnhydrous THF or Diethyl Ether[8]
Temperature0 °C to Room Temperature[8]
Reaction Time1-4 hours[8]
WorkupAqueous workup (e.g., Fieser)[9]
YieldTypically highGeneral

Carbon-Carbon Bond Formation: Grignard Reaction

Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. This compound can react with a Grignard reagent, such as phenylmagnesium bromide, to yield 1,1-diphenyl-2-methyl-1-propanol after an acidic workup.[10][11]

Reaction Pathway for Grignard Reaction

G start This compound intermediate1 Tetrahedral Intermediate 1 start->intermediate1 1st PhMgBr grignard 2 eq. PhMgBr, THF ketone Phenyl isobutyl ketone intermediate1->ketone Elimination of BnO⁻ intermediate2 Tetrahedral Intermediate 2 ketone->intermediate2 2nd PhMgBr alkoxide Tertiary Alkoxide intermediate2->alkoxide product 1,1-Diphenyl-2-methyl-1-propanol alkoxide->product Protonation workup H₃O⁺ workup

Caption: Grignard reaction of this compound with phenylmagnesium bromide.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard anhydrous reaction setup

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, place magnesium turnings (2.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene (2.2 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gently warm the flask.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

    • Add the this compound solution dropwise to the cold Grignard reagent with vigorous stirring.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by crystallization or column chromatography.

ParameterValue/ConditionReference
SubstrateThis compoundGeneral
ReagentPhenylmagnesium Bromide (2.2 eq)[10][11]
SolventAnhydrous Diethyl Ether or THF[10]
Temperature0 °C to Room Temperature[10]
Reaction Time1-3 hoursGeneral
WorkupSaturated aqueous NH₄ClGeneral
YieldVariable, depends on conditionsGeneral

Transesterification

This compound can undergo transesterification with other alcohols to form different isobutyrate esters. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with ethanol in the presence of an acid catalyst will yield ethyl isobutyrate and benzyl alcohol.[12][13][14][15]

Experimental Protocol: Acid-Catalyzed Transesterification with Ethanol

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated) or other acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and a large excess of anhydrous ethanol (e.g., 10 eq).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Heat the mixture to reflux and monitor the reaction by GC or TLC. The reaction is an equilibrium, so using a large excess of ethanol helps to drive it to completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Remove the excess ethanol by distillation.

  • Extract the residue with diethyl ether.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ethyl isobutyrate by fractional distillation.

ParameterValue/ConditionReference
SubstrateThis compoundGeneral
ReagentEthanol (excess)[13]
CatalystH₂SO₄ (catalytic)General
TemperatureRefluxGeneral
Reaction TimeSeveral hours (equilibrium)General
YieldModerate to high (equilibrium dependent)General

Disclaimer: The experimental protocols provided are intended as a guide and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling all chemicals.

References

High-Yield Synthesis of Benzyl Isobutyrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of benzyl (B1604629) isobutyrate, a valuable ester widely used in the flavor, fragrance, and pharmaceutical industries.[1][2][3] The protocols outlined below are based on established and efficient chemical methodologies, including Fischer-Speier esterification, transesterification, and enzymatic synthesis, designed to provide high yields and purity suitable for research and development applications.

Introduction

Benzyl isobutyrate (phenylmethyl 2-methylpropanoate) is a colorless liquid with a characteristic fruity, floral, and somewhat jasmine-like aroma.[2][4] Its synthesis is of significant interest for various commercial applications. This document details optimized protocols to achieve high yields of this ester.

Comparative Synthesis Data

The following table summarizes quantitative data from various high-yield synthesis methods for this compound and analogous esters, offering a comparative overview of their efficiencies.

MethodCatalystReactantsSolventReaction TimeYield (%)Reference
Fischer Esterification p-Toluenesulfonic acid (p-TsOH)Isobutyric acid, Benzyl alcoholCyclohexane (B81311)3.0 - 4.0 h> 91[5]
Sulfuric acid (H₂SO₄)Butyric acid, Benzyl alcoholNone4 h85.5[6]
[PVPP-BS]HSO₄ (heterogeneous)Butyric acid, Benzyl alcoholNone4 h96.8[6]
Transesterification Sodium methylateMethyl isobutyrate, Benzyl alcoholToluene (B28343)4 hHigh[7]
Enzymatic Synthesis Lipozyme TL IM (immobilized lipase)Butyric acid, Isoamyl alcohol (analogous)Hexane24 h95.8[8]

Experimental Protocols

Protocol 1: High-Yield Fischer-Speier Esterification

This protocol utilizes p-toluenesulfonic acid as a catalyst with azeotropic removal of water to drive the reaction to completion, ensuring a high yield of this compound.[5][9]

Materials and Reagents:

  • Benzyl alcohol

  • Isobutyric acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Cyclohexane

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add benzyl alcohol (1.0 mol), isobutyric acid (1.2-1.7 mol), and cyclohexane (0.16-0.2 L per mole of benzyl alcohol).[5]

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (3.0% by weight of benzyl alcohol).[5]

  • Reaction: Heat the mixture to reflux (approximately 98-120°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-4 hours or until no more water is collected.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash twice with deionized water.

    • Wash with 5% sodium bicarbonate solution until the pH of the aqueous layer is approximately 8 to neutralize any remaining acid.[5]

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the cyclohexane under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain pure this compound.

Protocol 2: Base-Catalyzed Transesterification

This method involves the transesterification of a lower-boiling isobutyrate ester with benzyl alcohol, catalyzed by a strong base.[7]

Materials and Reagents:

  • Methyl isobutyrate (or ethyl isobutyrate)

  • Benzyl alcohol

  • Sodium methylate

  • Toluene

  • Acetic acid

  • Deionized water

Equipment:

  • Distilling flask with a packed column

  • Agitator

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a distilling flask equipped with an agitator and a packed distilling column, charge methyl isobutyrate (1.0 mol), benzyl alcohol (1.2 mol), toluene, and sodium methylate (2 g).[7]

  • Reaction: Heat the mixture to reflux. The lower-boiling methanol-toluene azeotrope will distill off, driving the equilibrium towards the product. Continue refluxing for approximately 4 hours.[7]

  • Work-up:

    • Cool the reaction mixture.

    • Neutralize the catalyst by adding a small amount of acetic acid.

    • Wash the mixture with deionized water in a separatory funnel. Separate the organic layer.

  • Purification:

    • Remove the toluene and any remaining volatile components by distillation under slightly reduced pressure.

    • The residual liquid can be purified by vacuum distillation to yield pure this compound.[7]

Visualized Workflows

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Benzyl Alcohol + Isobutyric Acid + p-TsOH + Cyclohexane Reflux Reflux with Dean-Stark Trap (3-4h, 98-120°C) Reactants->Reflux Cooling Cool to Room Temp. Reflux->Cooling Washing Wash with H₂O, 5% NaHCO₃, Brine Cooling->Washing Drying Dry over MgSO₄ Washing->Drying Filtration Filter Drying->Filtration Evaporation Rotary Evaporation (Remove Cyclohexane) Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Caption: Workflow for Fischer-Speier Esterification.

Transesterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Methyl Isobutyrate + Benzyl Alcohol + Sodium Methylate + Toluene Reflux Reflux with Distillation (4h) Reactants->Reflux Cooling Cool Reaction Reflux->Cooling Neutralization Neutralize with Acetic Acid Cooling->Neutralization Washing Wash with H₂O Neutralization->Washing Evaporation Distillation (Remove Toluene) Washing->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Caption: Workflow for Transesterification.

Signaling Pathway and Logical Relationships

The synthesis of this compound via Fischer esterification follows a well-established acid-catalyzed nucleophilic acyl substitution mechanism.

Fischer_Mechanism_Pathway Isobutyric Acid Isobutyric Acid Protonated Carbonyl Protonated Carbonyl Isobutyric Acid->Protonated Carbonyl H⁺ (from p-TsOH) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Benzyl Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H₂O This compound This compound Protonated Ester->this compound - H⁺

Caption: Fischer Esterification Reaction Pathway.

References

Solvent-Free Synthesis of Benzyl Isobutyrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) isobutyrate is an ester with a characteristic fruity, floral aroma, finding applications in the fragrance, flavor, and pharmaceutical industries.[1] In pharmaceutical formulations, it can serve as a solubilizing agent or contribute to the sensory experience of a product.[1] Traditional synthesis methods for esters often rely on homogeneous acid catalysts and organic solvents, which can lead to challenges in product purification, catalyst removal, and environmental concerns.

Solvent-free synthesis presents a green and efficient alternative, minimizing waste and simplifying downstream processing. This document outlines two detailed protocols for the solvent-free synthesis of benzyl isobutyrate: one employing enzymatic catalysis with immobilized lipase (B570770) and the other utilizing a heterogeneous solid acid catalyst. These methods offer advantages in terms of sustainability, catalyst reusability, and potentially milder reaction conditions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 229-230 °C[2]
Density 1.003 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.488 - 1.492[2]
Solubility Insoluble in water; soluble in organic solvents and oils.[2]

Experimental Protocols

Two primary solvent-free methods for the synthesis of this compound are presented: enzymatic esterification and heterogeneous acid-catalyzed esterification.

Protocol 1: Enzymatic Synthesis using Immobilized Lipase (Novozym® 435)

This protocol is adapted from established procedures for the solvent-free enzymatic synthesis of similar esters.[3] Immobilized lipase B from Candida antarctica (Novozym® 435) is a highly efficient and reusable biocatalyst for esterification reactions.

Materials:

  • Benzyl alcohol

  • Isobutyric acid

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Vacuum filtration apparatus

Procedure:

  • Reactant Charging: In a round-bottom flask, combine benzyl alcohol and isobutyric acid. An excess of one reactant can be used to drive the equilibrium towards product formation. A molar ratio of 2:1 (benzyl alcohol to isobutyric acid) is a recommended starting point.

  • Catalyst Addition: Add Novozym® 435 to the reaction mixture. A typical catalyst loading is 5-10% by weight of the total reactants.

  • Reaction: Heat the mixture to a temperature between 50-70 °C with continuous stirring. The optimal temperature should be determined experimentally but 60 °C is a good starting point.

  • Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or by measuring the consumption of isobutyric acid via titration.

  • Catalyst Recovery: Upon completion of the reaction, cool the mixture to room temperature. The immobilized enzyme can be recovered by simple vacuum filtration.

  • Catalyst Reuse: The recovered Novozym® 435 can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.

  • Product Purification: The crude this compound can be purified by vacuum distillation to remove unreacted starting materials.

Quantitative Data (Exemplary):

The following table provides hypothetical yet realistic target parameters for the enzymatic synthesis, based on similar esterification reactions.[4]

ParameterValue
Molar Ratio (Alcohol:Acid) 2:1
Temperature 60 °C
Catalyst Loading (Novozym® 435) 10% (w/w)
Reaction Time 6-24 hours
Expected Conversion >95%
Protocol 2: Heterogeneous Acid-Catalyzed Synthesis

This protocol is based on the use of solid acid catalysts for solvent-free esterification, offering advantages of easy separation and reusability.[5] Sulfated metal oxides or functionalized mesoporous silica (B1680970) are examples of effective heterogeneous catalysts.

Materials:

  • Benzyl alcohol

  • Isobutyric acid

  • Solid acid catalyst (e.g., sulfated zirconia, Amberlyst-15)

  • Three-necked round-bottom flask equipped with a condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reactant and Catalyst Charging: To a three-necked round-bottom flask equipped with a condenser and magnetic stirrer, add benzyl alcohol, isobutyric acid, and the solid acid catalyst. A molar ratio of 1:1.2 (isobutyric acid to benzyl alcohol) can be employed.

  • Catalyst Loading: The catalyst amount can range from 5-10% by weight of the limiting reactant. For instance, a 9% (w/w) catalyst loading has been shown to be effective in similar systems.[5]

  • Reaction: Heat the reaction mixture to a temperature between 80-130 °C with vigorous stirring. The water formed during the reaction can be removed by azeotropic distillation if a suitable entrainer is used, though this protocol focuses on a strictly solvent-free approach where water removal might not be actively pursued.

  • Monitoring: Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture.

  • Catalyst Separation: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

  • Catalyst Regeneration and Reuse: The catalyst can be washed with a solvent, dried, and potentially regenerated by heat treatment for reuse.

  • Product Purification: The resulting this compound can be purified from the unreacted starting materials by vacuum distillation.

Quantitative Data (Exemplary):

The following table presents target parameters for the heterogeneous acid-catalyzed synthesis, derived from similar esterification processes.[5]

ParameterValue
Molar Ratio (Alcohol:Acid) 2:1
Temperature 100 °C
Catalyst Loading (Solid Acid) 9% (w/w)
Reaction Time 4-8 hours
Expected Yield >90%

Visualizations

experimental_workflow cluster_reaction Solvent-Free Reaction benzyl_alcohol Benzyl Alcohol reaction_vessel Reaction Vessel (Heated & Stirred) benzyl_alcohol->reaction_vessel isobutyric_acid Isobutyric Acid isobutyric_acid->reaction_vessel filtration Filtration reaction_vessel->filtration Cooling distillation Vacuum Distillation filtration->distillation catalyst Recovered Catalyst filtration->catalyst Washing & Drying benzyl_isobutyrate This compound distillation->benzyl_isobutyrate Purified Product

Caption: General workflow for the solvent-free synthesis of this compound.

reaction_pathway reactant1 Benzyl Alcohol plus + reactant1->plus reactant2 Isobutyric Acid catalyst Catalyst (Enzyme or Solid Acid) reactant2->catalyst plus->reactant2 product1 This compound product2 Water catalyst->product1

Caption: Reaction scheme for the direct esterification of benzyl alcohol and isobutyric acid.

References

Troubleshooting & Optimization

Benzyl Isobutyrate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of benzyl (B1604629) isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzyl isobutyrate?

A1: The most prevalent methods for synthesizing this compound are Fischer-Speier esterification, transesterification, and enzymatic synthesis.[1]

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of benzyl alcohol with isobutyric acid.[1] It is a reversible reaction, and strategies to remove water are necessary to drive the equilibrium towards the product.[2]

  • Transesterification: This method involves the reaction of an isobutyrate ester (e.g., methyl isobutyrate) with benzyl alcohol in the presence of a catalyst.[3]

  • Enzymatic Synthesis: This "green chemistry" approach utilizes lipases as catalysts, offering high selectivity and milder reaction conditions.[4]

Q2: What is the typical yield I can expect for this compound synthesis?

A2: The yield of this compound is highly dependent on the chosen synthesis method and the optimization of reaction conditions. With proper optimization, yields can be quite high. For instance, in the analogous synthesis of benzyl butyrate, yields can range from 37.5% without a catalyst to over 96% with an effective catalyst and optimized conditions in Fischer esterification.[1] Enzymatic methods have also reported high conversion rates, often exceeding 95%.[5][6]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the esterification reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or thin-layer chromatography (TLC).[5] These methods allow for the determination of the concentration of the product and the remaining reactants.

Q4: What are the key safety precautions to consider during this compound synthesis?

A4: When working with the reagents for this compound synthesis, it is crucial to handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care.[7] Always add acid to the alcohol or solvent slowly to control any exothermic reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction has run for the recommended time, but my yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors, primarily related to the reversible nature of the Fischer esterification and suboptimal reaction conditions.

Potential Causes & Solutions:

  • Equilibrium Limitations: The formation of water as a byproduct can shift the reaction equilibrium back towards the starting materials.[8]

    • Solution: Employ methods to remove water as it is formed. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is highly effective.[2][9] Alternatively, using a large excess of one of the reactants (usually the less expensive one) can also drive the reaction forward.[2]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[8]

    • Solution: Ensure the correct catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used. For a typical lab-scale reaction, a catalytic amount is usually a few drops of concentrated sulfuric acid.[7]

  • Presence of Water: Starting with wet reagents or glassware will inhibit the forward reaction.[8]

    • Solution: Use anhydrous reagents and ensure all glassware is thoroughly dried before starting the reaction.

  • Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal temperature for esterification.

    • Solution: Ensure the reaction mixture is heated to the appropriate temperature to allow for reflux, which indicates the reaction is proceeding at a reasonable rate. The optimal temperature will depend on the specific alcohol and carboxylic acid used.

Issue 2: Presence of Impurities in the Final Product

Q: After purification, I've identified unreacted starting materials and a significant byproduct in my this compound. How can I minimize these impurities?

A: The presence of impurities is a common issue and can often be addressed by optimizing the reaction conditions and purification process.

Common Impurities & Mitigation Strategies:

  • Unreacted Benzyl Alcohol and Isobutyric Acid: Incomplete conversion is a primary reason for the presence of starting materials in the product.

    • Solution: To drive the reaction to completion, increase the reaction time or use one of the strategies mentioned for overcoming equilibrium limitations (e.g., water removal). During workup, a wash with a saturated sodium bicarbonate solution will help remove unreacted isobutyric acid.[9] Unreacted benzyl alcohol can be removed by distillation due to its lower boiling point compared to this compound.

  • Dibenzyl Ether Formation: This byproduct can form through the acid-catalyzed self-condensation of benzyl alcohol, especially at high temperatures.[10][11]

    • Solution: Use milder reaction conditions, such as a lower reaction temperature or a less harsh acid catalyst. Using a stoichiometric amount of benzyl alcohol relative to isobutyric acid can also minimize this side reaction. If dibenzyl ether does form, it can be challenging to separate from this compound due to their similar boiling points. Careful fractional distillation may be required.

Data Presentation

Table 1: Effect of Catalyst on the Yield of Benzyl Butyrate (Analogous Ester)

CatalystYield (%)
None37.5[1]
p-Toluenesulfonic acid (p-CH₃C₆H₄SO₃H)81.9[1]
Sulfuric Acid (H₂SO₄)85.5[1]
[PVPP-BS]HSO₄ (Heterogeneous Catalyst)96.8[1]

Table 2: Influence of Benzyl Alcohol to Butyric Acid Molar Ratio on Benzyl Butyrate Yield

Molar Ratio (Benzyl Alcohol : Butyric Acid)Yield (%)
1:1~94[1]
1.2:196.8[1]
1.5:1~97[1]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Benzyl alcohol

  • Isobutyric acid

  • Concentrated sulfuric acid

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add benzyl alcohol, isobutyric acid (in a slight excess), and a boiling chip.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 0.1 mol scale reaction).

  • Set up the flask with a Dean-Stark trap and a condenser. Fill the trap with toluene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase (B570770)

This protocol outlines a greener approach to this compound synthesis using an immobilized lipase.

Materials:

  • Benzyl alcohol

  • Isobutyric acid

  • Immobilized lipase (e.g., Novozym 435)

  • An organic solvent (e.g., hexane, optional for solvent-free systems)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or stirred reactor

Procedure:

  • In a reaction vessel, combine benzyl alcohol and isobutyric acid (a 1:1 molar ratio is a good starting point).[4]

  • Add the immobilized lipase (e.g., 10% by weight of the total reactants).[4]

  • If desired, add molecular sieves to adsorb the water produced during the reaction.

  • Place the reaction vessel in a shaking incubator or a stirred reactor at the optimal temperature for the enzyme (e.g., 60-65 °C for Novozym 435).[4]

  • Allow the reaction to proceed for 24 hours or until equilibrium is reached (monitor by GC or TLC).

  • After the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • The product can be purified by vacuum distillation to remove any unreacted starting materials.

Mandatory Visualization

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Benzyl Alcohol, Isobutyric Acid, and Catalyst setup Set up Reflux with Dean-Stark Trap start->setup reflux Heat to Reflux setup->reflux monitor Monitor Water Collection reflux->monitor check_completion Water Collection Complete? monitor->check_completion check_completion->reflux No cool Cool Reaction Mixture check_completion->cool Yes wash Wash with Water, NaHCO3, and Brine cool->wash dry Dry Organic Layer wash->dry purify Purify by Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: Experimental workflow for Fischer esterification of this compound.

Troubleshooting_Yield start Low Yield of this compound q1 Is water being effectively removed? start->q1 s1 Implement Dean-Stark trap or use excess reactant. q1->s1 No q2 Is the catalyst concentration sufficient? q1->q2 Yes s1->q2 s2 Ensure adequate amount of strong acid catalyst. q2->s2 No q3 Are reagents and glassware anhydrous? q2->q3 Yes s2->q3 s3 Use dry reagents and glassware. q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Benzyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude benzyl (B1604629) isobutyrate. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude benzyl isobutyrate synthesized via Fischer esterification?

A1: Crude this compound from Fischer esterification of benzyl alcohol and isobutyric acid typically contains unreacted starting materials (benzyl alcohol and isobutyric acid), the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and water, which is a byproduct of the reaction.[1][2] Side products from side reactions, though less common, can also be present.[3]

Q2: What is the purpose of a sodium bicarbonate wash during the workup?

A2: A wash with a mild base like sodium bicarbonate (or sodium carbonate) solution is crucial to neutralize and remove the acidic catalyst and any unreacted isobutyric acid from the organic layer.[4] This converts them into their corresponding salts, which are soluble in the aqueous phase and can be easily separated.

Q3: My this compound is a pale yellow color after purification. What could be the cause and how can I remove the color?

A3: A pale yellow tint can be due to trace impurities or slight decomposition, especially if excessive heat was used during distillation.[5] For minor color, it may not significantly impact purity. If a colorless product is required, you can try passing the liquid through a small plug of activated carbon or silica (B1680970) gel, followed by filtration. However, be aware that some product may be lost through adsorption.

Q4: Which purification technique is best for my crude this compound?

A4: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Liquid-Liquid Extraction: An essential first step to remove water-soluble impurities like acids and small alcohols.[4]

  • Vacuum Distillation: Ideal for purifying thermally stable liquids on a larger scale. Since this compound has a high boiling point (228-230 °C at atmospheric pressure), vacuum distillation is necessary to prevent decomposition.[6][7]

  • Flash Column Chromatography: Excellent for small-scale purification and for separating impurities with different polarities that are not easily removed by distillation.

Q5: How can I assess the purity of my final this compound product?

A5: The purity of this compound can be effectively determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique to separate and identify volatile and semi-volatile compounds. The resulting chromatogram can be used to determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity by integrating the signals corresponding to this compound against a known internal standard.[8][9] The expected chemical shifts for the protons of this compound are approximately:

    • 7.3 ppm (multiplet, 5H, aromatic protons)

    • 5.1 ppm (singlet, 2H, benzylic -CH2-)

    • 2.6 ppm (septet, 1H, -CH- of isobutyryl group)

    • 1.2 ppm (doublet, 6H, -CH(CH3)2)

Purification Troubleshooting Guides

Liquid-Liquid Extraction
Problem Possible Cause Solution
Emulsion formation at the interface Vigorous shaking of the separatory funnel. High concentration of acidic or basic impurities acting as surfactants.Gently swirl or invert the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[10] Allow the mixture to stand for a longer period. If the emulsion persists, filtration through a pad of Celite or glass wool may help.
Poor separation of layers Densities of the organic and aqueous layers are too similar.Add more of the organic solvent or water to change the overall density of the respective phases. Adding brine will increase the density of the aqueous layer.
Product loss Incomplete extraction from the aqueous layer. Premature draining of the organic layer.Perform multiple extractions with smaller volumes of the organic solvent. Be careful to drain only the bottom layer completely before collecting the top layer.
Vacuum Distillation
Problem Possible Cause Solution
Bumping or uneven boiling Lack of smooth boiling initiation.Use a magnetic stir bar for agitation. Boiling chips are not effective under vacuum. Ensure the heating mantle is properly sized for the flask and provides even heating.
Product decomposition (darkening of the liquid) Distillation temperature is too high.Increase the vacuum (lower the pressure) to decrease the boiling point of this compound.[7] A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure.[11][12]
Inability to achieve a good vacuum Leaks in the glassware joints.Ensure all ground glass joints are properly greased and securely clamped. Check all tubing connections for leaks.
Flooding of the distillation column Boil-up rate is too high.Reduce the heating rate to the distillation flask.
Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC Inappropriate solvent system.Systematically vary the polarity of the eluent. A good starting point for this compound is a mixture of hexanes and ethyl acetate (B1210297). The desired compound should have an Rf value of approximately 0.2-0.3 for good separation on a column.[13]
Compound is not eluting from the column Eluent is not polar enough. The compound may be decomposing on the silica gel.Gradually increase the polarity of the eluent. To check for decomposition, spot the crude material on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have formed. If decomposition is suspected, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Cracking or channeling of the silica gel bed Improper packing of the column.Pack the column carefully as a slurry to ensure a uniform and compact bed. Avoid letting the column run dry.
Broad or tailing peaks Overloading the column with too much sample. Sample was not applied in a concentrated band.Use an appropriate amount of silica gel for the amount of sample being purified (typically a 30:1 to 50:1 ratio of silica to crude material by weight). Dissolve the sample in a minimal amount of solvent before loading it onto the column.

Experimental Protocols

Liquid-Liquid Extraction Workup of Crude this compound

This protocol is for the initial purification of crude this compound after a Fischer esterification reaction.

Methodology:

  • Cooling: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the cooled mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (approximately 2-3 volumes of the initial reaction volume).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Water Wash: Add an equal volume of deionized water and gently invert the funnel several times, venting frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer.

  • Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO3). Swirl gently at first, then invert and vent frequently as carbon dioxide gas will be produced. Continue this process until no more gas evolves upon addition of the bicarbonate solution. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to help remove dissolved water and break any minor emulsions. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, not clumped together.

  • Filtration: Filter the organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude, washed this compound.

Purification by Vacuum Distillation

This protocol describes the purification of the washed crude this compound.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser and a thermometer, and a receiving flask. Ensure all glassware is free of cracks.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • System Sealing: Lightly grease all ground glass joints and securely clamp them. Connect the apparatus to a vacuum trap and a vacuum pump.

  • Vacuum Application: Turn on the stirrer and then the vacuum pump to reduce the pressure in the system. A typical pressure for distilling high-boiling esters is in the range of 1-10 mmHg.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling impurities (forerun) in the initial receiving flask.

    • As the temperature of the vapor rises and stabilizes at the expected boiling point of this compound at that pressure, change to a clean receiving flask to collect the main product fraction.

    • Record the temperature range over which the main fraction is collected.

  • Completion: Once the majority of the product has distilled and the temperature begins to drop, stop the heating. Allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

Purification by Flash Column Chromatography

This protocol is suitable for small-scale purification of this compound.

Methodology:

  • Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio until the this compound spot has an Rf of ~0.2-0.3.

  • Column Packing:

    • Plug a glass chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel bed using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica, stopping when the liquid level reaches the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure with a pump or nitrogen line to force the eluent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Boiling Point228-230 °C (at 760 mmHg)[14]
Density~1.003 g/mL at 25 °C[15]
Refractive Index~1.488-1.492 at 20 °C[14]
SolubilityInsoluble in water; soluble in common organic solvents.[6]

Table 2: Illustrative Purity Progression during Purification of this compound *

Purification StageMain Impurities PresentTypical Purity Range (%)
Crude Product Benzyl alcohol, isobutyric acid, acid catalyst, water80 - 90
After Liquid-Liquid Extraction Residual benzyl alcohol, trace water90 - 97
After Vacuum Distillation Trace higher or lower boiling impurities> 98
After Flash Chromatography Trace impurities of similar polarity> 99

*Note: The purity values in this table are illustrative for a typical ester synthesis and purification. Actual purities will vary depending on the specific reaction conditions and the efficiency of each purification step.

Visualizations

Purification_Workflow crude Crude this compound (with unreacted starting materials, acid catalyst, water) lle Liquid-Liquid Extraction (Wash with NaHCO3 and Brine) crude->lle washed Washed this compound (Reduced acidic impurities and water) lle->washed distillation Vacuum Distillation washed->distillation For larger scale chromatography Flash Column Chromatography washed->chromatography For smaller scale or high purity pure_dist Pure this compound (>98%) distillation->pure_dist pure_chrom Pure this compound (>99%) chromatography->pure_chrom

Caption: General workflow for the purification of crude this compound.

LLE_Troubleshooting start Problem with Liquid-Liquid Extraction emulsion Emulsion Formation? start->emulsion poor_sep Poor Layer Separation? emulsion->poor_sep No sol1 Gently swirl instead of shaking. Add brine (saturated NaCl). emulsion->sol1 Yes sol2 Add more solvent to change density. Add brine to increase aqueous density. poor_sep->sol2 Yes other Other Issue poor_sep->other No end Successful Separation sol1->end sol2->end

Caption: Troubleshooting logic for liquid-liquid extraction.

Distillation_Troubleshooting start Problem with Vacuum Distillation bumping Bumping / Uneven Boiling? start->bumping decomposition Product Decomposition? bumping->decomposition No sol1 Use magnetic stirrer. Ensure even heating. bumping->sol1 Yes sol2 Lower the pressure (increase vacuum) to reduce boiling point. decomposition->sol2 Yes other Other Issue (e.g., vacuum leak) decomposition->other No end Successful Distillation sol1->end sol2->end

Caption: Troubleshooting logic for vacuum distillation.

Chromatography_Troubleshooting start Problem with Flash Chromatography poor_sep Poor Separation? start->poor_sep no_elution Compound Not Eluting? poor_sep->no_elution No sol1 Optimize eluent polarity using TLC (aim for Rf ~0.2-0.3). poor_sep->sol1 Yes sol2 Increase eluent polarity. Check for decomposition on silica. no_elution->sol2 Yes other Other Issue (e.g., column cracking) no_elution->other No end Successful Chromatography sol1->end sol2->end

Caption: Troubleshooting logic for flash column chromatography.

References

Common impurities in benzyl isobutyrate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced benzyl isobutyrate?

A1: Common impurities in this compound typically arise from the starting materials, side reactions during synthesis, or degradation. These can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis route, these may include benzyl alcohol and isobutyric acid (from Fischer esterification) or benzyl chloride and sodium isobutyrate.[1][2][3]

  • Catalyst Residues: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often used in esterification and may remain in the crude product.[1][4]

  • Solvents: Solvents used during the synthesis or workup, such as toluene (B28343) or cyclohexane, can be present as residual impurities.[4][5]

  • By-products: Side reactions can lead to the formation of by-products. A common by-product from reactions involving benzyl alcohol is dibenzyl ether. Other esters may also form through transesterification if other alcohols or carboxylic acids are present.

  • Water: Water can be present from the reaction itself (in Fischer esterification) or from aqueous workup steps.

  • Degradation Products: this compound can hydrolyze back to benzyl alcohol and isobutyric acid, especially in the presence of strong acids or bases and water.

Q2: My this compound has a pale yellow color. Is this indicative of impurities?

A2: Pure this compound is typically a colorless liquid.[1][6] A pale yellow color can indicate the presence of impurities, which may be carried over from the raw materials or formed during the synthesis or storage. While slight coloration may not impact all applications, for high-purity requirements, such as in pharmaceutical formulations, further purification is recommended.

Q3: I have a low yield after purification. What are the potential causes?

A3: Low recovery of this compound after purification can be due to several factors:

  • Incomplete Reaction: If the initial synthesis did not go to completion, a lower amount of the desired product is available for purification.

  • Losses During Workup: Multiple extraction and washing steps can lead to product loss in the aqueous phases, especially if emulsions form.

  • Decomposition During Distillation: Esters can be susceptible to decomposition at high temperatures. Distilling under vacuum is crucial to lower the boiling point and prevent degradation.[4]

  • Improper Fraction Collection: During distillation, collecting fractions that are too broad or at the wrong temperature can lead to a loss of pure product.

  • Adsorption on Stationary Phase: In chromatographic purification, the product can irreversibly adsorb to the column material if the stationary phase or solvent system is not well-chosen.

Troubleshooting Guides

Issue 1: Presence of Acidic Impurities (e.g., Isobutyric Acid, Acid Catalyst)

Symptoms:

  • The pH of a water wash of the product is acidic.

  • Broad peaks during Gas Chromatography (GC) analysis.

  • Characteristic odor of isobutyric acid.

Troubleshooting Steps:

  • Neutralizing Wash: Wash the crude this compound solution with a mild base to neutralize and remove acidic impurities. A 5-10% solution of sodium bicarbonate or sodium carbonate is effective.[4][7] Monitor the pH of the aqueous layer to ensure it becomes neutral or slightly basic.

  • Water Wash: After the base wash, wash the organic layer with deionized water or brine to remove any remaining base and salts.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate to remove residual water before final purification.

Issue 2: Residual Benzyl Alcohol in the Final Product

Symptoms:

  • An additional peak corresponding to benzyl alcohol is observed in GC or High-Performance Liquid Chromatography (HPLC) analysis.

  • The boiling point of the product may be lower than expected during initial distillation.

Troubleshooting Steps:

  • Aqueous Extraction: Benzyl alcohol has some solubility in water. Multiple washes with water can help reduce its concentration.

  • Fractional Distillation: Careful fractional distillation under vacuum is the most effective method for separating this compound from the less volatile benzyl alcohol. Due to their different boiling points (Benzyl Alcohol: ~205 °C, this compound: ~229-238 °C at atmospheric pressure), a good separation can be achieved.[6][8]

Quantitative Data on Impurity Removal

The following table provides typical data for the purification of this compound using a standard wash and vacuum distillation protocol.

ImpurityConcentration in Crude Product (%)Concentration after Washing (%)Concentration after Vacuum Distillation (%)
Isobutyric Acid2.5< 0.1Not Detected
Benzyl Alcohol3.02.8< 0.2
Toluene (Solvent)5.04.5< 0.05
Water1.00.2< 0.01
This compound 88.5 92.4 > 99.5

Note: These are representative values and actual results may vary depending on the specific reaction and purification conditions.

Experimental Protocols

Protocol 1: Standard Purification by Washing and Vacuum Distillation

This protocol describes a general procedure for purifying crude this compound containing acidic impurities, residual starting materials, and solvent.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297), if it is not already in solution.

  • Acid Wash (Optional): If basic impurities are suspected, wash the organic solution with a dilute acid like 1 M HCl.

  • Neutralizing Wash: Transfer the organic solution to a separatory funnel and wash with a 5% sodium bicarbonate solution. Swirl gently and vent frequently to release any CO2 pressure. Continue washing until the aqueous layer is no longer acidic (test with pH paper).

  • Water Wash: Wash the organic layer two times with deionized water and then once with brine to aid in the separation of the layers.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Vacuum Distillation: Set up a fractional distillation apparatus for vacuum distillation. Place the dried crude product in the distillation flask.

  • Fraction Collection: Gradually reduce the pressure and slowly heat the flask. Collect the fractions that distill at the correct boiling point and refractive index for pure this compound (Boiling Point: ~103-105 °C at 10 mmHg).

Protocol 2: Purification by Column Chromatography

For very high purity requirements or for the removal of impurities with similar boiling points, column chromatography can be employed.

Methodology:

  • Stationary Phase Selection: Choose a suitable stationary phase, typically silica (B1680970) gel for normal-phase chromatography.

  • Mobile Phase Selection: Select an appropriate non-polar mobile phase system. A mixture of hexane (B92381) and ethyl acetate is common. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

  • Column Packing: Pack a glass column with the selected stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow crude_product Crude this compound dissolve Dissolve in Organic Solvent crude_product->dissolve wash Aqueous Washing (H2O, NaHCO3, Brine) dissolve->wash dry Dry over Anhydrous MgSO4 wash->dry Organic Layer impurities Aqueous Waste (Acids, Salts) wash->impurities Aqueous Layer filter Filter dry->filter evaporate Solvent Evaporation filter->evaporate distill Vacuum Distillation evaporate->distill pure_product Pure this compound distill->pure_product

Caption: Workflow for the purification of this compound by washing and distillation.

logical_relationship synthesis Synthesis of this compound impurities Potential Impurities synthesis->impurities starting_materials Unreacted Starting Materials (Benzyl Alcohol, Isobutyric Acid) impurities->starting_materials byproducts By-products (Dibenzyl Ether) impurities->byproducts catalyst Catalyst Residue (H2SO4) impurities->catalyst solvent Residual Solvent (Toluene) impurities->solvent purification Purification Methods impurities->purification are removed by washing Washing (removes acids, salts) purification->washing distillation Vacuum Distillation (separates by boiling point) purification->distillation chromatography Column Chromatography (separates by polarity) purification->chromatography

Caption: Relationship between synthesis, impurities, and purification methods.

References

Technical Support Center: Optimizing Benzyl Isobutyrate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for benzyl (B1604629) isobutyrate esterification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of benzyl isobutyrate, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields in Fischer esterification, a common method for synthesizing this compound, are often due to the reversible nature of the reaction. The equilibrium between the reactants (isobutyric acid and benzyl alcohol) and the products (this compound and water) can favor the starting materials if not properly managed.[1]

  • Potential Causes:

    • Incomplete Reaction: The reaction may not have reached equilibrium due to insufficient reaction time or suboptimal temperature.

    • Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, hindering product formation.[1][2]

    • Suboptimal Catalyst Concentration: The amount of acid catalyst may be insufficient to effectively promote the reaction.

    • Side Reactions: Benzyl alcohol can be prone to polymerization or sulfonation, especially with excess strong acid catalyst like sulfuric acid.[3]

  • Troubleshooting Solutions:

    • Water Removal: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or cyclohexane (B81311) to continuously remove water as it forms, driving the equilibrium towards the product side.[4][5][6] Alternatively, using molecular sieves can also effectively remove water.[5][7]

    • Use of Excess Reactant: Using a large excess of one reactant, typically the less expensive one (often benzyl alcohol), can shift the equilibrium to favor the formation of the ester.[1][8][9]

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TGC) or Gas Chromatography (GC) to determine the optimal reaction time.[4][10] Esterification reactions are typically heated under reflux to increase the reaction rate.[1][11]

    • Adjust Catalyst Concentration: Ensure an appropriate amount of acid catalyst is used. For catalysts like p-toluenesulfonic acid, a common loading is around 3.0% by weight of the benzyl alcohol.[12]

Q2: I'm observing the formation of a dark-colored, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of dark, tarry substances is often indicative of side reactions involving benzyl alcohol, particularly in the presence of strong, concentrated acids like sulfuric acid at elevated temperatures.

  • Potential Causes:

    • Polymerization of Benzyl Alcohol: Strong acids can catalyze the polymerization of benzyl alcohol.[3]

    • Sulfonation: If using sulfuric acid as a catalyst, sulfonation of the aromatic ring of benzyl alcohol can occur, leading to dark-colored byproducts.[3]

    • Decomposition: At excessively high temperatures, the reactants or products may begin to decompose.

  • Troubleshooting Solutions:

    • Use a Milder Catalyst: Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid.[4][12]

    • Control Catalyst Concentration: Use the minimum effective amount of catalyst. For benzyl acetate (B1210297) synthesis, a molar ratio of 0.05 for sulfuric acid to the limiting alcohol was found to be effective in minimizing polymerization.[3]

    • Moderate Reaction Temperature: While heat is necessary, avoid excessive temperatures that could promote side reactions. Refluxing at the boiling point of the solvent is a standard practice.[11]

Q3: I'm having difficulty purifying my this compound. What are the common challenges and how can I overcome them?

A3: Purification challenges often arise from the need to remove unreacted starting materials, the catalyst, and any byproducts.

  • Potential Causes:

    • Incomplete Neutralization: Residual acid catalyst can interfere with purification and product stability.

    • Emulsion Formation: During aqueous workup, the formation of a stable emulsion can make separation of the organic and aqueous layers difficult.

    • Co-elution of Impurities: Unreacted benzyl alcohol can be difficult to separate from the product due to their similar properties.

  • Troubleshooting Solutions:

    • Thorough Neutralization: After the reaction, wash the organic layer with a weak base solution, such as saturated sodium bicarbonate or 5% sodium carbonate, until the aqueous layer is no longer acidic (test with pH paper).[4][12] This will neutralize the acid catalyst and remove unreacted isobutyric acid.

    • Breaking Emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help to break it by increasing the ionic strength of the aqueous phase.

    • Efficient Removal of Excess Benzyl Alcohol: Excess benzyl alcohol can often be removed by vacuum distillation after the initial workup.[13]

    • Final Purification: For high purity, fractional distillation under reduced pressure is a common method for purifying this compound.[13]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the esterification reaction?

A1: The acid catalyst, typically a strong acid like sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid (isobutyric acid). This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (benzyl alcohol).[5][9] The catalyst increases the rate of the reaction but does not affect the position of the equilibrium.[1]

Q2: Can I monitor the progress of my esterification reaction?

A2: Yes, monitoring the reaction is crucial for determining the optimal reaction time and maximizing yield. Common techniques include:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.[4]

  • Gas Chromatography (GC): A quantitative method to determine the concentration of reactants and products in the reaction mixture.[7][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for on-line reaction monitoring to provide detailed information about reaction kinetics and the formation of intermediates or byproducts.[15][16]

Q3: Is it necessary to use a solvent for this reaction?

A3: While the reaction can be carried out without a solvent, particularly when using a large excess of one of the reactants, a solvent is often used.[17] An inert, non-polar solvent like toluene or cyclohexane is commonly employed to facilitate the azeotropic removal of water using a Dean-Stark apparatus.[4][12]

Q4: What are the typical reaction conditions for this compound synthesis?

A4: The optimal conditions can vary, but a general starting point for Fischer esterification is to reflux a mixture of isobutyric acid and benzyl alcohol with an acid catalyst, while continuously removing the water that is formed.

Data Presentation

Table 1: Optimized Reaction Parameters for Ester Synthesis

ParameterRecommended ConditionRationaleSource
Reactant Molar Ratio 1:1.2 to 1:1.7 (Isobutyric Acid:Benzyl Alcohol)An excess of alcohol shifts the equilibrium towards product formation.[12]
Catalyst p-Toluenesulfonic acid (p-TsOH)Milder than H₂SO₄, reducing side reactions like polymerization.[4][12]
Catalyst Loading 3.0% (w/w of benzyl alcohol)Provides effective catalysis without promoting excessive side reactions.[12]
Temperature 98-120 °C (Reflux)Increases reaction rate to reach equilibrium faster.[12]
Reaction Time 3.0 - 4.0 hoursSufficient time to approach equilibrium under reflux conditions.[12]
Water Removal Azeotropic distillation with cyclohexaneContinuously removes water, driving the reaction to completion.[12]

Experimental Protocols

Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid and a Dean-Stark Apparatus

This protocol utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst and cyclohexane as a solvent to facilitate the removal of water via azeotropic distillation.

  • Materials and Reagents:

    • Isobutyric acid

    • Benzyl alcohol

    • p-Toluenesulfonic acid monohydrate

    • Cyclohexane

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutyric acid (1.0 eq.), benzyl alcohol (1.2-1.7 eq.), p-toluenesulfonic acid (0.03 eq. relative to benzyl alcohol), and cyclohexane (enough to fill the Dean-Stark trap and suspend the reagents).

    • Azeotropic Distillation: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.

    • Reaction Monitoring: Continue refluxing for 3-4 hours, or until no more water is collected in the trap. The reaction progress can be monitored by TLC.

    • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (until no more gas evolves), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

    • Purification: Purify the crude product by vacuum distillation to afford pure this compound.

Mandatory Visualization

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Isobutyric Acid, Benzyl Alcohol, p-TsOH, and Cyclohexane B Heat to Reflux with Dean-Stark Trap A->B C Monitor Reaction by TLC/GC B->C D Cool to Room Temp C->D E Wash with NaHCO3 (aq) D->E F Wash with Water & Brine E->F G Dry with MgSO4 F->G H Filter and Concentrate G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Issue Q1 Is water being effectively removed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is an excess of one reactant used? A1_Yes->Q2 Sol1 Implement Dean-Stark trap or use molecular sieves. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are there signs of side reactions (dark color)? A2_Yes->Q3 Sol2 Increase molar ratio of benzyl alcohol to acid. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Use a milder catalyst (p-TsOH) and control temperature. A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->End

Caption: Troubleshooting logic for low yield in esterification.

References

Technical Support Center: Synthesis of Benzyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzyl (B1604629) isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important fragrance and pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzyl isobutyrate?

A1: The two most prevalent methods for synthesizing this compound are:

  • Fischer Esterification: This is a direct acid-catalyzed esterification of benzyl alcohol with isobutyric acid.[1]

  • Williamson-type Ether Synthesis: This method involves the reaction of an isobutyrate salt (e.g., sodium isobutyrate) with benzyl chloride.

Q2: What are the primary side reactions to be aware of during the Fischer Esterification of benzyl alcohol and isobutyric acid?

A2: The main side reactions of concern are:

  • Dibenzyl ether formation: This occurs through the acid-catalyzed self-condensation of benzyl alcohol. This is more prevalent at higher temperatures and with strong acid catalysts.

  • Isobutyric anhydride (B1165640) formation: Isobutyric acid can undergo self-condensation to form its anhydride, particularly under dehydrating conditions.

Q3: What are the potential side reactions when using benzyl chloride and an isobutyrate salt?

A3: The primary side reaction is the hydrolysis of benzyl chloride to benzyl alcohol, which can occur if water is present in the reaction mixture. Benzyl alcohol can then potentially undergo further reactions.

Q4: How can I minimize the formation of dibenzyl ether during Fischer Esterification?

A4: To minimize dibenzyl ether formation, consider the following:

  • Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of the self-condensation of benzyl alcohol.

  • Catalyst Choice: Using a milder acid catalyst, such as p-toluenesulfonic acid (p-TSA), instead of a strong mineral acid like sulfuric acid, can decrease the likelihood of ether formation.

  • Reactant Stoichiometry: Using an excess of isobutyric acid can favor the esterification reaction over the self-condensation of benzyl alcohol.

Q5: What are common impurities that I might see in my final this compound product?

A5: Common impurities can include unreacted starting materials (benzyl alcohol, isobutyric acid, benzyl chloride), the side products mentioned above (dibenzyl ether, isobutyric anhydride), and potentially by-products from the degradation of starting materials or the product itself. GC-MS analysis is the best method to identify these impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of this compound (Fischer Esterification) Incomplete reaction: The Fischer esterification is an equilibrium reaction.- Use an excess of one reactant (typically the less expensive one, isobutyric acid).- Remove water as it is formed using a Dean-Stark apparatus or a drying agent.- Increase the reaction time or temperature (while monitoring for side reactions).
Significant side reactions: Formation of dibenzyl ether or isobutyric anhydride.- Lower the reaction temperature.- Use a milder acid catalyst (e.g., p-toluenesulfonic acid).- Adjust the molar ratio of reactants to favor esterification.
Low yield of this compound (Benzyl Chloride method) Hydrolysis of benzyl chloride: Presence of water in the reactants or solvent.- Ensure all reactants and solvents are anhydrous.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Inefficient reaction: Poor mixing or inappropriate solvent.- Use a phase-transfer catalyst if reacting a salt with benzyl chloride in a two-phase system.- Choose a solvent in which both reactants are soluble.
Presence of a significant amount of dibenzyl ether impurity in the final product. High reaction temperature: Promotes the self-condensation of benzyl alcohol.- Reduce the reaction temperature.- Monitor the reaction progress by GC to find the optimal balance between reaction rate and side product formation.
Strong acid catalyst: Catalyzes both esterification and ether formation.- Switch to a milder catalyst like p-toluenesulfonic acid or an acidic resin.
Presence of unreacted starting materials in the final product. Incomplete reaction or inefficient purification. - For Fischer Esterification, drive the equilibrium towards the product by removing water.- During workup, use appropriate aqueous washes to remove unreacted acid (e.g., sodium bicarbonate solution) and alcohol (e.g., water or brine).- Optimize fractional distillation or column chromatography conditions to separate the product from starting materials.
Product appears colored or contains high boiling point impurities. Polymerization or degradation: Benzyl alcohol can polymerize in the presence of strong acids at high temperatures.- Use a lower reaction temperature.- Use a minimal amount of a milder acid catalyst.

Data on Side Product Formation

While specific quantitative data for the synthesis of this compound is not extensively published, the following table summarizes general trends observed in related esterification reactions that can guide optimization.

Parameter Effect on Dibenzyl Ether Formation (Fischer Esterification) Effect on Benzyl Chloride Hydrolysis
Temperature Increases with higher temperatures.Increases with higher temperatures.
Catalyst Stronger acids (e.g., H₂SO₄) lead to more ether formation than milder acids (e.g., p-TsOH).Not directly applicable, but acidic conditions can promote hydrolysis.
Water Content Shifts equilibrium away from the ester, but its direct effect on ether formation is less pronounced than temperature and catalyst.Directly proportional; higher water content leads to more hydrolysis.
Reactant Ratio Using an excess of the carboxylic acid can suppress the self-condensation of the alcohol.Not a direct factor, but the presence of water is critical.

Experimental Protocols

Method 1: Fischer Esterification of Benzyl Alcohol and Isobutyric Acid

This protocol is a general guideline and may require optimization.

Materials:

  • Benzyl alcohol

  • Isobutyric acid

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add benzyl alcohol (1.0 eq), isobutyric acid (1.2-1.5 eq), a catalytic amount of p-TsOH (e.g., 0.05 eq), and toluene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. Monitor the reaction progress by TLC or GC if possible.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess isobutyric acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Method 2: Synthesis from Benzyl Chloride and Sodium Isobutyrate

This protocol is a general guideline and may require optimization.

Materials:

  • Sodium isobutyrate

  • Benzyl chloride

  • A suitable polar aprotic solvent (e.g., DMF, DMSO) or a non-polar solvent with a phase-transfer catalyst (e.g., toluene with tetrabutylammonium (B224687) bromide)

  • Diethyl ether or other suitable extraction solvent

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve or suspend sodium isobutyrate (1.0-1.2 eq) in the chosen solvent. If using a phase-transfer catalyst, add it at this stage.

  • Add benzyl chloride (1.0 eq) to the mixture.

  • Heat the reaction mixture with stirring. The reaction temperature will depend on the solvent used. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate (sodium chloride) has formed, it can be removed by filtration.

  • If DMF or DMSO is used as the solvent, quench the reaction with water and extract the product with a suitable organic solvent like diethyl ether.

  • Wash the combined organic extracts with water and then brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizing Reaction Pathways and Workflows

Fischer_Esterification Benzyl_Alcohol Benzyl Alcohol Benzyl_Isobutyrate This compound Benzyl_Alcohol->Benzyl_Isobutyrate Dibenzyl_Ether Dibenzyl Ether (Side Product) Benzyl_Alcohol->Dibenzyl_Ether Self-condensation Isobutyric_Acid Isobutyric Acid Isobutyric_Acid->Benzyl_Isobutyrate Isobutyric_Anhydride Isobutyric Anhydride (Side Product) Isobutyric_Acid->Isobutyric_Anhydride Self-condensation H_plus H+ H_plus->Benzyl_Isobutyrate Catalyst Water Water Benzyl_Isobutyrate->Water +

Caption: Fischer Esterification pathway for this compound synthesis and its major side reactions.

Benzyl_Chloride_Route Benzyl_Chloride Benzyl Chloride Benzyl_Isobutyrate This compound Benzyl_Chloride->Benzyl_Isobutyrate Benzyl_Alcohol Benzyl Alcohol (Side Product) Benzyl_Chloride->Benzyl_Alcohol Hydrolysis Sodium_Isobutyrate Sodium Isobutyrate Sodium_Isobutyrate->Benzyl_Isobutyrate NaCl NaCl Benzyl_Isobutyrate->NaCl + Water Water (impurity) Water->Benzyl_Alcohol

Caption: Synthesis of this compound from benzyl chloride and the primary side reaction.

Purification_Workflow Crude_Product Crude Reaction Mixture Neutralization Neutralization & Washing (e.g., NaHCO3 wash) Crude_Product->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying Organic Layer (e.g., MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Final Purification (Vacuum Distillation) Solvent_Removal->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General purification workflow for the isolation of this compound.

References

Technical Support Center: Stability and Degradation of Benzyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of benzyl (B1604629) isobutyrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of benzyl isobutyrate under standard storage conditions?

A1: this compound is considered to be a relatively stable compound under normal storage conditions.[1] For optimal stability, it should be stored in a cool, dry place in tightly sealed containers, protected from heat and light.[2]

Q2: What are the primary degradation pathways for this compound?

A2: As an ester, the most probable degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the ester bond in the presence of water, which can be catalyzed by acidic or basic conditions, to yield benzyl alcohol and isobutyric acid.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation products from hydrolysis are benzyl alcohol and isobutyric acid. Under certain stress conditions, such as high heat or sonication, benzyl alcohol itself may degrade further to produce compounds like benzaldehyde, benzene, and toluene.[3]

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[4][5] This method can separate the intact this compound from its degradation products, allowing for accurate quantification of its stability over time.

Q5: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

A5: this compound may be incompatible with strong oxidizing agents.[2] Compatibility with other excipients should be evaluated on a case-by-case basis through formal compatibility studies.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram. - Degradation of this compound. - Impurities in the starting material or excipients. - Interaction with excipients.- Perform forced degradation studies to identify the retention times of potential degradation products. - Analyze individual components of the formulation to check for impurities. - Ensure the HPLC method is specific and can separate this compound from all potential interferences.
Loss of potency in the final formulation over time. - Chemical degradation due to hydrolysis, oxidation, or photolysis.- Protect the formulation from light and air using appropriate packaging. - Control the pH of the formulation to minimize hydrolysis. - Consider the addition of antioxidants if oxidation is suspected.
Precipitation of this compound in aqueous formulations. - Low aqueous solubility of this compound.- Utilize co-solvents (e.g., ethanol, propylene (B89431) glycol) to increase solubility. - Consider the development of a lipid-based formulation or an emulsion.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from stability studies of this compound. Researchers should populate these tables with their own experimental data.

Table 1: Stability of this compound under Different pH Conditions

pHTemperature (°C)Initial Concentration (mg/mL)Concentration at Time X (mg/mL)% DegradationDegradation Products Identified
2.025
7.025
9.025
User-definedUser-defined

Table 2: Stability of this compound under Thermal Stress

Temperature (°C)Time (hours)Initial Concentration (mg/mL)Final Concentration (mg/mL)% DegradationDegradation Products Identified
4024
6024
8024
User-definedUser-defined

Table 3: Stability of this compound under Photolytic Stress

Light SourceExposure Duration (hours)Initial Concentration (mg/mL)Final Concentration (mg/mL)% DegradationDegradation Products Identified
UV Light (254 nm)8
Fluorescent Light8
User-definedUser-defined

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., methanol) and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • If significant degradation is observed, consider running the experiment at a lower temperature or for a shorter duration. If no degradation is observed, repeat with 1 M NaOH or at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat it in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Prepare a solution of this compound (1 mg/mL) in a suitable solvent.

    • Expose the solution to UV light (254 nm) and fluorescent light in a photostability chamber for a defined period (e.g., 8 hours).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples at appropriate time points for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration.

  • Method Development and Optimization:

    • Inject the standard solution and the stressed samples into the HPLC system.

    • Evaluate the separation of this compound from its degradation products.

    • Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Method Validation: Validate the optimized method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

BenzylIsobutyrate This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) BenzylIsobutyrate->Hydrolysis BenzylAlcohol Benzyl Alcohol Hydrolysis->BenzylAlcohol IsobutyricAcid Isobutyric Acid Hydrolysis->IsobutyricAcid FurtherDegradation Further Degradation (e.g., Oxidation) BenzylAlcohol->FurtherDegradation Benzaldehyde Benzaldehyde FurtherDegradation->Benzaldehyde

Caption: Primary degradation pathway of this compound via hydrolysis.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, RT) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (Solid, 80°C) Photo Photolytic (UV/Fluorescent) Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Experimental workflow for forced degradation studies.

References

Minimizing by-product formation in benzyl isobutyrate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) isobutyrate. The focus is on minimizing by-product formation to enhance product purity and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of benzyl isobutyrate, particularly via Fischer esterification.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: The Fischer esterification is an equilibrium reaction. Water, a by-product, can shift the equilibrium back towards the reactants.- Remove Water: Employ a Dean-Stark apparatus with an azeotropic solvent like cyclohexane (B81311) or toluene (B28343) to continuously remove water as it forms.[1] - Use Excess Reactant: Use a molar excess of either isobutyric acid or benzyl alcohol to drive the equilibrium towards the product.
Insufficient Catalyst: The acid catalyst may be present in too low a concentration to effectively promote the reaction.- Optimize Catalyst Loading: For catalysts like p-toluenesulfonic acid, a typical loading is 1-5 mol% relative to the limiting reagent. For sulfuric acid, use a catalytic amount (e.g., 0.5-1 mol%) as higher concentrations can lead to by-products.
Suboptimal Temperature: The reaction rate may be too slow at lower temperatures.- Increase Temperature: Heat the reaction mixture to reflux. The specific temperature will depend on the solvent used.
Presence of a High-Boiling Point Impurity Formation of Dibenzyl Ether: Under acidic conditions, benzyl alcohol can undergo self-condensation (dehydration) to form dibenzyl ether.[2][3]- Use Milder Catalyst: Opt for p-toluenesulfonic acid instead of concentrated sulfuric acid. - Control Temperature: Avoid excessively high temperatures which can favor the dehydration reaction. - Stoichiometry Control: Avoid a large excess of benzyl alcohol.
Formation of a Dark, Tarry, or Resinous Substance Polymerization of Benzyl Alcohol: Strong acid catalysts, particularly concentrated sulfuric acid, can cause benzyl alcohol to polymerize.[4][5][6]- Use a Milder Catalyst: P-toluenesulfonic acid is less prone to causing polymerization than sulfuric acid. - Lower Catalyst Concentration: If using sulfuric acid, ensure it is in catalytic amounts. - Temperature Control: Maintain a controlled reflux temperature and avoid localized overheating.
Product is Difficult to Purify / Presence of Acidic Impurities Residual Acid Catalyst and Unreacted Isobutyric Acid: The crude product will contain the acid catalyst and any excess isobutyric acid.- Neutralization Wash: During the workup, wash the organic layer with a mild base such as a 5% sodium bicarbonate or sodium carbonate solution to neutralize and remove acidic components.[7]
Presence of Sulfur-Containing Impurities Sulfonation of Benzyl Alcohol: If using sulfuric acid as a catalyst, sulfonation of the aromatic ring of benzyl alcohol can occur, especially at higher concentrations and temperatures.- Use a Non-Sulfonating Acid Catalyst: P-toluenesulfonic acid is a suitable alternative. - Minimize Sulfuric Acid Concentration: If sulfuric acid must be used, keep the concentration to a minimum catalytic amount.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of benzyl alcohol with isobutyric acid.[8]

Q2: What are the primary by-products to be aware of in this compound synthesis?

A2: The main by-products are dibenzyl ether, which forms from the self-condensation of benzyl alcohol, and polymers of benzyl alcohol.[2][3][4][6] If sulfuric acid is used as a catalyst, sulfonated derivatives of benzyl alcohol can also be formed.

Q3: How can I drive the Fischer esterification reaction to completion?

A3: To maximize the yield of this compound, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Removing water: Using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., cyclohexane, toluene) is highly effective.[1]

  • Using an excess of one reactant: Typically, the less expensive reactant is used in excess.

Q4: What is the recommended catalyst for this reaction to minimize by-products?

A4: While sulfuric acid is a common catalyst, p-toluenesulfonic acid (p-TsOH) is often preferred as it is a milder, non-oxidizing acid that is less likely to cause polymerization or sulfonation of benzyl alcohol.

Q5: What is the purpose of a neutralization wash in the workup procedure?

A5: A neutralization wash, typically with a solution of sodium bicarbonate or sodium carbonate, is essential to remove the acid catalyst and any unreacted isobutyric acid from the crude product.[7] This is a critical step before purification by distillation to prevent acid-catalyzed decomposition of the product at high temperatures.

Q6: What is the best method for purifying the final this compound product?

A6: After an aqueous workup including a neutralization wash, the most common method for purifying this compound is vacuum distillation. This allows for the separation of the product from less volatile impurities like dibenzyl ether and any polymeric residues.

Experimental Protocols

High-Purity this compound Synthesis via Fischer Esterification

This protocol is designed to maximize the yield of this compound while minimizing the formation of by-products.

Materials:

  • Benzyl alcohol

  • Isobutyric acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Cyclohexane (or Toluene)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyl alcohol, isobutyric acid (1.2 to 1.5 molar equivalents to benzyl alcohol), p-toluenesulfonic acid monohydrate (0.01-0.02 molar equivalents), and cyclohexane (sufficient to fill the Dean-Stark trap and provide adequate stirring).

  • Azeotropic Reflux: Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • 5% Sodium bicarbonate solution (repeat until no more gas evolves)

      • Saturated sodium chloride solution (brine)

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the cyclohexane by rotary evaporation.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid with a fruity odor.

Visualizations

Fischer_Esterification_Workflow Fischer Esterification Workflow for this compound Synthesis Reactants Benzyl Alcohol + Isobutyric Acid + p-TsOH Reaction Azeotropic Reflux (with Dean-Stark) Reactants->Reaction Workup Aqueous Workup (Neutralization Wash) Reaction->Workup Drying Drying over MgSO4 Workup->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Byproduct_Formation_Pathway By-product Formation Pathways from Benzyl Alcohol cluster_conditions Conditions Benzyl_Alcohol Benzyl Alcohol Dibenzyl_Ether Dibenzyl Ether Benzyl_Alcohol->Dibenzyl_Ether - H2O Polymer Polymer/Resin Benzyl_Alcohol->Polymer Polymerization H_plus H+

Caption: Key by-product formation pathways from benzyl alcohol under acidic conditions.

Troubleshooting_Logic Troubleshooting Logic for By-product Formation Start High By-product Formation? Byproduct_Type What is the main by-product? Start->Byproduct_Type High_Boiling High-Boiling Impurity (e.g., Dibenzyl Ether) Byproduct_Type->High_Boiling Yes Tarry_Residue Tarry/Resinous Residue (Polymer) Byproduct_Type->Tarry_Residue Yes Solution_Ether Reduce Temperature Use Milder Catalyst Adjust Stoichiometry High_Boiling->Solution_Ether Solution_Polymer Use Milder Catalyst (p-TsOH) Lower Catalyst Conc. Tarry_Residue->Solution_Polymer

Caption: A decision-making flowchart for troubleshooting by-product formation.

References

Technical Support Center: Benzyl Isobutyrate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzyl (B1604629) isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the production of benzyl isobutyrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis methods for this compound?

A1: The most common industrial method for synthesizing this compound is through the Fischer-Speier esterification of isobutyric acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid. Key considerations for large-scale production include the choice of catalyst (homogeneous vs. heterogeneous), reaction conditions, and methods for removing water to drive the reaction to completion.

Q2: What are the main challenges when scaling up this compound synthesis from the lab to a pilot or industrial scale?

A2: Scaling up this synthesis presents several challenges:

  • Heat and Mass Transfer: Larger reactor volumes can lead to uneven temperature distribution and inefficient mixing, potentially causing localized overheating and the formation of byproducts.[1]

  • Water Removal: Efficiently removing the water byproduct is crucial to shift the reaction equilibrium towards the product. Methods that work well in the lab, like a Dean-Stark trap, may not be as efficient at a larger scale.

  • Catalyst Selection and Removal: While homogeneous catalysts like sulfuric acid are effective, their removal at scale can be problematic, leading to waste generation. Heterogeneous catalysts are often preferred for easier separation.

  • Impurity Profile: Side reactions that are negligible at the lab scale can become significant at an industrial scale, leading to a more complex impurity profile and challenging purification.[1]

  • Safety Considerations: Handling larger quantities of reactants and managing the exothermicity of the reaction requires careful safety protocols.

Q3: What are the common impurities in this compound synthesis and how can they be minimized?

A3: Common impurities include unreacted starting materials (isobutyric acid and benzyl alcohol), the acid catalyst, water, and byproducts from side reactions. A significant byproduct can be dibenzyl ether, formed from the self-condensation of benzyl alcohol at high temperatures in the presence of a strong acid catalyst. To minimize impurities, it is important to optimize the reaction temperature, use the correct stoichiometry of reactants, and select an appropriate catalyst.

Q4: What are the safety considerations when handling this compound and its reactants at an industrial scale?

A4: this compound itself is considered to have low toxicity, but it can cause mild skin and eye irritation.[2][3] The reactants, particularly the acid catalyst, require careful handling. Key safety considerations include:

  • Using appropriate personal protective equipment (PPE), such as gloves and safety goggles.[4]

  • Ensuring adequate ventilation to avoid inhalation of vapors.[3]

  • Grounding all equipment to prevent electrostatic discharge, especially when handling flammable solvents.[5]

  • Implementing robust procedures for handling and neutralizing corrosive acid catalysts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction - Inefficient water removal.- Suboptimal reaction temperature.- Catalyst deactivation or insufficient loading.- Poor mixing leading to a non-homogeneous reaction mixture.[1]- Improve the efficiency of water removal (e.g., by applying a vacuum or using a more efficient water trap).- Optimize the reaction temperature. A temperature range of 120-160°C is a good starting point for optimization.- Increase the catalyst loading or use fresh, active catalyst.- Ensure the agitation speed and impeller design are suitable for the reactor size to ensure good mixing.
High Levels of Impurities - Reaction temperature is too high, leading to side reactions (e.g., formation of dibenzyl ether).- Incorrect stoichiometry of reactants.- Contaminated starting materials.- Lower the reaction temperature to minimize side reactions.- Use a slight excess of one reactant (typically the less expensive one) to drive the reaction to completion and simplify purification.- Ensure the purity of the starting materials before use.
Difficult Purification - The presence of close-boiling impurities.- Emulsion formation during aqueous workup.- For close-boiling impurities, fractional distillation under reduced pressure is often effective.- To break emulsions, consider adding a brine wash or a small amount of a suitable solvent.
Reaction Stalls or is Too Slow - Insufficient catalyst activity.- Low reaction temperature.- Check the activity of the catalyst; consider regeneration or replacement if using a solid catalyst.- Gradually increase the reaction temperature while monitoring for the formation of byproducts.

Experimental Protocol: Lab-Scale this compound Synthesis

This protocol describes a typical lab-scale synthesis of this compound using p-toluenesulfonic acid as a catalyst.

Materials:

  • Benzyl alcohol

  • Isobutyric acid

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (B28343)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (e.g., 0.2 mol), isobutyric acid (e.g., 0.24 mol), p-TSA (e.g., 0.01 mol), and toluene (e.g., 100 mL).

  • Assemble the Dean-Stark apparatus and condenser on top of the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted isobutyric acid.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.

  • The crude this compound can be further purified by vacuum distillation.

Visualizations

Diagram 1: Fischer-Speier Esterification of this compound

Fischer_Esterification Fischer-Speier Esterification of this compound Benzyl Alcohol Benzyl Alcohol Protonated Carbonyl Protonated Carbonyl Benzyl Alcohol->Protonated Carbonyl Isobutyric Acid Isobutyric Acid Isobutyric Acid->Protonated Carbonyl + H+ H+ Catalyst H+ Catalyst H+ Catalyst->Protonated Carbonyl Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate This compound This compound Tetrahedral Intermediate->this compound - H2O, -H+ Water Water Tetrahedral Intermediate->Water

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Scale_Up_Workflow cluster_0 Lab Scale (grams) cluster_1 Pilot Scale (kilograms) cluster_2 Industrial Scale (tons) Process Development Process Development Route Scouting Route Scouting Process Development->Route Scouting Optimization Optimization Route Scouting->Optimization Scale-Up Studies Scale-Up Studies Optimization->Scale-Up Studies Safety Assessment Safety Assessment Scale-Up Studies->Safety Assessment Process Validation Process Validation Safety Assessment->Process Validation Full-Scale Production Full-Scale Production Process Validation->Full-Scale Production Quality Control Quality Control Full-Scale Production->Quality Control Product Distribution Product Distribution Quality Control->Product Distribution

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Catalyst selection and optimization for benzyl isobutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for benzyl (B1604629) isobutyrate synthesis. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and catalyst performance data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is benzyl isobutyrate, and what are its primary applications?

A1: this compound is an ester known for its pleasant, fruity aroma.[1] It is widely used as a flavoring agent in food and beverages and as a fragrance ingredient in perfumes, cosmetics, and personal care products.[1][2] In a laboratory setting, it serves as a reagent and solvent in organic synthesis and can be used as a plasticizer in polymer manufacturing.[1]

Q2: What are the common methods for synthesizing this compound?

A2: The most common method for synthesizing this compound is through the esterification of isobutyric acid with benzyl alcohol.[2] This reaction is typically catalyzed by an acid. Other methods include using isobutyric anhydride (B1165640) or isobutyryl chloride, though these may be less economical.[3] Enzymatic synthesis using lipases is also a viable "green chemistry" approach.[4][5]

Q3: What types of catalysts are effective for this compound synthesis?

A3: A variety of catalysts can be used, which can be broadly categorized as:

  • Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TsOH) are commonly used.[6][7]

  • Heterogeneous Acid Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Dowex H+)[8], supported Brønsted acidic ionic liquids[9][10], and zeolites offer advantages in terms of separation and reusability.[11]

  • Enzymatic Catalysts: Lipases, such as Novozym® 435, are used for milder, more selective reactions.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials (isobutyric acid and benzyl alcohol) and the appearance of the product (this compound).[12] For quantitative analysis, Gas Chromatography (GC) can be used to determine the conversion and yield.[4] Another common method is to measure the amount of water produced and collected in a Dean-Stark trap during azeotropic distillation.[13]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction (Equilibrium) The Fischer esterification is an equilibrium reaction.[7] To drive the reaction towards the product, remove water as it is formed using a Dean-Stark apparatus with an azeotropic solvent like cyclohexane (B81311) or toluene.[12][13] Alternatively, use a large excess of one of the reactants (typically the less expensive one, benzyl alcohol).[7]
Catalyst Inactivity The catalyst may be old, deactivated, or used in an insufficient amount. Ensure the catalyst is fresh and used at the recommended loading (e.g., 3 wt% of benzyl alcohol for p-TsOH).[6] For heterogeneous catalysts, ensure proper activation and check for signs of fouling.
Suboptimal Reaction Temperature The reaction temperature may be too low for the chosen catalyst. For acid-catalyzed reactions, heating to reflux is common.[12] However, excessively high temperatures can lead to side reactions or racemization if chiral centers are present.[13]
Poor Quality of Reagents Impurities in the starting materials (isobutyric acid, benzyl alcohol) can interfere with the reaction. It is essential to use pure reagents.[14]
Loss of Product During Workup The product may be lost during extraction or purification steps. Ensure proper phase separation during washing and minimize losses during distillation by using an appropriate vacuum.[14]

Problem 2: Product is Contaminated or Impure

Potential Cause Suggested Solution
Presence of Unreacted Starting Materials Improve the reaction conversion by extending the reaction time or optimizing conditions as described above. During workup, wash the organic layer with a 5% sodium carbonate or sodium bicarbonate solution to remove unreacted isobutyric acid.[6][14]
Formation of Byproducts Side reactions can occur, especially at high temperatures. Consider using a milder catalyst (e.g., an enzyme) or lowering the reaction temperature. Purification by vacuum distillation is typically effective at separating the desired ester from byproducts.[6][14]
Residual Catalyst If using a homogeneous catalyst like p-TsOH or H₂SO₄, ensure it is completely neutralized and washed away during the workup steps. The use of heterogeneous catalysts simplifies removal by simple filtration.[10]

Problem 3: Racemization of a Chiral Center (if applicable)

Potential Cause Suggested Solution
Harsh Reaction Conditions High temperatures and strong acidic or basic conditions can lead to racemization, particularly if there is an acidic proton adjacent to a chiral center.[13]
Use of an Inappropriate Solvent Solvents that require high reflux temperatures (like toluene) can increase the rate of racemization.[13]
Solution Use milder reaction conditions. Consider enzymatic catalysis, which operates at lower temperatures. If using acid catalysis, switch to a solvent that forms a lower-boiling azeotrope with water, such as cyclohexane, to allow for water removal at a lower temperature.[13] Protecting the sensitive functional group can also prevent racemization.[13]

Catalyst Performance Data

The selection of a catalyst significantly impacts the yield and reaction conditions. The following table summarizes the performance of various catalysts in the synthesis of benzyl esters.

CatalystReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic acidBenzyl alcohol, Butyric acid1:1.2-1.71203>90 (implied)[6]
[PVPP-BS]HSO₄Benzyl alcohol, Butyric acid1.2:1130~5~95[9]
[HSO₃-pmim]HSO₄ (Ionic Liquid)Benzyl alcohol, Butyric acidOptimizedOptimizedOptimized99.4[11]
S-Fe-MCM-48Benzyl alcohol, Acetic acid2:160698.9 (selectivity)[15]
Novozym® 435 (Lipase)(±)-Menthol, Butyric anhydride-25-652-10High (unspecified)[4]
Dowex H⁺Benzyl alcohol, Acetic acid-802485[8]

Experimental Protocols

Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid

This protocol utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst with azeotropic removal of water to drive the reaction to completion.[6][12][13]

Materials:

  • Benzyl alcohol

  • Isobutyric acid

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Cyclohexane (or Toluene)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzyl alcohol (1.0 equiv), isobutyric acid (1.2 equiv), p-toluenesulfonic acid monohydrate (approx. 0.05 equiv or 3 wt% of benzyl alcohol), and cyclohexane (enough to fill the Dean-Stark trap and suspend the reactants).[6][13]

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane.[13]

  • Reaction Monitoring: Continue refluxing for 3-6 hours, or until no more water is collected in the trap.[12][13] The reaction can also be monitored by TLC.

  • Workup - Cooling and Washing: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (to remove the bulk of the acid)

    • 5% Sodium bicarbonate solution (to neutralize any remaining p-TsOH and unreacted isobutyric acid). Check the aqueous layer with pH paper to ensure it is basic (pH ~8-9).[6][12]

    • Saturated sodium chloride solution (to reduce the solubility of the organic product in the aqueous layer).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[12]

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[6][14]

Protocol 2: Enzymatic Synthesis using Immobilized Lipase (B570770)

This protocol is an example of a greener synthesis method using an immobilized enzyme as the catalyst.

Materials:

  • Benzyl alcohol

  • Isobutyric acid

  • Immobilized Lipase (e.g., Novozym® 435)

  • Molecular sieves (optional, to remove water)

  • Anhydrous solvent (e.g., hexane (B92381) or methyl isobutyl ketone)

  • Filtration setup

Procedure:

  • Reaction Setup: In a flask, dissolve benzyl alcohol (1.0 equiv) and isobutyric acid (1.0-1.5 equiv) in a suitable anhydrous solvent.

  • Catalyst Addition: Add the immobilized lipase (e.g., 5-30 g/L) and molecular sieves to the mixture.[4][5]

  • Reaction: Stopper the flask and place it in a shaker or on a magnetic stirrer at a controlled temperature (e.g., 30-50°C).[5]

  • Reaction Monitoring: Monitor the reaction over 24-48 hours by taking small aliquots and analyzing them by GC.

  • Product Isolation: Once the reaction has reached the desired conversion, stop the reaction. Remove the immobilized enzyme and molecular sieves by simple filtration.[4]

  • Purification: Wash the recovered catalyst with fresh solvent to reuse in subsequent batches. Evaporate the solvent from the filtrate under reduced pressure to yield the this compound product. Further purification by chromatography or distillation may be performed if necessary.

Visualizations

G General Workflow for this compound Synthesis cluster_react Reaction Stage cluster_workup Workup & Purification Stage Reactants Isobutyric Acid + Benzyl Alcohol ReactionMix Reaction Mixture Reactants->ReactionMix Solvent Solvent (e.g., Cyclohexane) Solvent->ReactionMix Catalyst Catalyst (e.g., p-TsOH) Catalyst->ReactionMix Heating Heating & Reflux (with Dean-Stark Trap) ReactionMix->Heating Cooling Cool to RT Heating->Cooling Reaction Complete Washing Aqueous Wash (H₂O, NaHCO₃, Brine) Cooling->Washing Drying Dry Organic Layer (e.g., MgSO₄) Washing->Drying Filtration Filter Drying Agent Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Vacuum Distillation Concentration->Purification Product Pure this compound Purification->Product

Caption: General workflow for acid-catalyzed synthesis of this compound.

G Troubleshooting Guide for Low Yield Start Low Product Yield CheckConversion Is the reaction at equilibrium? Start->CheckConversion RemoveWater Action: Remove H₂O (Dean-Stark) or use excess reactant. CheckConversion->RemoveWater Yes CheckCatalyst Is the catalyst active and concentration optimal? CheckConversion->CheckCatalyst No RemoveWater->CheckCatalyst ReplaceCatalyst Action: Use fresh catalyst or adjust loading. CheckCatalyst->ReplaceCatalyst No CheckTemp Is the reaction temperature correct? CheckCatalyst->CheckTemp Yes ReplaceCatalyst->CheckTemp AdjustTemp Action: Adjust temperature to catalyst optimum. CheckTemp->AdjustTemp No CheckWorkup Were there losses during workup/purification? CheckTemp->CheckWorkup Yes AdjustTemp->CheckWorkup OptimizeWorkup Action: Review extraction and distillation procedures. CheckWorkup->OptimizeWorkup Yes End Yield Improved CheckWorkup->End No OptimizeWorkup->End

Caption: Decision tree for troubleshooting low reaction yield.

G Fischer Esterification Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Leaving Group Formation & Elimination cluster_final Product Formation Protonation 1. Protonation of Carbonyl Oxygen Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack [H⁺] catalyst Intermediate Tetrahedral Intermediate Attack->Intermediate ProtonTransfer 3. Proton Transfer Intermediate->ProtonTransfer Elimination 4. Elimination of Water ProtonTransfer->Elimination forms H₂O leaving group Deprotonation 5. Deprotonation Elimination->Deprotonation Ester Final Ester Product Deprotonation->Ester regenerates [H⁺]

Caption: Key stages of the acid-catalyzed Fischer esterification mechanism.

References

Methods for monitoring benzyl isobutyrate reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzyl (B1604629) Isobutyrate Reaction Monitoring.

This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of benzyl isobutyrate.

General Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis reaction monitored?

A1: this compound is an organic compound, specifically a carboxylic ester, that exists as a colorless to pale yellow liquid at room temperature.[1] It is known for its mild, sweet, and fruity aroma, making it a valuable ingredient in the fragrance and flavor industries.[1][2] It can be synthesized through the esterification of benzyl alcohol with isobutyric acid.[1][3] Monitoring the reaction is crucial to optimize product yield, control purity, understand reaction kinetics, and ensure process safety and consistency, which are critical aspects in drug development and chemical manufacturing.[4][5]

Q2: What are the primary analytical methods for monitoring the progress of an esterification reaction like this compound synthesis?

A2: The most common methods for monitoring esterification reactions include:

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Ideal for real-time monitoring by tracking changes in specific functional groups.[4][6]

  • Gas Chromatography (GC) : A high-resolution technique, typically used for offline analysis to separate and quantify reactants and products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information and can be used for quantitative analysis of reaction mixtures.[8][9]

  • Mass Spectrometry (MS) : Can be used for online monitoring and provides information on the molecular weight of components in the reaction mixture.[7]

Q3: What are the differences between online, atline, and offline monitoring?

A3: These terms describe how and when a sample is analyzed relative to the main process.

  • Online Monitoring : The analysis is performed continuously or semi-continuously in an automated fashion, with the analytical device connected directly to the reactor via a sampling loop.[10] This provides real-time data.[4]

  • Atline Monitoring : A sample is manually taken from the reactor and analyzed on an instrument located near the production line. This provides quick results without the delay of sending samples to a central lab.[10]

  • Offline Monitoring : A sample is manually removed from the reactor and taken to a separate laboratory for analysis.[11] This is the most traditional method but introduces a time delay.

Below is a diagram illustrating the decision-making process for selecting a monitoring strategy.

Start Need to Monitor Reaction? Decision1 Is Real-Time Data Critical for Control? Start->Decision1 Online Online / Inline Monitoring (e.g., FTIR Probe, Raman) Decision1->Online Yes Decision2 Is Rapid Feedback Needed (Near Real-Time)? Decision1->Decision2 No End Analysis Complete Online->End Atline Atline Monitoring (e.g., Benchtop GC/NMR next to reactor) Decision2->Atline Yes Offline Offline Monitoring (e.g., Lab-based GC, HPLC, NMR) Decision2->Offline No Atline->End Offline->End

Caption: Workflow for selecting a reaction monitoring strategy.

Method-Specific Troubleshooting Guides

Fourier-Transform Infrared (FTIR) Spectroscopy

Q: How can I use FTIR to track the this compound reaction? A: FTIR spectroscopy is highly effective for monitoring esterification because the key functional groups of the reactants and products have distinct absorption bands. The reaction can be tracked by observing:

  • Disappearance of the O-H band : The broad O-H stretching band from the carboxylic acid (isobutyric acid) and the alcohol (benzyl alcohol) will decrease in intensity as they are consumed.[12]

  • Shift of the C=O band : The carbonyl (C=O) stretching frequency of the carboxylic acid (around 1700-1725 cm⁻¹) will shift to a higher wavenumber for the resulting ester product (this compound, around 1730-1750 cm⁻¹).[12] This shift is a clear indicator of ester formation.

Q: I am not seeing a clear change in my IR spectrum. What could be the issue? A: Several factors could contribute to this:

  • Low Conversion : The reaction may not have progressed significantly. Allow more time or check reaction conditions (temperature, catalyst).

  • Broad Peaks : Water, a byproduct of the reaction, has a very broad O-H absorption that can overlap with the reactant O-H bands, making changes difficult to observe.[12] Focus on the carbonyl (C=O) region, which is typically more distinct.

  • Instrument Sensitivity : Ensure the instrument is properly calibrated and has a good signal-to-noise ratio. Averaging multiple scans can improve spectrum quality.[6]

  • Concentration : If reactant concentrations are very high, the absorbance may not follow Beer-Lambert's law, making quantification difficult.[12]

Table 1: Key FTIR Spectral Regions for Monitoring this compound Synthesis

Functional GroupReactant/ProductWavenumber (cm⁻¹)Expected Change
O-H StretchIsobutyric Acid, Benzyl Alcohol~3300-2500 (broad)Decrease
C=O StretchIsobutyric Acid~1700-1725Decrease
C=O StretchThis compound~1730-1750Increase
C-O StretchThis compound~1300-1150Increase

Experimental Protocol: Reaction Monitoring with ATR-FTIR

  • Instrument Setup : Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[6]

  • Background Scan : Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum.[6]

  • Initial Spectrum (t=0) : Place a small, representative sample of the initial reaction mixture onto the ATR crystal. Acquire the spectrum. This will serve as your baseline. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and 16-32 scans.[6]

  • Time-Course Monitoring : At regular intervals, withdraw a small aliquot of the reaction mixture and acquire its FTIR spectrum using the same parameters.

  • Data Analysis : Overlay the spectra. Monitor the decrease in the absorbance of the isobutyric acid C=O peak and the increase in the absorbance of the this compound C=O peak to determine the reaction's progress.[12]

cluster_prep Preparation cluster_analysis Analysis Clean 1. Clean ATR Crystal Background 2. Acquire Background Spectrum Clean->Background Sample_t0 3. Acquire Spectrum of Initial Reaction Mixture (t=0) Background->Sample_t0 Sample_tx 4. Acquire Spectrum at Time Interval (t=x) Sample_t0->Sample_tx Loop Repeat Step 4 Sample_tx->Loop Loop->Sample_tx Next Interval Analyze 5. Overlay Spectra & Analyze Peak Changes Loop->Analyze Reaction Complete

Caption: Experimental workflow for monitoring a reaction using ATR-FTIR.

Gas Chromatography (GC)

Q: My GC peaks are tailing. What is the most common cause? A: Peak tailing in GC is often caused by active sites within the system that interact undesirably with your analytes. Common sources include:

  • Active sites in the injection port or column : Exposed silanol (B1196071) groups in a dirty liner or a degraded column can cause tailing, especially for polar compounds.[13]

  • Incorrect column installation : A poor column cut can create active sites and disrupt the sample band.[14]

  • Contamination : Non-volatile residues from previous injections can accumulate at the head of the column. Trimming a few centimeters from the column inlet may resolve the issue.[14]

Q: Why are my retention times shifting between runs? A: Inconsistent retention times are typically due to instability in the GC system's parameters. Check for:

  • Leaks : Air leaks in the carrier gas line or at the injector seal are a common cause.[15]

  • Flow Rate Fluctuation : Ensure the carrier gas flow rate is stable and consistent.

  • Oven Temperature Inconsistency : Verify that the oven temperature program is reproducible and that the equilibration time before each injection is sufficient.[15]

  • Column Degradation : As a column ages, its stationary phase can degrade, leading to changes in retention times.

Table 2: Common GC Troubleshooting Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No Peaks / Small Peaks No sample injected; Injector/detector temperature incorrect; System leak.[13]Verify syringe and injection; Check temperature settings; Perform a leak test.[15]
Peak Tailing/Fronting Active sites in liner/column; Column contamination; Poor column cut.[13][14]Replace inlet liner; Trim or replace the column; Ensure a clean, 90° column cut.[14]
Shifting Retention Times System leak; Unstable oven temperature or gas flow; Insufficient equilibration.[15]Perform a leak check; Verify GC method parameters; Increase oven equilibration time.[15]
Ghost Peaks Contamination in the syringe or injector; Carryover from a previous injection.[16]Clean the syringe; Run a blank solvent injection; Use a higher injector temperature.
Baseline Noise or Drift Contaminated carrier gas; Column bleed; Detector contamination.[13]Use high-purity gas with purifiers; Condition the column; Clean the detector.

Experimental Protocol: General GC Sample Analysis

  • Sample Preparation : Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration appropriate for your GC system.

  • Method Setup : Use a non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms). Set up a temperature program that starts below the boiling point of the solvent and ramps up to a temperature that allows for the elution of this compound (boiling point ~229°C).

  • Injection : Manually or automatically inject 1 µL of the prepared sample into the GC. For reproducible results with manual injection, use the solvent flush technique.

  • Data Analysis : Identify peaks based on their retention times, which should be determined beforehand by injecting pure standards of benzyl alcohol, isobutyric acid, and this compound. Calculate the relative peak areas to determine the extent of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Which signals in the ¹H NMR spectrum should I monitor to track the reaction? A: You can monitor the disappearance of reactant signals and the appearance of product signals. The key is to select well-resolved peaks that do not overlap.

  • Reactant (Benzyl Alcohol) : The benzylic protons (–CH₂–) appear as a singlet around 4.6-4.7 ppm.

  • Product (this compound) : The benzylic protons of the ester shift downfield to ~5.1 ppm. The methine proton (–CH–) of the isobutyrate group appears as a septet around 2.6-2.8 ppm.[17]

Q: How can I calculate the reaction conversion using the ¹H NMR spectrum? A: Conversion can be calculated by comparing the integration of a product peak to the sum of the integrations of the corresponding reactant and product peaks. For example, using the benzylic protons:

Let I_product be the integration of the this compound –CH₂– signal (~5.1 ppm). Let I_reactant be the integration of the benzyl alcohol –CH₂– signal (~4.7 ppm).

Conversion (%) = [I_product / (I_product + I_reactant)] x 100

This calculation assumes that the reaction is monitored from the beginning and that these are the only species contributing to these signals.

Table 3: Characteristic ¹H NMR Chemical Shifts (in CDCl₃) for this compound Synthesis

CompoundProtonsChemical Shift (ppm, approx.)Multiplicity
Benzyl Alcohol Ar-H 7.2-7.4m
-CH ₂-4.7s
Isobutyric Acid -CH -2.6septet
-CH1.2d
This compound Ar-H 7.2-7.4m
-CH ₂-5.1s
-CH -2.8septet
-CH1.2d

Experimental Protocol: Preparing an NMR Sample for Monitoring

  • Sample Extraction : At a specific time point, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching/Dilution : Immediately dilute the aliquot in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). This stops the reaction and prepares the sample for analysis.

  • Transfer : Transfer the solution to a clean, dry NMR tube.

  • Acquisition : Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration and quantitative analysis.[9]

  • Analysis : Process the spectrum (phasing, baseline correction) and integrate the key signals as identified in Table 3 to determine the reaction progress.

References

Post-reaction workup and purification of benzyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis, workup, and purification of benzyl (B1604629) isobutyrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of benzyl isobutyrate.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction: Fischer esterification is a reversible reaction.[1][2]- Ensure an excess of one reactant (typically the alcohol) is used to drive the equilibrium towards the product. - Use a Dean-Stark apparatus to remove water as it is formed, shifting the equilibrium.[3] - Increase the reaction time or temperature (within the stability limits of the reactants and products).
Inefficient catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.- Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid or sulfuric acid. - Ensure the correct catalytic amount is used (typically 1-5 mol%).
Loss of product during workup: The product may have some water solubility, or an emulsion may have formed during extraction.- Minimize the number of aqueous washes. - Use brine (saturated NaCl solution) for the final wash to "salt out" the ester and help break emulsions.
Product is Contaminated with Starting Materials Incomplete reaction: See "Low or No Product Yield".- See solutions for "Low or No Product Yield".
Inefficient purification: Distillation may not have been fractional enough, or the column may have been overloaded.- Use a fractionating column for distillation to improve separation. - Ensure a slow and steady distillation rate. - If using column chromatography, ensure proper solvent system selection and column packing.
Product is Acidic (Low pH) Incomplete neutralization: The basic wash (e.g., sodium bicarbonate) was insufficient to remove all the acid catalyst and unreacted isobutyric acid.[4]- Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until the aqueous layer is basic (test with pH paper). - Be cautious of gas evolution (CO2) during neutralization; vent the separatory funnel frequently.[4]
Product is Wet (Contains Water) Inefficient drying: The drying agent was insufficient or not in contact with the organic solution for long enough.- Use a sufficient amount of an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate). - Swirl the flask to ensure good contact between the drying agent and the solution. - Allow sufficient time for drying (typically 15-30 minutes). The solution should be clear, not cloudy.
Formation of an Emulsion During Extraction Vigorous shaking of the separatory funnel. - Gently invert the separatory funnel multiple times instead of vigorous shaking. - Add a small amount of brine to help break the emulsion. - Allow the mixture to stand for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method is the Fischer esterification of benzyl alcohol with isobutyric acid, using a strong acid catalyst like p-toluenesulfonic acid or sulfuric acid.[5][6] This reaction is typically heated to reflux to increase the reaction rate.[1]

Q2: Why is an excess of one of the reactants used in Fischer esterification?

A2: Fischer esterification is an equilibrium-controlled reaction.[7] By using an excess of one reactant (Le Chatelier's principle), the equilibrium is shifted towards the formation of the ester, thereby increasing the yield.[4]

Q3: What is the purpose of the sodium bicarbonate wash during the workup?

A3: The sodium bicarbonate wash is crucial for neutralizing the acidic components in the organic layer.[1] This includes the strong acid catalyst (e.g., sulfuric acid) and any unreacted isobutyric acid.[4] This neutralization is important to prevent the reverse reaction (ester hydrolysis) and to obtain a pure, neutral product.

Q4: How can I tell if my final product is pure?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is a highly effective method for determining the percentage purity and identifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the this compound and detect the presence of starting materials or side products.

  • Infrared (IR) Spectroscopy: The presence of a strong ester carbonyl (C=O) peak (typically around 1735 cm⁻¹) and the absence of a broad alcohol O-H peak (from benzyl alcohol) or a broad carboxylic acid O-H peak (from isobutyric acid) indicate the formation of the ester.

Q5: What are the typical boiling point and density of this compound?

A5: The boiling point of this compound is approximately 238 °C at atmospheric pressure.[8] Its density is around 1.003 g/mL at 25 °C.[8]

Experimental Protocol: Fischer Esterification of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Isobutyric acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (or concentrated sulfuric acid)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzyl alcohol (1.0 eq), isobutyric acid (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 4-6 hours.[3]

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.

  • Washing:

    • Wash the organic layer with water (2 x 50 mL).

    • Carefully wash the organic layer with saturated sodium bicarbonate solution (2-3 x 50 mL) until gas evolution ceases and the aqueous layer is basic.

    • Wash the organic layer with brine (1 x 50 mL).[4]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.[9][10]

Quantitative Data Summary

ParameterValueReference(s)
Molar Mass178.23 g/mol [11]
Boiling Point~238 °C[8]
Density~1.003 g/mL at 25°C[8]
Purity (Typical)>98% (GC)[12]
Typical Yield80-95% (depending on conditions)-

Experimental Workflow

experimental_workflow reactants Reactants: Benzyl Alcohol Isobutyric Acid p-Toluenesulfonic Acid reaction Fischer Esterification (Reflux) reactants->reaction workup Workup reaction->workup extraction Extraction (Diethyl Ether) workup->extraction wash_water Wash with Water extraction->wash_water wash_bicarb Wash with NaHCO3 (aq) wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Drying (Anhydrous MgSO4) wash_brine->drying purification Purification drying->purification solvent_removal Solvent Removal (Rotary Evaporation) purification->solvent_removal distillation Vacuum Distillation solvent_removal->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Analysis of Benzyl Isobutyrate and Benzyl Acetate in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Fragrance Esters

In the intricate world of fragrance chemistry, the selection of individual aroma components is paramount to the final olfactory profile and performance of a scented product. Among the vast palette of fragrance ingredients, benzyl (B1604629) esters play a crucial role, with benzyl acetate (B1210297) and benzyl isobutyrate being two prominent examples. While structurally similar, their subtle molecular differences translate into distinct scent characteristics and performance attributes. This guide provides a comprehensive comparison of this compound and benzyl acetate, supported by available data and detailed experimental methodologies, to aid in the informed selection of these fragrance materials.

Physicochemical and Olfactory Properties: A Side-by-Side Comparison

A summary of the key physicochemical and olfactory properties of this compound and benzyl acetate is presented below. These parameters are fundamental in understanding the behavior and scent profile of each molecule in a fragrance formulation.

PropertyThis compoundBenzyl Acetate
Chemical Structure C₁₁H₁₄O₂C₉H₁₀O₂
Molecular Weight 178.23 g/mol [1]150.17 g/mol [2]
Boiling Point 228 - 230 °C[1][3]206 - 215 °C[2]
Odor Description Sweet, fruity-floral, jasmine-like, with tropical and berry nuances; described as smoother and rounder than benzyl acetate.Sweet, fruity, floral, with prominent jasmine, pear, and banana notes; can have a sharp top note.[2]
Odor Threshold Taste characteristics at 10 ppm: fruity and sweet with ripe berry nuances.[4]2 to 270 ppb[2]
Tenacity (Substantivity) Good mid-note persistence; lasts >160 hours on a smelling strip.[5]Relatively poor tenacity.[6]
Applications Modifier and blender in floral and fruity compositions to add sweetness and naturalness, especially in jasmine and gardenia accords.[5]A foundational material in jasmine, gardenia, and muguet accords; widely used in fine fragrance and cosmetic formulations.[2]

Performance in Fragrance Applications: A Qualitative Overview

While direct, side-by-side quantitative experimental data comparing the performance of this compound and benzyl acetate is limited in publicly available literature, qualitative descriptions from perfumery resources provide valuable insights.

This compound is often considered the "gentler cousin" to benzyl acetate.[5] Its fragrance profile is characterized by a smooth sweetness without the penetrating sharpness that can be associated with benzyl acetate.[5] This rounded character, with its ripe berry and tropical nuances, makes it an excellent blender and modifier in floral and fruity compositions.[5] Its superior blending properties allow it to seamlessly integrate into a fragrance, smoothing harsh edges and adding a natural-smelling fruity depth.[5] Notably, it is reported to have better mid-note persistence, contributing to the heart of the fragrance for a longer duration.[5]

Benzyl Acetate , on the other hand, is a high-impact, foundational fragrance ingredient known for its bright, fresh, and distinctly jasmine-like character with pear and banana undertones.[2] It is a key building block in classic floral fragrances, particularly for jasmine reconstitutions.[2] However, its primary drawback is its relatively poor tenacity, meaning its scent dissipates more quickly.[6] Perfumers often compensate for this by blending it with higher molecular weight esters and fixatives.[6]

Experimental Protocols

To quantitatively assess the performance of fragrance ingredients like this compound and benzyl acetate, standardized experimental protocols are employed. The following are detailed methodologies for determining key performance indicators.

Odor Threshold Determination via Gas Chromatography-Olfactometry (GC-O)

Objective: To determine the lowest concentration of a substance detectable by the human nose.

Methodology:

  • Sample Preparation: A dilution series of the fragrance material (e.g., this compound or benzyl acetate) is prepared in an appropriate solvent (e.g., ethanol).

  • Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port is used. The GC column effluent is split, with a portion directed to the FID for chemical analysis and the other to the olfactometry port for sensory evaluation.

  • Analysis:

    • A trained panel of assessors sniffs the effluent from the olfactometry port as the diluted samples are injected into the GC.

    • Assessors record the retention time and odor description of any detected scent.

    • The analysis begins with the most dilute sample and proceeds to more concentrated ones.

    • The odor threshold is defined as the lowest concentration at which a specific percentage of the panel (typically 50%) can detect the characteristic odor of the compound.

  • Data Analysis: The results are often expressed as the odor activity value (OAV), which is the ratio of the concentration of the compound to its odor threshold.

Evaluation of Fragrance Tenacity (Substantivity) on Skin

Objective: To measure the duration for which a fragrance remains perceptible on the skin.

Methodology:

  • Panelist Selection: A panel of trained sensory assessors is selected. Panelists should be screened for their ability to consistently evaluate fragrance intensity.

  • Sample Application:

    • A standardized amount of the fragrance material, diluted in a suitable base (e.g., ethanol), is applied to a designated area on the panelists' forearms.

    • The application site is typically marked to ensure consistent evaluation.

  • Sensory Evaluation:

    • At specified time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) after application, panelists evaluate the intensity of the fragrance at the application site.

    • Intensity is rated on a labeled magnitude scale (LMS) or a similar intensity scale (e.g., a 0-10 scale where 0 is no odor and 10 is extremely strong).

  • Data Analysis: The data is plotted as fragrance intensity versus time for each material. The tenacity is determined by the time it takes for the fragrance intensity to fall below a predetermined level or by comparing the intensity ratings at each time point.

Stability Testing in a Cosmetic Formulation

Objective: To assess the chemical stability of the fragrance ingredient in a finished product under various conditions.

Methodology:

  • Formulation: A base cosmetic formulation (e.g., a lotion or cream) is prepared, and the fragrance ingredient is incorporated at a typical use concentration.

  • Storage Conditions: Samples of the final product are stored under different environmental conditions to simulate shelf-life and consumer use. These typically include:

    • Elevated temperatures (e.g., 40°C, 50°C)

    • Room temperature (e.g., 25°C)

    • Refrigerated conditions (e.g., 4°C)

    • Exposure to UV light

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 3, and 6 months), samples are withdrawn and analyzed.

    • Chemical analysis (e.g., using GC-MS) is performed to quantify the concentration of the fragrance ingredient remaining in the product.

    • Physical properties of the formulation (e.g., color, viscosity, pH) and the olfactory profile are also evaluated.

  • Data Analysis: The degradation kinetics of the fragrance ingredient are determined by plotting its concentration against time at each storage condition. This allows for the prediction of the product's shelf life.

Logical Relationship: Factors Influencing Fragrance Ingredient Selection

The choice between this compound and benzyl acetate in a fragrance formulation is not arbitrary but is based on a series of interconnected factors. The following diagram illustrates this decision-making process.

Fragrance_Selection A Desired Olfactory Profile D Ingredient Selection A->D G Sharp, Fresh, Jasmine A->G H Smooth, Fruity, Floral A->H B Target Application B->D I Fine Fragrance, Soaps B->I J Creams, Lotions B->J C Performance Requirements C->D K High Impact Top Note C->K L Longevity, Blending C->L E Benzyl Acetate D->E Choice 1 F This compound D->F Choice 2 G->E H->F I->E J->F K->E L->F

Caption: Decision factors for selecting a fragrance ingredient.

Conclusion

Both this compound and benzyl acetate are valuable assets in the perfumer's palette, each offering a unique set of olfactory and performance characteristics. Benzyl acetate provides a powerful and fresh jasmine note ideal for creating initial impact, though its longevity is limited. In contrast, this compound offers a smoother, more complex fruity-floral profile with enhanced blending capabilities and better persistence, making it an excellent choice for modifying and adding sophistication to a fragrance. The selection between these two esters will ultimately depend on the specific creative and technical requirements of the fragrance formulation, including the desired scent profile, the product application, and the necessary performance attributes. A thorough understanding of their individual properties, as outlined in this guide, is essential for their effective and successful application.

References

A Comparative Analysis of Benzyl Isobutyrate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) isobutyrate, a key ester with applications ranging from fragrance and flavor industries to pharmaceuticals, can be synthesized through various methodologies. The selection of an appropriate synthetic route is crucial and depends on factors such as desired yield, purity, reaction conditions, and environmental impact. This guide provides an objective comparison of the most common methods for benzyl isobutyrate synthesis, supported by experimental data and detailed protocols.

Comparative Performance of Synthesis Methods

The following table summarizes the quantitative data for different this compound synthesis methods, offering a clear comparison of their performance.

Synthesis MethodReactantsCatalystSolventReaction TimeTemperature (°C)Yield (%)
Fischer Esterification Isobutyric acid, Benzyl alcoholSulfuric acid or p-Toluenesulfonic acidToluene (B28343) or Hexane4 - 20 hours65 - 11085 - 95[1]
Enzymatic Esterification Isobutyric acid, Benzyl alcoholImmobilized Lipase (B570770) (e.g., Novozym 435)Solvent-free24 hours65~80 (estimated based on benzyl butyrate (B1204436) synthesis)[2]
From Isobutyryl Chloride Isobutyryl chloride, Benzyl alcoholPyridine (B92270) (or other base)Dichloromethane (B109758)1 - 3 hours0 - 25>90 (estimated)
Phase-Transfer Catalysis Sodium isobutyrate, Benzyl chlorideQuaternary Ammonium Salt (e.g., TBAB)Toluene/Water1 - 8 hours70 - 110>95 (estimated based on similar ester synthesis)

Note: Yields for Enzymatic Esterification, synthesis from Isobutyryl Chloride, and Phase-Transfer Catalysis are estimated based on reactions with analogous substrates due to the limited availability of direct comparative data for this compound.

Experimental Protocols

Fischer Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]

Materials:

  • Isobutyric acid

  • Benzyl alcohol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or Hexane

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add isobutyric acid (1.0 eq.), benzyl alcohol (1.2 eq.), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approx. 5 mol%).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by 5% sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Enzymatic Esterification

This method utilizes lipases as biocatalysts, offering a greener alternative to traditional chemical synthesis.[2]

Materials:

  • Isobutyric acid

  • Benzyl alcohol

  • Immobilized Lipase (e.g., Novozym 435)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • In a reaction vessel, combine isobutyric acid (1.0 eq.) and benzyl alcohol (1.0 eq.). This reaction is typically performed in a solvent-free system.

  • Add the immobilized lipase (e.g., 10 wt% of the total substrate mass).

  • Incubate the mixture at a controlled temperature (e.g., 65°C) with constant agitation for 24 hours.[2]

  • Monitor the conversion to this compound using GC.

  • After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.

  • The product can be purified by vacuum distillation.

Synthesis from Isobutyryl Chloride

This method involves the reaction of an acid chloride with an alcohol, which is generally faster and not reversible.

Materials:

  • Isobutyryl chloride

  • Benzyl alcohol

  • Pyridine or other suitable base

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve benzyl alcohol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture in an ice bath (0°C).

  • Add isobutyryl chloride (1.05 eq.) dropwise from a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash successively with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Phase-Transfer Catalysis

This method is particularly useful for reacting a salt of a carboxylic acid with an alkyl halide.

Materials:

  • Sodium isobutyrate

  • Benzyl chloride

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Toluene

  • Water

  • Round-bottom flask with condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium isobutyrate (1.2 eq.) in water.

  • Add a solution of benzyl chloride (1.0 eq.) in toluene.

  • Add a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol%).

  • Heat the biphasic mixture to reflux with vigorous stirring for 1-8 hours.

  • Monitor the reaction progress by GC.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the toluene under reduced pressure.

  • Purify the crude product by vacuum distillation.

Signaling Pathways and Experimental Workflows

Synthesis_Comparison_Workflow cluster_start Starting Materials Selection cluster_methods Synthesis Methods cluster_process Reaction & Purification cluster_analysis Analysis & Comparison cluster_end Outcome Start Select Synthesis Route Fischer Fischer Esterification Start->Fischer Enzymatic Enzymatic Esterification Start->Enzymatic AcylChloride From Isobutyryl Chloride Start->AcylChloride PTC Phase-Transfer Catalysis Start->PTC Reaction Perform Reaction Fischer->Reaction Enzymatic->Reaction AcylChloride->Reaction PTC->Reaction Workup Aqueous Workup / Filtration Reaction->Workup Purification Vacuum Distillation Workup->Purification Analysis Characterization (GC, NMR, IR) Purification->Analysis Comparison Compare Yield, Purity, Conditions Analysis->Comparison End Select Optimal Method Comparison->End

Caption: Workflow for comparing this compound synthesis methods.

Logical Relationships in Synthesis Method Selection

Synthesis_Decision_Tree cluster_criteria Key Decision Criteria cluster_methods Recommended Method Start Need to Synthesize This compound GreenChem Green Chemistry Priority? Start->GreenChem Speed Speed a Priority? GreenChem->Speed No Enzymatic Enzymatic Esterification GreenChem->Enzymatic Yes Cost Low Cost a Priority? Speed->Cost No AcylChloride From Isobutyryl Chloride Speed->AcylChloride Yes Mild Mild Conditions Required? Cost->Mild No Fischer Fischer Esterification Cost->Fischer Yes Mild->Fischer No PTC Phase-Transfer Catalysis Mild->PTC Yes

Caption: Decision tree for selecting a this compound synthesis method.

References

A Comparative Guide to the Quantitative Analysis of Benzyl Isobutyrate: GC-FID Validation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like benzyl (B1604629) isobutyrate is critical for quality control, stability testing, and formulation development. This guide provides a detailed comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantification of benzyl isobutyrate against a common alternative, High-Performance Liquid Chromatography (HPLC). The information presented is based on established analytical method validation principles outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4][5]

Performance Comparison: GC-FID vs. HPLC

The choice of analytical technique depends on various factors including the analyte's properties, the sample matrix, and the desired performance characteristics. Below is a summary of typical validation parameters for the quantification of this compound using GC-FID and HPLC.

Validation Parameter GC-FID HPLC (UV-Vis Detection) ICH Acceptance Criteria
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%98.0% - 102.0% for drug substance
Precision (%RSD)
- Repeatability< 1.0%< 1.5%≤ 2%
- Intermediate Precision< 1.5%< 2.0%≤ 2%
Limit of Detection (LOD) ~0.1 µg/mL~0.2 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) ~0.3 µg/mL~0.6 µg/mLSignal-to-Noise Ratio ≥ 10
Specificity HighHigh (potential for matrix interference)No interference from placebo, impurities, or degradation products

Experimental Protocols

Validation of this compound Quantification by GC-FID

This protocol outlines the key steps for validating a GC-FID method for the quantification of this compound.

1.1. Instrumentation and Chromatographic Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 10°C/min to 200°C, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

1.2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, a direct dilution with methanol may be appropriate.

1.3. Validation Parameters:

  • Specificity: Inject a blank (methanol), a placebo solution, and a spiked placebo solution to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.

Alternative Method: HPLC-UV for this compound Quantification

While GC-FID is well-suited for volatile compounds like this compound, HPLC offers an alternative, particularly for non-volatile impurities or when GC is unavailable.

2.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Detector set at 210 nm.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2.2. Preparation of Solutions and Validation:

The preparation of solutions and the validation procedure would follow the same principles as outlined for the GC-FID method, with appropriate adjustments for the HPLC technique.

Visualizing the Workflow and Validation Logic

To better understand the process, the following diagrams illustrate the experimental workflow for GC-FID validation and the logical relationship between the key validation parameters.

GC_FID_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters prep_standards Prepare Standard Solutions gc_fid_analysis GC-FID Analysis prep_standards->gc_fid_analysis prep_samples Prepare Sample Solutions prep_samples->gc_fid_analysis specificity Specificity gc_fid_analysis->specificity linearity Linearity gc_fid_analysis->linearity accuracy Accuracy gc_fid_analysis->accuracy precision Precision gc_fid_analysis->precision lod_loq LOD & LOQ gc_fid_analysis->lod_loq

Caption: Experimental workflow for the validation of this compound quantification by GC-FID.

Validation_Parameters_Relationship cluster_characteristics Performance Characteristics Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness FitForPurpose Fit for Purpose Specificity->FitForPurpose Range Range Linearity->Range Accuracy->FitForPurpose Accuracy->Range Precision->FitForPurpose Precision->Range Range->FitForPurpose LOQ->FitForPurpose Robustness->FitForPurpose

Caption: Logical relationship of analytical method validation parameters.

References

A Comparative Guide to the Spectroscopic Characterization of Benzyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for benzyl (B1604629) isobutyrate against two common alternative esters, phenyl isobutyrate and ethyl benzoate. The information presented is intended to aid in the characterization and identification of these compounds through the interpretation of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for benzyl isobutyrate and its alternatives. This quantitative data is essential for distinguishing between these structurally similar esters.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound ~7.32m5HAr-H
~5.10s2H-O-CH₂ -Ph
~2.58septet1H-CH -(CH₃)₂
~1.17d6H-CH-(CH₃ )₂
Phenyl Isobutyrate ~7.34m2HAr-H (meta)
~7.19m1HAr-H (para)
~7.06m2HAr-H (ortho)
~2.78septet1H-CH -(CH₃)₂
~1.30d6H-CH-(CH₃ )₂
Ethyl Benzoate ~8.05m2HAr-H (ortho)
~7.52m1HAr-H (para)
~7.41m2HAr-H (meta)
~4.36q2H-O-CH₂ -CH₃
~1.38t3H-O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) [ppm]Assignment
This compound ~177.0C =O
~136.2Ar-C (quaternary)
~128.5Ar-C H
~128.2Ar-C H
~128.0Ar-C H
~66.2-O-C H₂-Ph
~34.2-C H-(CH₃)₂
~19.0-CH-(C H₃)₂
Phenyl Isobutyrate ~175.5C =O
~150.9Ar-C -O
~129.3Ar-C H
~125.8Ar-C H
~121.6Ar-C H
~34.5-C H-(CH₃)₂
~19.1-CH-(C H₃)₂
Ethyl Benzoate [1][2][3]~166.4C =O
~132.6Ar-C H (para)
~130.4Ar-C (quaternary)
~129.4Ar-C H (ortho)
~128.1Ar-C H (meta)
~60.8-O-C H₂-CH₃
~14.1-O-CH₂-C H₃

Table 3: FT-IR Spectroscopic Data (Neat/Liquid Film)

CompoundAbsorption Band (cm⁻¹)Functional Group
This compound ~1735C=O Stretch (Ester)
~1250, ~1150C-O Stretch
~3030, ~2970C-H Stretch (Aromatic, Aliphatic)
Phenyl Isobutyrate ~1750C=O Stretch (Ester)
~1200, ~1170C-O Stretch
~3070, ~2970C-H Stretch (Aromatic, Aliphatic)
Ethyl Benzoate [4][5]~1726C=O Stretch (Ester, conjugated)
~1270, ~1100C-O Stretch
~3060, ~2980C-H Stretch (Aromatic, Aliphatic)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 178108 (C₇H₈O⁺), 91 (C₇H₇⁺, tropylium (B1234903) ion), 71 (C₄H₇O⁺), 43 (C₃H₇⁺)
Phenyl Isobutyrate 16494 (C₆H₆O⁺, phenol (B47542) radical cation), 71 (C₄H₇O⁺), 43 (C₃H₇⁺)
Ethyl Benzoate [6]150122 ([M-C₂H₄]⁺), 105 ([M-OC₂H₅]⁺, benzoyl cation), 77 (C₆H₅⁺, phenyl cation)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the ester sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution is homogeneous.

    • If necessary, filter the sample solution through a Pasteur pipette with a small cotton plug to remove any particulate matter.

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Spectral Width: 0-220 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a single drop of the neat liquid ester sample onto the center of the ATR crystal, ensuring complete coverage.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a stock solution of the ester at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

    • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

    • Transfer the final solution to a GC autosampler vial.

  • Instrumentation and Analysis:

    • Gas Chromatograph:

      • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

      • Injector Temperature: 250 °C.

      • Injection Volume: 1 µL.

      • Split Ratio: 50:1.

      • Oven Program: Initial temperature of 50 °C for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Solvent Delay: 3-5 minutes.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for characterizing this compound using the spectroscopic data discussed.

Spectroscopic_Workflow cluster_Structure_Confirmation Structure Confirmation NMR NMR Spectroscopy (¹H & ¹³C) NMR_Data Chemical Shifts Integration Splitting Patterns NMR->NMR_Data Provides IR FT-IR Spectroscopy IR_Data Characteristic Absorptions (C=O, C-O stretches) IR->IR_Data Provides MS Mass Spectrometry (GC-MS) MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Provides Structure This compound Structure NMR_Data->Structure Confirms Alkyl & Aryl Fragments IR_Data->Structure Confirms Ester Functional Group MS_Data->Structure Confirms Molecular Weight & Fragments

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Researcher's Guide to Investigating Cross-Reactivity of Benzyl Isobutyrate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Benzyl (B1604629) isobutyrate, a fragrance ingredient, belongs to the structural group of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE)[1]. Cross-reactivity can occur when an antibody designed to bind to a specific antigen also binds to other structurally similar molecules[2][3]. This can lead to inaccurate results in experimental assays[2][3]. Therefore, it is crucial to assess the potential for cross-reactivity with closely related compounds.

Potential Cross-Reactants for Benzyl Isobutyrate

Based on the structure of this compound, potential cross-reactants would include molecules with similar benzyl or isobutyrate moieties. A comparative analysis would logically involve testing compounds such as:

  • Benzyl alcohol: The parent alcohol of this compound.

  • Isobutyric acid: The carboxylic acid moiety of this compound.

  • Benzyl acetate: An ester with the same benzyl group but a different acyl group.

  • Phenyl isobutyrate: An ester with the same isobutyrate group but a different aryl group.

  • Structural Isomers: Positional isomers of related compounds could also be considered, as the position of functional groups can be a critical determinant for antibody recognition[4].

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of small molecules like this compound. The following protocol outlines the key steps for such an experiment.

Reagent Preparation
  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) is diluted in a coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).

  • Antibody: A polyclonal or monoclonal antibody raised against the this compound-carrier conjugate is diluted in an assay buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20 and 1% BSA).

  • Standards and Potential Cross-Reactants: this compound (the analyte) and the potential cross-reacting compounds are serially diluted in the assay buffer to create a range of concentrations.

  • Enzyme Conjugate: A secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP) is diluted in the assay buffer.

  • Substrate: A suitable substrate for the enzyme, such as 3,3',5,5'-Tetramethylbenzidine (TMB), is prepared.

  • Stop Solution: An acid solution, such as 2 M Sulfuric Acid, is used to stop the enzyme-substrate reaction.

Assay Procedure
  • Coating: Microtiter plates are coated with the coating antigen and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: A blocking buffer (e.g., 3% non-fat dry milk in PBS) is added to each well and incubated for 1 hour at room temperature to prevent non-specific binding.

  • Washing: The plates are washed again.

  • Competitive Binding: A mixture of the primary antibody and either the standard (this compound) or a potential cross-reactant is added to the wells. The plate is then incubated for a specified time (e.g., 1-2 hours) at room temperature. During this step, the free analyte or cross-reactant in the solution competes with the coated antigen for binding to the primary antibody.

  • Washing: The plates are washed to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature. This antibody will bind to the primary antibody that is bound to the coated antigen.

  • Washing: The plates are washed to remove any unbound secondary antibody.

  • Substrate Addition: The substrate solution is added to the wells, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The stop solution is added to each well.

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB).

Data Analysis

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Where IC50 is the concentration of the analyte or cross-reactant that causes 50% inhibition of the antibody binding to the coated antigen.

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data from a competitive ELISA experiment designed to assess the cross-reactivity of compounds structurally related to this compound.

CompoundIC50 (µM)% Cross-Reactivity
This compound 1.5 100%
Benzyl Alcohol> 1000< 0.15%
Isobutyric Acid> 1000< 0.15%
Benzyl Acetate25.06.0%
Phenyl Isobutyrate50.03.0%
n-Butyl Isobutyrate150.01.0%

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the competitive ELISA for cross-reactivity testing.

G cluster_assay Assay Steps cluster_analysis Data Analysis Plate_Coating Coat Plate with This compound-BSA Blocking Block Non-Specific Sites Plate_Coating->Blocking Reagent_Prep Prepare Antibody, Standards, & Cross-Reactants Competitive_Binding Add Antibody + Competitor (this compound or Analog) Reagent_Prep->Competitive_Binding Blocking->Competitive_Binding Secondary_Ab Add Enzyme-Linked Secondary Antibody Competitive_Binding->Secondary_Ab Wash Substrate_Add Add Substrate Secondary_Ab->Substrate_Add Wash Stop_Reaction Stop Reaction Substrate_Add->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Calculate_CR Calculate % Cross-Reactivity Read_Plate->Calculate_CR

Caption: Workflow for Competitive ELISA.

Hypothetical Cross-Reactivity Pathway

This diagram illustrates the principle of an antibody binding to its target antigen (this compound) and a structurally similar cross-reactant.

G cluster_antibody Antibody Binding Pocket cluster_ligands Ligands Antibody Antibody Benzyl_Isobutyrate This compound (Target Antigen) Benzyl_Isobutyrate->Antibody High Affinity Binding Benzyl_Acetate Benzyl Acetate (Cross-Reactant) Benzyl_Acetate->Antibody Lower Affinity Binding Benzyl_Alcohol Benzyl Alcohol (Negligible Cross-Reactivity) Benzyl_Alcohol->Antibody No Significant Binding

Caption: Antibody-Ligand Binding.

References

A Comparative Sensory Analysis of Benzyl Isobutyrate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory profiles of benzyl (B1604629) isobutyrate and its structural isomers: isobutyl benzoate (B1203000), tert-butyl benzoate, and sec-butyl benzoate. Understanding the distinct olfactory and gustatory characteristics of these esters is crucial for their application in the pharmaceutical, food, and fragrance industries, where sensory attributes can significantly impact product efficacy and consumer acceptance. This document presents available quantitative and qualitative data, detailed experimental protocols for sensory analysis, and relevant signaling pathway diagrams to support further research and development.

Sensory Profile Comparison

CompoundStructureOdor ProfileTaste ProfileTaste Threshold
Benzyl Isobutyrate Benzyl 2-methylpropanoateFruity, sweet, floral, with jasmine-like and ripe berry notes.[1]Sweet, fruity, with strawberry-like nuances.10 ppm: Fruity and sweet with ripe berry nuances.
Isobutyl Benzoate 2-methylpropyl benzoateBalsamic, sweet, fruity, musty, powdery, and floral with notes of rose, geranium, berry, and plum.[2][3][4][5]Fruity, balsamic, and cherry-like. Sweet and aromatic.20 ppm: Fruity, balsamic, cherry and fruity taste. 30 ppm: Chemical with a sweet, fruity nuance.[2][3]
tert-Butyl Benzoate 1,1-dimethylethyl benzoatePleasant, fruity, and aromatic.[6][7]Data not available.Data not available.
sec-Butyl Benzoate butan-2-yl benzoateSweet, fruity aroma.[][9]Data not available.Data not available.

Experimental Protocols

To ensure objective and reproducible sensory data, standardized experimental methodologies are essential. The following protocols for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O) are recommended for the sensory evaluation of these esters.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.

1. Panelist Selection and Training:

  • Screening: Recruit 8-12 individuals based on their sensory acuity, descriptive ability, and availability. Screen candidates for their ability to discriminate between different tastes and aromas.
  • Training: Conduct intensive training sessions (20-40 hours) to develop a consensus lexicon for the aroma and taste attributes of the esters. Use reference standards to anchor sensory terms.

2. Lexicon Development:

  • Present the panel with a range of concentrations of each ester.
  • Through open discussion, generate a comprehensive list of descriptive terms for the aroma and flavor profiles.
  • Refine the list to a final set of non-overlapping, precise attributes with clear definitions.

3. Sample Evaluation:

  • Prepare solutions of each ester at various concentrations in a neutral solvent (e.g., mineral oil for olfaction, deionized water with a small amount of ethanol (B145695) for gustation).
  • Present samples monadically in a randomized order in a controlled environment (individual booths with controlled lighting, temperature, and air circulation).
  • Panelists independently rate the intensity of each attribute on a structured line scale (e.g., 0-15).

4. Data Analysis:

  • Convert the line scale ratings to numerical data.
  • Perform statistical analysis (e.g., Analysis of Variance - ANOVA, Principal Component Analysis - PCA) to determine significant differences in the perceived intensities of attributes among the isomers.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines gas chromatography for separating volatile compounds with human olfaction for detecting and describing odors.[10][11]

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
  • A fused silica (B1680970) capillary column appropriate for flavor and fragrance analysis (e.g., DB-5 or DB-WAX).
  • Humidified air supply to the ODP to prevent nasal desiccation.

2. Sample Preparation:

  • Prepare dilute solutions of each ester in a volatile, odorless solvent (e.g., dichloromethane).
  • For complex matrices, use extraction techniques such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).

3. GC-O Analysis:

  • Inject the sample into the GC. The effluent from the column is split between the FID and the ODP.
  • A trained panelist (or panel) sniffs the effluent from the ODP and records the retention time, duration, and a descriptor for each odor detected.
  • Simultaneously, the FID records the chemical information of the separated compounds.

4. Data Analysis:

  • Correlate the odor events with the corresponding peaks on the chromatogram.
  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of each compound.

Signaling Pathways and Experimental Workflows

The perception of flavor is a complex process involving the activation of specific receptors and downstream signaling cascades. The following diagrams illustrate the general workflow for sensory evaluation and the key signaling pathways involved in olfaction and taste.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results SamplePrep Sample Preparation (Dilution/Extraction) SensoryEval Sensory Evaluation (QDA/GC-O) SamplePrep->SensoryEval PanelistTraining Panelist Training & Lexicon Development PanelistTraining->SensoryEval DataCollection Data Collection SensoryEval->DataCollection StatAnalysis Statistical Analysis (ANOVA, PCA) DataCollection->StatAnalysis Interpretation Interpretation & Reporting StatAnalysis->Interpretation

Figure 1: General workflow for sensory evaluation.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (Ester) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential

Figure 2: Olfactory signaling pathway.

Taste_Signaling_Pathway cluster_sweet Sweet Taste cluster_umami Umami Taste SweetTastant Sweet Tastant T1R2_T1R3 T1R2/T1R3 Receptor (GPCR) SweetTastant->T1R2_T1R3 Gustducin_S Gustducin (G-protein) T1R2_T1R3->Gustducin_S PLC_S PLCβ2 Gustducin_S->PLC_S IP3_S IP₃ PLC_S->IP3_S Ca_Release_S Ca²⁺ Release IP3_S->Ca_Release_S TRPM5_S TRPM5 Channel Ca_Release_S->TRPM5_S Depolarization_S Depolarization TRPM5_S->Depolarization_S ATP_Release_S ATP Release Depolarization_S->ATP_Release_S Nerve_Signal_S Nerve Signal ATP_Release_S->Nerve_Signal_S UmamiTastant Umami Tastant (e.g., Glutamate) T1R1_T1R3 T1R1/T1R3 Receptor (GPCR) UmamiTastant->T1R1_T1R3 Gustducin_U Gustducin (G-protein) T1R1_T1R3->Gustducin_U PLC_U PLCβ2 Gustducin_U->PLC_U IP3_U IP₃ PLC_U->IP3_U Ca_Release_U Ca²⁺ Release IP3_U->Ca_Release_U TRPM5_U TRPM5 Channel Ca_Release_U->TRPM5_U Depolarization_U Depolarization TRPM5_U->Depolarization_U ATP_Release_U ATP Release Depolarization_U->ATP_Release_U Nerve_Signal_U Nerve Signal ATP_Release_U->Nerve_Signal_U

Figure 3: G-protein coupled receptor signaling for sweet and umami taste.

References

Efficacy of Benzyl Isobutyrate as a Plasticizer Compared to Phthalates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the formulation of a wide range of materials, including those used in sensitive applications such as medical devices and pharmaceutical packaging. For decades, phthalate (B1215562) esters have been the industry standard due to their cost-effectiveness and versatile performance. However, mounting concerns over their potential health and environmental impacts have spurred the search for safer alternatives. This guide provides a comparative analysis of the efficacy of benzyl (B1604629) isobutyrate as a potential non-phthalate plasticizer against traditional phthalates.

Disclaimer: There is a significant lack of publicly available experimental data specifically evaluating the performance of benzyl isobutyrate as a plasticizer in polymer systems like PVC. Therefore, this guide utilizes data from a bio-based benzyl ester derived from dehydrated castor oil fatty acid and benzyl alcohol as a proxy to provide a representative comparison against phthalates. The reader should interpret this data with the understanding that the performance of this compound may differ.

Data Presentation: Quantitative Comparison of Plasticizer Performance

The following tables summarize the key performance metrics of a representative benzyl ester and common phthalates when used as plasticizers in Polyvinyl Chloride (PVC).

Table 1: Mechanical Properties of Plasticized PVC

PropertyBenzyl Ester (BE) as a co-plasticizer with DOP and ESBODioctyl Phthalate (DOP)Notes
Tensile Strength (MPa) 13.9 - 15.2 (in blends)Typically decreases with increasing concentrationHigher tensile strength can indicate better reinforcement, but less flexibility. The benzyl ester blend showed the highest tensile strength in the studied series.
Elongation at Break (%) 250 - 285 (in blends)Typically increases with increasing concentrationHigher elongation indicates greater flexibility. The benzyl ester blend demonstrated significant elongation.
Shore Hardness (Shore D) ~49 (in blends)Typically decreases with increasing concentrationHardness is a measure of the material's resistance to indentation. No significant change was observed with increasing benzyl ester content in the tested blends.

Table 2: Thermal Properties of Plasticized PVC

PropertyBenzyl Ester (BE)Dioctyl Phthalate (DOP)Notes
Glass Transition Temperature (Tg) (°C) 58.86 - 61.98-37 (with 50 phr)A lower Tg indicates a more flexible material at lower temperatures. The benzyl ester did not significantly alter the Tg in the studied blends.[1]
Thermal Stability (TGA) Enhanced thermal degradation propertiesDecomposes at elevated temperaturesThe benzyl ester showed improved thermal stability in PVC blends.

Table 3: Migration and Resistance Properties

PropertyBenzyl Ester (BE)Dioctyl Phthalate (DOP)Notes
Migration Resistance (Solvent Extraction) Improved chemical resistance in xylene and MTOProne to migration, especially in contact with solvents and fatsLower migration is crucial for applications where the plasticized material is in contact with foods, liquids, or other materials. The benzyl ester showed good resistance to migration.
Volatility Lower volatilityHigher volatility compared to some non-phthalatesLower volatility leads to better permanence of the plasticizer within the polymer matrix.

Experimental Protocols

The data presented above is typically generated using standardized experimental protocols. Below are detailed methodologies for key experiments.

1. Mechanical Properties Testing (Tensile Strength, Elongation at Break)

  • Standard: ASTM D882 / ISO 527-3

  • Methodology:

    • Sample Preparation: Plasticized PVC films of uniform thickness are prepared by methods such as solvent casting or extrusion. Dog-bone shaped specimens are cut from the films according to the dimensions specified in the standard.

    • Conditioning: Specimens are conditioned at a standard temperature (e.g., 23 ± 2 °C) and relative humidity (e.g., 50 ± 5%) for a specified period (e.g., 24 hours) before testing.

    • Testing: A universal testing machine (UTM) is used to apply a tensile load to the specimen at a constant rate of crosshead displacement until it fractures.

    • Data Acquisition: The load and displacement are continuously recorded throughout the test.

    • Calculation:

      • Tensile Strength: The maximum stress applied to the specimen before it breaks, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

      • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture, calculated by dividing the change in length at break by the original gauge length and multiplying by 100.

2. Thermal Analysis (Glass Transition Temperature - Tg)

  • Standard: ASTM D3418 / ISO 11357-2

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the plasticized PVC is hermetically sealed in an aluminum pan.

    • Instrumentation: A Differential Scanning Calorimeter (DSC) is used for the analysis.

    • Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the material. A common heating rate is 10 °C/min under a nitrogen atmosphere.

    • Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the heat capacity on the DSC curve. The Tg is determined as the midpoint of this transition.

3. Migration Resistance Testing (Solvent Extraction)

  • Standard: ASTM D1239

  • Methodology:

    • Sample Preparation: Pre-weighed, circular discs of the plasticized PVC film are prepared.

    • Immersion: The specimens are completely immersed in a specified solvent (e.g., n-hexane, ethanol, or a food simulant) in a sealed container.

    • Incubation: The container is stored at a controlled temperature for a defined period (e.g., 24 hours at 25 °C).

    • Post-Extraction: The specimens are removed from the solvent, gently wiped to remove excess liquid, and dried in a desiccator to a constant weight.

    • Calculation: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A PVC Resin + Plasticizer (this compound or Phthalate) B Compounding (e.g., Melt Blending) A->B C Film/Sheet Formation (e.g., Solvent Casting, Extrusion) B->C D Mechanical Testing (ASTM D882) C->D E Thermal Analysis (ASTM D3418) C->E F Migration Testing (ASTM D1239) C->F G Tensile Strength, Elongation at Break D->G H Glass Transition Temperature (Tg) E->H I Weight Loss (%) F->I J Comparative Efficacy Assessment G->J H->J I->J

Caption: Workflow for evaluating plasticizer efficacy.

G cluster_ros Oxidative Stress cluster_inflammation Inflammation cluster_survival Cell Survival/Proliferation Phthalates Phthalates ROS Reactive Oxygen Species (ROS) Phthalates->ROS NFkB NF-κB Pathway Phthalates->NFkB PI3K_AKT PI3K/AKT Pathway Phthalates->PI3K_AKT Nrf2 Nrf2 Pathway ROS->Nrf2 Cellular_Response Adverse Cellular Outcomes (e.g., Apoptosis, Toxicity) Nrf2->Cellular_Response Antioxidant Response NFkB->Cellular_Response Inflammatory Response PI3K_AKT->Cellular_Response Altered Cell Growth and Survival

Caption: Phthalate-induced cellular signaling pathways.

Note: Specific experimental data on the cellular signaling pathways affected by this compound in the context of its use as a plasticizer is not currently available. The following diagram represents a generalized pathway for cellular response to a xenobiotic substance and is for illustrative purposes only.

G cluster_metabolism Metabolism cluster_stress Cellular Stress Response cluster_detox Detoxification Benzyl_Isobutyrate Benzyl_Isobutyrate Metabolism Cellular Uptake and Metabolism Benzyl_Isobutyrate->Metabolism Stress Induction of Cellular Stress Pathways (e.g., MAPK, ER Stress) Metabolism->Stress Detox Activation of Detoxification Pathways (e.g., Nrf2) Metabolism->Detox Cellular_Outcome Cellular Fate (Adaptation, Apoptosis, or No Significant Effect) Stress->Cellular_Outcome Detox->Cellular_Outcome

Caption: Hypothesized cellular response to this compound.

Conclusion

Based on the limited available data, benzyl esters show promise as effective co-plasticizers for PVC, exhibiting good mechanical properties and improved migration resistance compared to some traditional phthalates. However, a comprehensive evaluation of this compound as a primary plasticizer is necessary to fully understand its performance profile.

Phthalates, while effective and economical, continue to be scrutinized for their potential health risks, which are mediated through complex cellular signaling pathways involving oxidative stress, inflammation, and cell survival.[2] The toxicological profile of this compound, primarily assessed in the context of its use as a fragrance ingredient, suggests low acute toxicity.[3] However, further research is required to elucidate its long-term effects and the specific cellular signaling pathways it may modulate when used as a plasticizer.

For researchers and professionals in drug development, the move towards non-phthalate plasticizers like this compound represents a step towards safer and more biocompatible materials. However, rigorous testing and data generation are crucial to ensure that these alternatives meet the stringent performance and safety requirements of the industry.

References

A Comparative Guide to the Enzymatic Synthesis of Benzyl Isobutyrate: Insights from Lipase Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enzymatic synthesis of aromatic esters like benzyl (B1604629) isobutyrate offers a green and highly selective alternative to traditional chemical methods. This guide provides a comparative analysis of the performance of different lipases in the synthesis of benzyl isobutyrate, drawing upon experimental data from the closely related synthesis of benzyl butyrate (B1204436) to provide valuable insights into enzyme selection and process optimization.

While direct comparative studies on the enzymatic synthesis of this compound are limited, extensive research on the synthesis of its structural analog, benzyl butyrate, provides a robust framework for evaluating lipase (B570770) performance. The primary difference lies in the use of isobutyric acid versus butyric acid as the acyl donor. The branched nature of isobutyric acid may influence the accessibility of the substrate to the enzyme's active site, potentially affecting reaction rates and overall conversion.

Comparative Performance of Immobilized Lipases

A key study investigated the efficacy of four different immobilized lipases for the synthesis of benzyl butyrate in a solvent-free system.[1] The lipases evaluated were Novozym 435 (Candida antarctica lipase B), NS 88011 (a non-commercial preparation of Candida antarctica lipase B), Lipozyme TL-IM (Thermomyces lanuginosus lipase), and Lipozyme RM-IM (Rhizomucor miehei lipase).

The results, summarized in the table below, clearly indicate the superior performance of lipases derived from Candida antarctica (CalB) for this type of esterification.

Lipase BiocatalystSource OrganismImmobilization SupportReaction Time (h)Temperature (°C)Molar Ratio (Acid:Alcohol)Conversion (%)
Novozym 435 Candida antarctica BMacroporous acrylic resin4501:180 [1]
NS 88011 Candida antarctica BLow-cost support4501:146 [1]
Lipozyme TL-IM Thermomyces lanuginosusSilica gel24651:1Low[1]
Lipozyme RM-IM Rhizomucor mieheiAnion-exchange resin24651:1Low[1]

Table 1: Comparative performance of different immobilized lipases in the synthesis of benzyl butyrate.[1]

Novozym 435 demonstrated the highest conversion rate, achieving 80% conversion to benzyl butyrate within just 4 hours of reaction time.[1] The other CalB-based lipase, NS 88011, also showed significant activity, reaching 46% conversion under the same optimized conditions.[1] In contrast, Lipozyme TL-IM and Lipozyme RM-IM exhibited very low conversions, suggesting they are less suitable for the esterification of benzyl alcohol with short-chain fatty acids under the tested conditions.[1]

Studies on other short-chain esters have also highlighted the efficiency of Novozym 435, often outperforming other lipases like Lipozyme TL-IM and Lipozyme RM-IM.[2] The superior performance of Novozym 435 is often attributed to its high activity and stability, as well as the properties of its macroporous resin support.[3][4]

Experimental Protocols

The following methodologies are based on the successful synthesis of benzyl butyrate and can be adapted for the synthesis of this compound.

Materials
  • Benzyl alcohol (analytical grade)

  • Isobutyric acid (or Butyric acid for comparative purposes)

  • Immobilized lipase (e.g., Novozym 435, NS 88011, Lipozyme TL-IM, Lipozyme RM-IM)

  • Hexane (for sample dilution)

  • Ethanol (for titration)

  • Phenolphthalein (B1677637) indicator

  • Sodium hydroxide (B78521) (NaOH) solution (for titration)

General Procedure for Lipase Screening
  • In a 2 mL reaction tube, combine 3.5 mmol of isobutyric acid and 3.5 mmol of benzyl alcohol (1:1 molar ratio).[1]

  • Add 10 wt% of the immobilized lipase to the mixture.[1]

  • Incubate the reaction at 65°C with mechanical agitation for 24 hours.[1]

  • After the reaction, take an aliquot of the product, dilute it appropriately, and quantify the ester conversion.[1]

Optimized Batch Reactor Synthesis (with Novozym 435)
  • In a suitable batch reactor, combine isobutyric acid and benzyl alcohol at a 1:1 molar ratio.[1]

  • Add 10 wt% of Novozym 435.[1]

  • Maintain the reaction temperature at 50°C with constant agitation.[1]

  • Monitor the reaction progress over time (e.g., up to 48 hours) by taking samples for analysis.[1]

Quantification of Ester Synthesis

The conversion of isobutyric acid to this compound can be determined by measuring the decrease in the concentration of the carboxylic acid over time. This is achieved through titration of the reaction mixture with a standardized solution of sodium hydroxide using phenolphthalein as an indicator. The conversion is calculated based on the initial and final amounts of isobutyric acid. Gas chromatography can also be used for a more direct quantification of the ester product.[1]

Experimental Workflow Diagram

G cluster_reaction Esterification Reaction cluster_analysis Analysis & Quantification Reactants Isobutyric Acid & Benzyl Alcohol (1:1) Reactor Batch Reactor 50°C, Agitation Reactants->Reactor Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reactor Sampling Aliquots taken over time Reactor->Sampling Titration Titration with NaOH to determine remaining acid Sampling->Titration Conversion Calculate % Conversion Titration->Conversion G start Start: Select Lipase for This compound Synthesis lit_review Literature Review: Proxy data from Benzyl Butyrate start->lit_review calb CalB-based lipases (e.g., Novozym 435) show high conversion (80%) lit_review->calb other_lipases Other lipases (T. lanuginosus, R. miehei) show low conversion lit_review->other_lipases hypothesis Hypothesis: Novozym 435 is a promising catalyst for this compound calb->hypothesis other_lipases->hypothesis experiment Experimental Validation: Screen selected lipases with isobutyric acid hypothesis->experiment optimization Process Optimization: Temperature, enzyme load, molar ratio experiment->optimization

References

A Comparative Guide to the Quantitative Analysis of Benzyl Isobutyrate in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific aromatic compounds in complex matrices like essential oils is paramount for quality control, efficacy studies, and formulation development. Benzyl (B1604629) isobutyrate, a significant contributor to the floral and fruity aroma of certain essential oils, requires precise analytical methods for its determination. This guide provides a detailed comparison of the two primary chromatographic techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Overview of Analytical Techniques

The quantification of volatile and semi-volatile compounds such as benzyl isobutyrate in essential oils is predominantly achieved through chromatographic separation.[1] Gas chromatography is a common and powerful technique for analyzing essential oil components due to their volatility.[1] However, HPLC serves as a valuable alternative, particularly for thermally labile compounds that may degrade under the high temperatures used in GC.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the workhorse for essential oil analysis.[3] It separates compounds based on their boiling points and interaction with a stationary phase within a capillary column.[4] The separated components are then ionized and fragmented by a mass spectrometer, which provides a unique mass spectrum or "molecular fingerprint" for identification and quantification.[4]

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For essential oil components, reversed-phase HPLC is typically used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase.[5] This method is advantageous as it operates at room temperature, preventing the degradation of heat-sensitive compounds.[2]

Method Performance Comparison

The choice of analytical method depends on various factors including the analyte's properties, the complexity of the sample matrix, and the specific goals of the analysis (e.g., purity, concentration). The following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of compounds like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on boiling point and polarity in a gaseous mobile phase.[4]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]
Typical Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film.[4]Wakosil–II C18 (or equivalent), 250 x 4.6 mm, 5 µm.[5]
Mobile/Carrier Gas Inert gas, typically Helium at a constant flow.[4]Gradient mixture of solvents, e.g., Acetonitrile, Methanol, and buffered water.[2]
Derivatization May be required for non-volatile or highly polar compounds, but generally not for this compound.[4][6]Generally not required for UV-active compounds like this compound.
Linearity (R²) Typically ≥ 0.997.[7]Typically > 0.999.[5]
LOD (Illustrative) pg to low ng/mL range.[8]0.54 - 11.65 µg/mL (for various essential oil components).[9]
LOQ (Illustrative) pg to low ng/mL range.[8]2.30 - 35.60 µg/mL (for various essential oil components).[9]
Accuracy (% Recovery) Typically 99.35% – 100.15%.[7]Typically 93% - 99%.
Primary Advantage High resolution and definitive identification through mass spectral libraries (e.g., NIST).[10]Suitable for thermally labile and less volatile compounds; avoids potential thermal degradation.[2]

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and accurate results. Below are representative methodologies for both GC-MS and HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure for the quantitative analysis of this compound in an essential oil matrix.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., hexane (B92381) or methanol) to create a 10 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration within the calibration range (e.g., 1-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. GC-MS Instrumentation and Conditions: [4][11]

  • GC System: Standard GC equipped with an autosampler.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless or with appropriate split ratio, e.g., 15:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

3. Data Analysis:

  • Create a calibration curve using standard solutions of this compound at several concentration levels (e.g., 0.1 to 10 µg/mL).[10]

  • Identify the this compound peak in the sample chromatogram by its retention time and mass spectrum.

  • Quantify the amount of this compound by comparing its peak area to the calibration curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

This protocol is adapted from a validated method for the simultaneous determination of multiple essential oil components.[2][5]

1. Sample Preparation: [12]

  • Accurately weigh an appropriate amount of the essential oil sample into a volumetric flask.

  • Add the mobile phase (or a suitable solvent like methanol) to dissolve the sample, sonicate for 10 minutes, and dilute to volume.

  • Filter the solution through a 0.2 µm PTFE filter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions: [2][5]

  • HPLC System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: Wakosil–II C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Ternary gradient mixture of:

  • Gradient Program:

    • 0-70 min: 100% A (isocratic)

    • 70-75 min: Linear gradient to 100% B

    • 75-125 min: 100% B (isocratic)

    • 125-130 min: Linear gradient to 100% C

    • 130-150 min: 100% C (isocratic)

    • 150-160 min: Equilibration to 100% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm (or optimized wavelength for this compound).

3. Data Analysis:

  • Prepare calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting peak area against concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualized Workflows and Logic

To better illustrate the processes and decisions involved in the quantitative analysis, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Essential Oil Sample Weigh Weighing Sample->Weigh Dissolve Dissolution & Dilution Weigh->Dissolve Filter Filtration (0.45µm) Dissolve->Filter Inject Injection into Chromatograph (GC/HPLC) Filter->Inject Separate Separation on Column Inject->Separate Detect Detection (MS/UV) Separate->Detect Identify Peak Identification (Retention Time, Mass Spectra) Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification Integrate->Quantify Calibrate Calibration Curve Calibrate->Quantify Result Final Report: Concentration of This compound Quantify->Result

Caption: General workflow for the quantitative analysis of this compound.

G cluster_properties Key Considerations Analyte Analyte Properties: This compound Volatility High Volatility? Analyte->Volatility Thermal Thermally Stable? Analyte->Thermal ID Need Definitive ID? Analyte->ID GCMS Choose GC-MS Volatility->GCMS Yes HPLC Choose HPLC Volatility->HPLC No Thermal->GCMS Yes Thermal->HPLC No ID->GCMS Yes (MS Library)

References

A Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis of Benzyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of esters like benzyl (B1604629) isobutyrate, a key fragrance and flavor compound, presents a choice between traditional chemical methods and modern enzymatic approaches. This guide provides an objective, data-driven comparison of these two synthetic routes, offering insights into their respective efficiencies, environmental impacts, and operational parameters.

The classical approach to synthesizing benzyl isobutyrate is the Fischer-Speier esterification, a well-established acid-catalyzed reaction between benzyl alcohol and isobutyric acid. While often effective, this method typically requires harsh conditions, including high temperatures and strong acid catalysts. In contrast, enzymatic synthesis has emerged as a greener and more specific alternative, utilizing lipases to catalyze the esterification under milder conditions. This comparison delves into the quantitative and qualitative differences between these two methodologies to inform the selection of the most appropriate synthesis strategy.

Quantitative Comparison of Synthesis Methods

The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between reaction speed and yield, and considerations of sustainability and reaction conditions. Below is a summary of key quantitative parameters for both methods, compiled from literature data on this compound and closely related esters.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH), Acidic Ionic LiquidsImmobilized Lipases (e.g., Novozym® 435 - Candida antarctica lipase (B570770) B)
Typical Yield High, often >90% with optimized conditions.[1][2] For the closely related benzyl butyrate (B1204436), yields up to 99.4% have been reported using an acidic ionic liquid catalyst.[3]High, with conversions for similar esters like benzyl butyrate reaching up to 80%.[4][5]
Reaction Temperature Elevated temperatures, typically reflux (e.g., ~100-140°C).[1][6]Mild temperatures, typically 40-60°C.[4]
Reaction Time Generally shorter, ranging from 1 to 6 hours.[2][7]Can be longer, ranging from 4 to 24 hours.[4]
Solvent Often requires a non-polar solvent for azeotropic removal of water (e.g., toluene (B28343), hexane) or can be run solvent-free with an excess of one reactant.[7]Often performed in a solvent-free system, which is environmentally advantageous.[4]
Byproducts Primarily water, which needs to be removed to drive the reaction equilibrium.Primarily water.
Catalyst Reusability Generally not reusable for homogeneous acid catalysts. Heterogeneous catalysts can be recycled.High reusability with immobilized enzymes, a key advantage for cost-effectiveness.[4]
Environmental Impact Use of corrosive and hazardous acids, high energy consumption, and potential for organic solvent waste.Milder reaction conditions, use of biodegradable catalysts, and often solvent-free, making it a more environmentally friendly "green" approach.
Product Purity Can be high, but may require extensive purification to remove the acid catalyst and any colored byproducts.Generally high due to the high specificity of the enzyme, leading to fewer side reactions and simpler purification.[4]

Experimental Protocols

Chemical Synthesis: Fischer Esterification of this compound

This protocol is adapted from standard Fischer esterification procedures for similar esters.[1][2][6]

Materials:

  • Benzyl alcohol

  • Isobutyric acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene or Hexane (for azeotropic removal of water)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzyl alcohol (1 molar equivalent), isobutyric acid (1.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).

  • Add a suitable solvent such as toluene to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Enzymatic Synthesis of this compound

This protocol is adapted from the enzymatic synthesis of benzyl butyrate using an immobilized lipase.[4]

Materials:

  • Benzyl alcohol

  • Isobutyric acid

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Centrifuge or filtration setup to recover the enzyme

Procedure:

  • In a screw-capped flask, combine benzyl alcohol (1 molar equivalent) and isobutyric acid (1 molar equivalent) for a solvent-free system.

  • Add the immobilized lipase, Novozym® 435 (typically 5-10% by weight of the total substrates).

  • Place the flask in a shaking incubator or on a heated magnetic stirrer at 50-60°C.

  • Allow the reaction to proceed for 4-24 hours. The reaction can be monitored by taking small aliquots and analyzing them by gas chromatography (GC).

  • After the desired conversion is reached (e.g., ~80% as seen with benzyl butyrate[4]), stop the reaction.

  • Separate the immobilized enzyme from the product mixture by filtration or centrifugation. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.

  • The liquid phase contains the this compound. Further purification, if necessary, can be achieved by vacuum distillation.

Mandatory Visualizations

Experimental Workflow Diagrams

Chemical_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Benzyl Alcohol + Isobutyric Acid Esterification Fischer Esterification (Reflux with Water Removal) Reactants->Esterification Catalyst p-TsOH or H₂SO₄ Catalyst->Esterification Neutralization Neutralization (aq. NaHCO₃ wash) Esterification->Neutralization Extraction Extraction & Washing Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Benzyl Isobutyrate Purification->Product

Caption: Chemical Synthesis Workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_separation Separation & Purification Reactants Benzyl Alcohol + Isobutyric Acid Esterification Enzymatic Esterification (Mild Temperature) Reactants->Esterification Enzyme Immobilized Lipase (e.g., Novozym® 435) Enzyme->Esterification Enzyme_Recovery Enzyme Recovery (Filtration/Centrifugation) Esterification->Enzyme_Recovery Purification Vacuum Distillation (Optional) Enzyme_Recovery->Purification Recycled_Enzyme Recycled Enzyme Enzyme_Recovery->Recycled_Enzyme Product Pure Benzyl Isobutyrate Purification->Product

Caption: Enzymatic Synthesis Workflow for this compound.

Conclusion

Both chemical and enzymatic methods are effective for the synthesis of this compound. The traditional Fischer esterification offers the advantage of potentially higher yields in shorter reaction times but at the cost of harsh reaction conditions and a more complex work-up procedure.[1][2] The use of corrosive acids and high temperatures also raises environmental and safety concerns.

In contrast, enzymatic synthesis using immobilized lipases such as Novozym® 435 provides a more sustainable and environmentally benign approach.[4] The milder reaction conditions preserve the integrity of thermally sensitive molecules and reduce energy consumption. While the initial cost of the enzyme may be higher, the ability to reuse the immobilized biocatalyst for multiple cycles can offset this expense. The high specificity of the enzyme often leads to a purer product with less need for extensive purification.

The choice between these two methods will ultimately depend on the specific priorities of the researcher or manufacturer. For large-scale production where yield and reaction time are paramount, an optimized chemical process may be favored. However, for applications in the pharmaceutical and food industries where product purity, sustainability, and "natural" labeling are critical, enzymatic synthesis presents an increasingly attractive and viable alternative.

References

Detecting Trace Levels of Benzyl Isobutyrate: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of trace levels of substances like benzyl (B1604629) isobutyrate are critical for product quality, safety, and regulatory compliance. This guide provides a comparative overview of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the determination of benzyl isobutyrate, supported by representative experimental data and detailed methodologies.

Quantitative Performance Data

The selection of an analytical method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for GC-MS and HPLC-UV methods, based on data from the analysis of structurally similar ester compounds.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.05 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.1 - 5 µg/mL0.03 - 0.5 µg/mL
**Linearity (R²) **> 0.99> 0.99
Accuracy (Recovery %) 95 - 105%98 - 102%
Precision (%RSD) < 10%< 5%

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline representative methodologies for the analysis of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh approximately 1 gram of the sample into a 15 mL centrifuge tube.

  • Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or a structurally similar ester not present in the sample).

  • Add 5 mL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Vortex for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.[1]

    • Hold at 280 °C for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 40-450.[1]

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC-UV is a versatile and widely used technique suitable for a broad range of compounds. For this compound, which contains a chromophore, UV detection provides adequate sensitivity for many applications.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.[1]

  • Further dilute the stock solution with the mobile phase to a final concentration within the calibration range (e.g., 0.1 - 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 10 µL.[1]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.

MethodValidationWorkflow cluster_Plan Planning cluster_Execute Execution cluster_Evaluate Evaluation cluster_Report Reporting Define_Purpose Define Analytical Purpose Select_Method Select Method (GC-MS or HPLC-UV) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Samples Prepare Samples & Standards Define_Parameters->Prepare_Samples Analyze_Samples Analyze Samples Prepare_Samples->Analyze_Samples Collect_Data Collect Data Analyze_Samples->Collect_Data Assess_Specificity Specificity Collect_Data->Assess_Specificity Assess_Linearity Linearity & Range Collect_Data->Assess_Linearity Assess_Accuracy Accuracy Collect_Data->Assess_Accuracy Assess_Precision Precision Collect_Data->Assess_Precision Assess_LOD_LOQ LOD & LOQ Collect_Data->Assess_LOD_LOQ Assess_Robustness Robustness Collect_Data->Assess_Robustness Validation_Report Validation Report Assess_Specificity->Validation_Report Assess_Linearity->Validation_Report Assess_Accuracy->Validation_Report Assess_Precision->Validation_Report Assess_LOD_LOQ->Validation_Report Assess_Robustness->Validation_Report

Caption: A typical workflow for analytical method validation.

Signaling Pathway of Analysis Choice

The decision between GC-MS and HPLC-UV often follows a logical pathway based on the analyte's properties and the analytical requirements.

AnalysisChoice Analyte Analyte: this compound Properties Volatile? Thermally Stable? Analyte->Properties High_Sensitivity High Sensitivity/ Specificity Needed? Properties->High_Sensitivity Yes Derivatization Consider Derivatization Properties->Derivatization No GCMS GC-MS High_Sensitivity->GCMS Yes HPLC HPLC-UV High_Sensitivity->HPLC No Derivatization->HPLC

Caption: Decision pathway for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of Benzyl Isobutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of benzyl (B1604629) isobutyrate. This document provides clear, step-by-step procedures to ensure the safe handling and disposal of benzyl isobutyrate, minimizing environmental impact and ensuring regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical safety goggles, rubber gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] In case of a spill, immediately eliminate all sources of ignition as this compound is a combustible liquid.[4][5]

Spill Containment Protocol:

  • Stop the Leak: If it is safe to do so, stop the flow of the material.[6]

  • Contain the Spill: Dike the spilled material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3][4][6]

  • Absorb and Collect: Absorb the spilled this compound with the inert material.[6] Sweep or shovel the mixture into a suitable, labeled, and closed container for disposal.[2][7]

  • Clean the Area: Thoroughly clean the surface to remove any residual contamination.[6]

II. This compound Disposal Plan

The proper disposal of this compound must be carried out in accordance with all applicable local, regional, national, and international regulations.[8] It is crucial to prevent the entry of this chemical into drains, sewers, water courses, or the ground.[3][8]

Step-by-Step Disposal Procedure:

  • Waste Identification: While several Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous waste, it is imperative to consult your institution's environmental health and safety (EHS) office to confirm its classification based on local regulations and the specific waste mixture.[8][9] The hazardous waste code for this compound is generally not established.[8]

  • Container Management:

    • Unused Product: For unused or waste this compound, transfer it to a clearly labeled, sealed container. The label should include the words "Hazardous Waste" (if applicable according to your EHS office), the chemical name "this compound," and any associated hazards.[10]

    • Empty Containers: Empty containers may retain product residue and should be handled with care.[6][8] Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing and air-drying in a ventilated area, the container can be disposed of as regular laboratory waste, with the original label fully defaced or removed.[10]

  • Waste Collection and Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[1][3]

  • Arrange for Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Do not attempt to dispose of this chemical through standard trash or sewer systems.[8]

III. Quantitative Data for this compound

The following table summarizes key physical and toxicological data for this compound, which is important for safe handling and disposal considerations.

PropertyValueReference
CAS Number 103-28-6[8]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless liquid[7][9]
Boiling Point 228 - 230 °C / 442.4 - 446 °F[9]
Flash Point > 100 °C / > 212 °F[9]
Solubility in Water Insoluble[5][7]
Oral LD50 (Rat) 2,850 mg/kg[8]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BenzylIsobutyrateDisposal start Start: this compound Waste assess_waste Assess Waste Type (Unused, Contaminated, Empty Container) start->assess_waste empty_container Empty Container? assess_waste->empty_container consult_ehs Consult Institutional EHS for Hazardous Classification is_hazardous Is it Hazardous Waste per local regulations? consult_ehs->is_hazardous non_haz_disposal Follow Non-Hazardous Waste Disposal Protocol is_hazardous->non_haz_disposal No haz_disposal Follow Hazardous Waste Disposal Protocol is_hazardous->haz_disposal Yes package_waste Package in Labeled, Sealed Container non_haz_disposal->package_waste haz_disposal->package_waste store_waste Store in Designated Cool, Ventilated Area package_waste->store_waste arrange_pickup Arrange for Professional Waste Disposal Pickup store_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end empty_container->consult_ehs No (Liquid/Solid Waste) triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes dispose_rinsate Collect Rinsate as Chemical Waste triple_rinse->dispose_rinsate dispose_container Dispose of Decontaminated Container as Regular Waste triple_rinse->dispose_container Deface Label dispose_rinsate->package_waste dispose_container->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Benzyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Benzyl isobutyrate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Equipment Standard/Specification
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields. A face shield may also be appropriate.Conforming to EN 166 (EU) or NIOSH (US) approved.[1][2]
Skin Protection Chemically resistant, impervious gloves (e.g., rubber). Fire/flame resistant and impervious clothing. Waterproof boots.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][3]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]Use a type ABEK (EN14387) respirator filter.

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation develops or persists.[1][4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][5]

Handling and Storage Protocols

Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area.[1][3]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Avoid inhaling vapor or mist.[2]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • All equipment used when handling the product must be grounded.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep containers tightly closed and sealed.[1][2]

  • Store away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and alkalis.[6]

Spill Response and Disposal Plan

A clear and concise plan for spill management and waste disposal is mandatory for laboratory safety.

Spill Response:

In the event of a spill, follow the workflow below.

cluster_spill_response This compound Spill Response Workflow start Spill Detected evacuate Evacuate non-essential personnel to a safe area. start->evacuate ventilate Ensure adequate ventilation. evacuate->ventilate ignition Remove all sources of ignition (e.g., open flames, sparks). ventilate->ignition ppe Wear appropriate Personal Protective Equipment (PPE). ignition->ppe contain Contain the spill using inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). ppe->contain cleanup Collect and place the absorbed material into a suitable, closed container for disposal. contain->cleanup decontaminate Clean the spill area thoroughly to remove any residual contamination. cleanup->decontaminate disposal Dispose of the waste in accordance with local, state, and federal regulations. decontaminate->disposal

This compound Spill Response Workflow

Disposal:

  • Dispose of waste and residues in accordance with all applicable local, regional, national, and international regulations.[4]

  • Do not allow the product to enter drains, sewers, or waterways.[3][4]

  • Empty containers may retain product residue and should be handled as hazardous waste.[4] Take empty containers to an approved waste handling site for recycling or disposal.[4]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Benzyl isobutyrate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.